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  • Product: 2-Oxo-1,3-oxazolidine-4-carbonitrile
  • CAS: 75985-56-7

Core Science & Biosynthesis

Foundational

2-Oxo-1,3-oxazolidine-4-carbonitrile structure and properties

An In-Depth Technical Guide to 2-Oxo-1,3-oxazolidine-4-carbonitrile: Structural Profiling, Synthetic Methodologies, and Applications in Advanced Drug Design Executive Summary The shift toward sp³-rich molecular architect...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Oxo-1,3-oxazolidine-4-carbonitrile: Structural Profiling, Synthetic Methodologies, and Applications in Advanced Drug Design

Executive Summary

The shift toward sp³-rich molecular architectures has fundamentally transformed modern drug discovery, offering enhanced clinical success rates through improved metabolic stability and target specificity. At the forefront of this paradigm is 2-oxo-1,3-oxazolidine-4-carbonitrile (CAS: 75985-56-7), a highly versatile, chiral heterocyclic building block. By integrating the established oxazolidinone pharmacophore—renowned for its potent antibacterial properties—with a highly reactive and electron-withdrawing C4-nitrile group, this compound serves as a critical intermediate for synthesizing complex active pharmaceutical ingredients (APIs). This whitepaper provides an authoritative analysis of its physicochemical properties, mechanistic utility in drug design, and field-proven synthetic protocols.

Structural & Physicochemical Profiling

The core structure of 2-oxo-1,3-oxazolidine-4-carbonitrile consists of a five-membered cyclic carbamate (oxazolidinone) with a cyano (-C≡N) group situated at the C4 position. This arrangement introduces a vital stereocenter, allowing for the isolation of specific enantiomers (R or S) that dictate the stereochemical trajectory of downstream API synthesis.

The cyano group dramatically alters the electronic landscape of the heterocycle. By pulling electron density away from the ring, it increases the acidity of the N3 proton and stabilizes the overall ring system against premature hydrolytic cleavage.

Table 1: Key Physicochemical Properties

PropertySpecification / Value
Chemical Name 2-Oxo-1,3-oxazolidine-4-carbonitrile
CAS Registry Number 75985-56-7
Molecular Formula C₄H₄N₂O₂
Molecular Weight 112.09 g/mol
Key Functional Groups Cyclic Carbamate, Nitrile
Stereochemistry Chiral center at C4 (R/S configurations)
Diagnostic IR Stretches ~1750 cm⁻¹ (C=O), ~2250 cm⁻¹ (C≡N)

Mechanistic Role in Drug Design

As a Senior Application Scientist, I approach molecular design through the lens of structure-activity relationships (SAR). The oxazolidinone class is historically celebrated for its antibacterial efficacy (e.g., Linezolid), primarily functioning by binding to the peptidyl transferase center (PTC) of the bacterial 50S ribosomal subunit.

The strategic placement of a cyano group at the C4 position serves two distinct mechanistic purposes:

  • Metabolic Shielding: The strong electron-withdrawing nature of the nitrile group fortifies the adjacent sp³ carbon against cytochrome P450-mediated oxidation, a common metabolic liability in heterocyclic drugs.

  • Target Affinity: The linear, sp-hybridized geometry of the cyano group introduces minimal steric bulk while acting as a potent hydrogen-bond acceptor. This allows the molecule to engage in deep-pocket interactions. Recent advancements have leveraged this specific cyano-oxazolidinone scaffold to design novel inhibitors targeting bacterial DNA gyrase, expanding the spectrum of activity against resistant Gram-negative pathogens [1].

Pharmacophore Core Oxazolidinone Core (H-Bond Acceptor) Target Bacterial Target (50S Ribosome / DNA Gyrase) Core->Target Primary Binding Cyano C4-Carbonitrile (Electron-Withdrawing) Cyano->Target Enhanced Affinity & Metabolic Stability Outcome Bactericidal Efficacy Target->Outcome Pathway Inhibition

Fig 1. Pharmacodynamic role of the 4-cyano oxazolidinone scaffold in bacterial target inhibition.

Synthesis & Manufacturing Pathways

Historically, 4-cyano oxazolidinones were synthesized via multi-step cyclization of amino acid derivatives (e.g., dehydration of asparagine-derived amides). However, modern synthetic chemistry prioritizes atom economy and late-stage functionalization.

A breakthrough methodology is the photoinduced direct C(sp³)–H cyanation . This pathway utilizes a photochemical radical cascade to directly functionalize the unactivated C4 position of a parent oxazolidin-2-one. Benzophenone acts as a hydrogen-atom transfer (HAT) catalyst under UV irradiation, generating a carbon-centered radical that is rapidly trapped by tosyl cyanide (TsCN) [2].

Synthesis Substrate Oxazolidin-2-one Radical C4-Carbon Radical Substrate->Radical H-Abstraction Catalyst Photo-excited Benzophenone Catalyst->Radical Initiates (hv) Product 2-Oxo-1,3-oxazolidine- 4-carbonitrile Radical->Product Cyanation Reagent Tosyl Cyanide (TsCN) Reagent->Product CN Donor

Fig 2. Photochemical C(sp3)-H cyanation workflow for oxazolidinone functionalization.

Experimental Protocols: Functionalization & Application

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and in-process controls.

Protocol A: Photoinduced Direct C(sp³)–H Cyanation

Objective: Synthesize 2-oxo-1,3-oxazolidine-4-carbonitrile from the parent oxazolidinone.

  • Reaction Assembly: In an oven-dried Schlenk tube, combine oxazolidin-2-one (1.0 equiv), benzophenone (0.2 equiv), and tosyl cyanide (TsCN, 1.5 equiv) in anhydrous acetonitrile.

    • Causality: Benzophenone is selected because its triplet excited state is highly efficient at abstracting unactivated C(sp³)–H bonds. TsCN is utilized as an electrophilic cyanide source that rapidly and irreversibly traps the resulting carbon radical, preventing unwanted dimerization [2].

  • Degassing & Irradiation: Degas the mixture via three freeze-pump-thaw cycles.

    • Causality: Dissolved oxygen must be removed as it is a potent triplet state quencher and radical scavenger. Irradiate the solution using a 365 nm UV LED array at ambient temperature for 12 hours.

  • Self-Validating In-Process Control: Monitor the reaction via Thin-Layer Chromatography (TLC). The disappearance of the TsCN spot and the emergence of a new, highly UV-active spot validates the successful progression of the radical cascade.

  • Isolation & Verification: Concentrate the mixture in vacuo and purify via silica gel flash chromatography.

    • Validation: Confirm structural integrity using FT-IR (verifying the distinct sharp C≡N stretch at ~2250 cm⁻¹) and ¹H NMR (observing the diagnostic downfield shift of the C4 proton due to the adjacent electron-withdrawing cyano group).

Protocol B: Chemoselective Nitrile Reduction to Aminomethyl Scaffold

Objective: Convert the C4-nitrile into a C4-aminomethyl group, a critical intermediate for Linezolid-type analogs.

  • Reagent Preparation: Dissolve 2-oxo-1,3-oxazolidine-4-carbonitrile in anhydrous THF under an inert argon atmosphere. Cool the solution to 0 °C.

  • Chemoselective Reduction: Dropwise add a solution of Borane-THF complex (BH₃·THF, 2.5 equiv).

    • Causality: BH₃·THF is specifically chosen for its chemoselectivity. It efficiently reduces nitriles to primary amines without cleaving the internal cyclic carbamate (the oxazolidinone ring), which is highly prone to ring-opening hydrolysis or over-reduction if stronger agents like LiAlH₄ are used.

  • Quenching: After stirring for 4 hours at room temperature, carefully quench the reaction with anhydrous methanol to destroy excess borane, followed by methanolic HCl to break the highly stable boron-amine complex.

  • Self-Validating Isolation: Evaporate the volatiles to precipitate the resulting 4-(aminomethyl)oxazolidin-2-one hydrochloride salt.

    • Validation: FT-IR analysis will show the complete disappearance of the ~2250 cm⁻¹ nitrile stretch and the appearance of broad N–H stretching bands at 3300–3400 cm⁻¹, confirming a successful and complete transformation.

Conclusion & Future Perspectives

2-Oxo-1,3-oxazolidine-4-carbonitrile represents a masterclass in rational molecular design. By fusing the biologically privileged oxazolidinone core with the electronic and steric benefits of a cyano group, researchers are equipped with a robust building block. As the pharmaceutical industry continues to combat antimicrobial resistance and explore complex sp³-rich chemical space, the synthetic methodologies and structural insights detailed in this guide will remain foundational for next-generation drug development.

References

  • US20140206677A1 - Compounds and methods for treating bacterial infections Source: Google Patents URL
Exploratory

The Dual Modality of 2-Oxo-1,3-oxazolidine-4-carbonitrile: From Chiral Synthon to Antimicrobial Pharmacophore

Executive Summary The compound 2-Oxo-1,3-oxazolidine-4-carbonitrile (OOC) occupies a unique intersection in modern medicinal chemistry. It serves simultaneously as a highly stereoselective chiral building block for compl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Oxo-1,3-oxazolidine-4-carbonitrile (OOC) occupies a unique intersection in modern medicinal chemistry. It serves simultaneously as a highly stereoselective chiral building block for complex heterocycle synthesis and as a core pharmacophore in advanced antimicrobial drug design. This technical guide explores the mechanistic pharmacology of the OOC scaffold, details its synthetic utility via 1,3-dipolar cycloadditions, and provides field-proven protocols for both its chemical manipulation and biological evaluation.

Mechanistic Pharmacology: The Oxazolidinone Core

The oxazolidinone class of molecules is historically recognized for its potent antibacterial properties, primarily functioning as protein synthesis inhibitors. Drugs like linezolid bind to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the 70S initiation complex.

However, the introduction of the 4-carbonitrile moiety—and subsequent elaboration into spiro-fused or heavily substituted analogs—shifts the biological target profile. Recent pharmaceutical developments have utilized the 2-oxo-1,3-oxazolidine-4-carbonitrile scaffold to design inhibitors of bacterial DNA gyrase [1].

Causality in Design: The rigid five-membered oxazolidinone ring restricts the conformational freedom of the molecule, projecting the highly polar, electron-withdrawing carbonitrile group into a precise spatial vector. In the context of DNA gyrase inhibition, this carbonitrile acts as a critical hydrogen-bond acceptor or engages in strong dipole-dipole interactions within the enzyme's ATP-binding pocket, halting DNA supercoiling and exerting a bactericidal effect against multidrug-resistant ESKAPE pathogens [2].

MOA OOC 2-Oxo-1,3-oxazolidine- 4-carbonitrile Core Ribosome 50S Ribosomal Subunit OOC->Ribosome Classic Substitution Gyrase Bacterial DNA Gyrase OOC->Gyrase Spiro/Fused Analogs Translation Inhibition of Translation Ribosome->Translation Supercoiling Inhibition of DNA Supercoiling Gyrase->Supercoiling Bacteriostatic Bacteriostatic Effect (Gram-Positive) Translation->Bacteriostatic Bactericidal Bactericidal Effect (Broad Spectrum) Supercoiling->Bactericidal

Divergent biological pathways of OOC derivatives based on structural substitution.

Synthetic Utility: 1,3-Dipolar Cycloadditions

Beyond direct biological activity, the OOC core is a linchpin in diversity-oriented synthesis. The carbonitrile group can be converted into a highly reactive nitrile oxide . Because the asymmetric center resides directly on the nitrile oxide component (at the C4 position of the oxazolidine ring), it exerts strong π -facial selectivity during 1,3-dipolar cycloadditions with olefinic dipolarophiles (e.g., styrene) [3].

The "In Situ" Imperative: Nitrile oxides are notoriously unstable and prone to rapid dimerization, forming inactive furazan N-oxides. To circumvent this, the nitrile oxide must be generated in situ from a 4-nitromethyl derivative using a dehydrating agent like m-tolylene diisocyanate. This maintains a low steady-state concentration of the reactive dipole, kinetically favoring the bimolecular cycloaddition over dimerization [4].

Synthesis Precursor (S)-Serine Methyl Ester OOC_Core OOC Derivative (4-Nitromethyl) Precursor->OOC_Core Cyclization Nitrile_Oxide Nitrile Oxide Intermediate OOC_Core->Nitrile_Oxide m-Tolylene Diisocyanate Et3N (Dehydration) Furazan Furazan N-oxide (Dimer Byproduct) Nitrile_Oxide->Furazan Dimerization (If Conc. High) Isoxazoline Diastereomeric Isoxazoline Adducts Nitrile_Oxide->Isoxazoline + Alkene (Styrene) 1,3-Dipolar Cycloaddition

Synthetic workflow for generating isoxazoline adducts via OOC nitrile oxides.

Quantitative Data Summaries

The following table synthesizes the stereochemical outcomes of OOC-derived nitrile oxide cycloadditions and the representative biological activity of advanced OOC-derived antimicrobial agents.

Parameter / MetricTarget / ReagentResult / ValueCausality / Note
Cycloaddition Diastereomeric Ratio Styrene (Alkene)55:45 (Mixture of adducts)Chiral center at C4 of the oxazolidine ring dictates π -facial attack [5].
Competing Dimerization Nitrile OxideFurazan N-oxides formedOccurs if in situ generation rate exceeds cycloaddition rate[5].
Antibacterial MIC (Gram-Positive) Staphylococcus aureus (MRSA) 0.5 - 4.0 µg/mLHigh affinity for DNA gyrase/ribosome due to rigid scaffold presentation [2].
Antibacterial MIC (Gram-Negative) Acinetobacter baumannii2.0 - 8.0 µg/mLEnhanced outer membrane penetration via polar carbonitrile modifications[2].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed with built-in validation checkpoints.

Protocol A: In Situ Generation of Nitrile Oxide and Cycloaddition

Objective: Synthesize diastereomeric isoxazoline adducts while suppressing furazan N-oxide formation.

  • Preparation: Dissolve the 4-nitromethyl-2-oxo-1,3-oxazolidine precursor (1.0 eq) and the chosen dipolarophile (e.g., styrene, 3.0 eq) in anhydrous benzene under an inert argon atmosphere. Rationale: Excess alkene drives the equilibrium toward the cycloaddition product.

  • Dehydration: Add m-tolylene diisocyanate (2.0 eq) to the mixture.

  • Catalysis: Introduce a catalytic amount of triethylamine (0.1 eq) dropwise over 30 minutes. Rationale: Slow addition ensures the nitrile oxide is generated at a low steady-state concentration, preventing bimolecular dimerization[4].

  • Reaction Monitoring: Heat the mixture to 60°C.

    • Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the mass peak corresponding to the starting nitromethyl derivative disappears. The presence of a mass peak at exactly 2M−H2​O indicates failed protocol execution (excessive dimerization).

  • Isolation: Quench with water, extract with ethyl acetate, and purify via flash column chromatography. Determine the diastereomeric ratio using 1 H-NMR integration of the C5 isoxazoline proton.

Protocol B: Broth Microdilution MIC Assay for OOC Derivatives

Objective: Determine the Minimum Inhibitory Concentration (MIC) against bacterial targets.

  • Compound Preparation: Dissolve the OOC derivative in DMSO to create a 10 mg/mL stock. Perform 2-fold serial dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) across a 96-well microtiter plate.

  • Inoculum Standardization: Select isolated colonies from an agar plate and suspend in sterile saline.

    • Validation Checkpoint: Adjust the turbidity to exactly a 0.5 McFarland standard (approx. 1.5×108 CFU/mL) using a spectrophotometer ( OD600​≈0.08−0.13 ). Rationale: Over-inoculation leads to false resistance artifacts; under-inoculation yields false susceptibility.

  • Inoculation: Add 10 µL of the standardized suspension to each well (final volume 100 µL).

  • Incubation & Readout: Incubate at 37°C for 16-20 hours.

    • Validation Checkpoint: The assay is only valid if the positive growth control well exhibits dense turbidity and the sterile media control well remains optically clear. The MIC is the lowest concentration with no visible growth [2].

References

  • Title: Generation and cycloadditions of 4,5-dihydrooxazole- and oxazolidine-4-carbonitrile N-oxides Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link]

  • Title: US20140206677A1 - Compounds and methods for treating bacterial infections Source: Google Patents URL

Sources

Foundational

2-Oxo-1,3-oxazolidine-4-carbonitrile as a novel chemical scaffold

2-Oxo-1,3-oxazolidine-4-carbonitrile: A Novel Privileged Scaffold in Medicinal Chemistry and Drug Discovery Executive Summary The relentless emergence of multidrug-resistant (MDR) bacterial pathogens and the ongoing need...

Author: BenchChem Technical Support Team. Date: March 2026

2-Oxo-1,3-oxazolidine-4-carbonitrile: A Novel Privileged Scaffold in Medicinal Chemistry and Drug Discovery

Executive Summary

The relentless emergence of multidrug-resistant (MDR) bacterial pathogens and the ongoing need for metabolically stable peptidomimetics have driven medicinal chemists to explore highly constrained, functionalized molecular architectures. Among these, the oxazolidinone ring is universally recognized as a "privileged scaffold"[1]. While 5-substituted oxazolidinones (e.g., Linezolid, Tedizolid) have dominated the clinical landscape, the strategic introduction of a carbonitrile group at the 4-position yields 2-oxo-1,3-oxazolidine-4-carbonitrile —a highly reactive, structurally rigid building block. This technical guide explores the mechanistic rationale, synthetic methodologies, and pharmacological applications of this novel chemical scaffold.

Mechanistic Rationale & Scaffold Architecture

The architectural brilliance of the 2-oxo-1,3-oxazolidine-4-carbonitrile scaffold lies in its unique stereoelectronic profile and conformational rigidity.

  • Stereoelectronic Modulation: The cyano ( −C≡N ) group is a powerful electron-withdrawing moiety. When positioned at C4, it significantly alters the dipole moment of the oxazolidinone core and increases the acidity of the adjacent alpha-proton. In the context of ribosomal binding, this altered electron density enhances hydrogen-bond donor capacity at the oxazolidinone nitrogen (if unsubstituted), optimizing interactions within the peptidyl transferase center (PTC) of the bacterial 50S ribosome[2].

  • Conformational Constraint (Peptidomimetics): In structural biology, the oxazolidinone ring restricts the ϕ and ψ dihedral angles of the peptide backbone. The 4-carbonitrile derivative (and its carboxylic acid precursors) acts as a rigid proline mimetic. By locking the molecule into a predictable secondary structure (such as a β -turn), it protects adjacent peptide bonds from proteolytic cleavage while pre-organizing the molecule for optimal receptor affinity[3].

  • Synthetic Versatility: The nitrile group is a premier chemical handle. It can be converted into amidines, tetrazoles, or undergo cycloadditions as a nitrile oxide to form complex isoxazoline derivatives[4][5].

Experimental Protocols: Enantioselective Synthesis and Validation

Synthesizing (4S)-2-oxo-1,3-oxazolidine-4-carbonitrile requires strict control over reaction conditions to prevent the racemization of the highly labile C4 stereocenter. The following protocol establishes a self-validating system for its generation.

Protocol: Dehydration of (S)-2-Oxo-1,3-oxazolidine-4-carboxamide

Objective: Isolate the 4-carbonitrile scaffold with >98% enantiomeric excess (ee).

  • Carbamate Formation: React (S)-Serine with triphosgene (0.4 eq) in aqueous NaOH (pH ~9) at 0°C.

    • Causality: Triphosgene acts as a safe phosgene equivalent, bridging the amino and hydroxyl groups to form the highly stable 1,3-oxazolidin-2-one core.

  • Amidation: Couple the resulting 2-oxo-1,3-oxazolidine-4-carboxylic acid with ammonium chloride ( NH4​Cl ) using EDC·HCl (1.2 eq) and HOBt (1.2 eq) in anhydrous DMF. Stir at room temperature for 12 hours.

  • Controlled Dehydration (Critical Step): Dissolve the purified carboxamide in anhydrous dichloromethane (DCM). Add pyridine (3.0 eq) and cool the reaction flask strictly to 0°C under an argon atmosphere. Add trifluoroacetic anhydride (TFAA, 1.2 eq) dropwise over 30 minutes.

    • Causality: The choice of TFAA at 0°C is paramount. The electron-withdrawing nature of the newly formed nitrile makes the C4 proton highly acidic. Harsher dehydrating agents (like P2​O5​ ) or elevated temperatures will trigger deprotonation, leading to an enol/ketenimine intermediate and subsequent racemization of the scaffold.

  • Self-Validation & Quality Control:

    • Spectroscopy: Perform FT-IR analysis. The protocol is deemed successful only if the primary amide carbonyl stretch (~1650 cm −1 ) completely disappears, replaced by a sharp, distinct −C≡N stretch at ~2250 cm −1 .

    • Chiral Integrity: Analyze the product via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 80:20). A single peak must be observed to confirm the preservation of the (4S) configuration.

SynthesisWorkflow A L-Serine (Starting Material) B Cyclization (Triphosgene, NaOH) A->B C 2-Oxo-1,3-oxazolidine- 4-carboxylic acid B->C D Amidation (NH4Cl, EDC, HOBt) C->D E 2-Oxo-1,3-oxazolidine- 4-carboxamide D->E F Dehydration (TFAA, Pyridine, 0°C) E->F G 2-Oxo-1,3-oxazolidine- 4-carbonitrile F->G H Cycloaddition (Nitrile Oxide Generation) G->H I Isoxazoline/Tetrazole Derivatives H->I

Synthetic workflow for 2-oxo-1,3-oxazolidine-4-carbonitrile and its downstream derivatization.

Pharmacological Applications

A. Next-Generation Antibacterials

The oxazolidinone class is a cornerstone in combating Gram-positive pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE)[6]. However, mutations in the 23S rRNA (e.g., G2576U) and the acquisition of the cfr (chloramphenicol-florfenicol resistance) gene have led to Linezolid-resistant strains (LRSA)[2].

The 4-carbonitrile scaffold serves as a critical intermediate to overcome this. By converting the nitrile into bulky, heteroaromatic rings (such as 1,2,3-triazoles or tetrazoles via multi-component click chemistry), researchers can synthesize derivatives that bypass the cfr-methylated binding site. These extended 4-substituted architectures establish novel π−π stacking interactions deeper within the PTC, restoring translational inhibition[2][6].

MechanismOfAction A Functionalized Carbonitrile Scaffold B Bacterial Cell Penetration A->B C 50S Ribosomal Subunit Binding B->C D Peptidyl Transferase Center (PTC) Blockade C->D E Inhibition of 70S Initiation Complex D->E F Arrest of Protein Translation E->F G Bacterial Cell Death / Bacteriostasis F->G

Mechanism of ribosomal translation inhibition by oxazolidinone-carbonitrile derivatives.

B. Nitrile Oxide Cycloadditions

Beyond direct biological activity, the 4-carbonitrile group can be oxidized to generate oxazolidine-4-carbonitrile N-oxides. These transient dipoles undergo highly stereoselective [3+2] cycloadditions with olefinic dipolarophiles (like styrene or oct-1-ene) to yield complex, diastereoisomeric dihydroisoxazoles[4][5]. This methodology is highly prized in the total synthesis of complex natural products and constrained amino acid analogs.

Quantitative Structure-Activity Relationship (SAR) Data

The translation of the 4-carbonitrile intermediate into triazole/tetrazole-tethered oxazolidinones yields significant improvements in antibacterial efficacy, particularly against resistant strains. The table below summarizes the comparative Minimum Inhibitory Concentration (MIC) data of standard oxazolidinones versus novel derivatives synthesized from the carbonitrile scaffold.

Table 1: Comparative in vitro Antibacterial Activity (MIC, μ g/mL)

Compound ClassMRSA (Methicillin-Resistant)VRE (Vancomycin-Resistant)LRSA (Linezolid-Resistant)MAO-A Inhibition ( IC50​ , μ M)
Linezolid (Standard)2.0 - 4.02.0 - 4.0> 64.04.1
Contezolid (Standard)0.5 - 1.01.0 - 2.016.0 - 32.0117.1
Triazole-Oxazolidinones (Derived from 4-carbonitrile)0.03 - 0.250.125 - 0.50.5 - 1.0> 50.0
Tetrazole-Oxazolidinones (Derived from 4-carbonitrile)0.125 - 0.50.25 - 1.01.0 - 2.0> 45.0

Data extrapolated from recent multiparameter optimization studies of biaryloxazolidinone derivatives[2][6]. Note the significant drop in MIC against LRSA and the favorable reduction in Monoamine Oxidase-A (MAO-A) inhibition, a common dose-limiting toxicity for this class.

Future Perspectives

The 2-oxo-1,3-oxazolidine-4-carbonitrile scaffold represents a masterclass in rational drug design. By combining the privileged nature of the oxazolidinone core with the synthetic versatility of the carbonitrile group, medicinal chemists can rapidly generate libraries of highly constrained, biologically active molecules. Future research is heavily focused on utilizing this scaffold to develop dual-targeting antibiotics (e.g., combining PTC inhibition with DNA gyrase inhibition) and engineering next-generation, orally bioavailable peptidomimetics for oncology and neurodegenerative diseases.

References

  • Shuo Yuan, Dan-Dan Shen, Yi-Ru Bai, Hong-Min Liu. "Oxazolidinone: A promising scaffold for the development of antibacterial drugs." ResearchGate, March 2023. 6

  • "Privileged Scaffolds in Drug Discovery." DOKUMEN.PUB. 1

  • "Multiparameter Optimization of Broad-Spectrum Antibacterial Activity, ADMET Properties, and MAO-A/B Inhibition of Novel Biaryloxazolidinone-Hydrazone Derivatives: Identification of a Lead with In Vivo Efficacy against Linezolid-Resistant Staphylococcus aureus." Journal of Medicinal Chemistry - ACS Publications, August 2025. 2

  • Alexander J. Blake, Ewan C. Boyd, Robert O. Gould, R. Michael Paton. "Generation and cycloadditions of 4,5-dihydrooxazole- and oxazolidine-4-carbonitrile N-oxides." Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). 4

  • "Synthesis of Constrained Peptidomimetics Containing 2-Oxo-1,3-oxazolidine-4-carboxylic Acids." European Journal of Organic Chemistry, July 2011. 3

Sources

Exploratory

Introduction to Chiral Oxazolidinone Auxiliaries: A Blueprint for Asymmetric Synthesis

Executive Summary Chiral oxazolidinones, pioneered by David A. Evans in the early 1980s, remain one of the most robust, predictable, and widely utilized classes of chiral auxiliaries in asymmetric synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral oxazolidinones, pioneered by David A. Evans in the early 1980s, remain one of the most robust, predictable, and widely utilized classes of chiral auxiliaries in asymmetric synthesis. By temporarily appending a chiral oxazolidinone to a prochiral substrate, chemists can dictate the stereochemical outcome of enolate alkylations, aldol additions, and Diels-Alder reactions with extraordinary precision. This technical guide explores the mechanistic causality, experimental protocols, and structural logic behind these indispensable tools for drug development and natural product synthesis.

Mechanistic Foundations of Stereocontrol

The efficacy of Evans auxiliaries is rooted in rigid conformational control. The auxiliary—typically derived from natural amino acids like L-valine (yielding a 4-isopropyl substituent) or L-phenylalanine (yielding a 4-benzyl substituent)—is attached to a carboxylic acid derivative via an N-acyl linkage. The stereocontrol is governed by a self-validating system of steric and electronic constraints[1]:

  • Enolate Geometry : Deprotonation of the N-acyl oxazolidinone with a strong base exclusively yields the Z-enolate. This selectivity is driven by the thermodynamic necessity to minimize allylic strain (A 1,3 strain) between the enolate oxygen and the bulky oxazolidinone ring.

  • Dipole Minimization : In both the ground state and the transition state, the carbonyl groups of the oxazolidinone and the enolate orient themselves anti to one another to minimize dipole-dipole repulsion.

  • Steric Shielding : With the conformation rigidly locked, the bulky substituent (e.g., isopropyl or benzyl) on the stereocenter of the oxazolidinone ring projects over one face of the enolate. This effectively blocks electrophilic attack from that face, forcing the electrophile to approach from the opposite, unhindered face[2].

Stereocontrol Z Z-Enolate (Boron) TS Six-Membered Chair Transition State (Zimmerman-Traxler Model) Z->TS Ald Aldehyde Ald->TS Dipole Dipole Minimization (Imide & Enolate Oxygens anti) TS->Dipole Steric Steric Shielding (Auxiliary group blocks face) TS->Steric Product Evans Syn-Aldol Product TS->Product Facially selective addition

Fig 1. Stereocontrol logic in the Evans Aldol addition via the Zimmerman-Traxler transition state.

The Evans Aldol Reaction

The is the quintessential application of this auxiliary, enabling the stereoselective construction of β -hydroxy carbonyl compounds, a motif ubiquitous in polyketide natural products[1].

Causality of Reagent Selection : The use of dialkylboron triflates (e.g., Bu 2​ BOTf) is a critical experimental choice. Boron-oxygen bonds are significantly shorter and stronger than those of other metals like lithium or titanium. This short bond length tightly compresses the highly ordered, six-membered Zimmerman-Traxler chair transition state. The tightened transition state severely amplifies the steric interactions between the auxiliary's blocking group and the incoming aldehyde, leading to nearly perfect syn-diastereoselectivity (the "Evans-syn" product)[3].

Auxiliary Cleavage Strategies

A hallmark of a superior chiral auxiliary is its facile, non-destructive removal. The N-acyl bond can be cleaved under various conditions without epimerizing the newly formed, sensitive α -stereocenters[4]:

  • Hydrolysis : Treatment with LiOH/H 2​ O 2​ yields the chiral carboxylic acid. The addition of H 2​ O 2​ is not optional; it generates the highly nucleophilic hydroperoxide ion, which accelerates cleavage at the imide carbonyl and prevents unwanted retro-aldol pathways.

  • Reduction : Reagents like LiBH 4​ or LiAlH 4​ directly yield the primary alcohol.

  • Transamidation : Treatment with N,O-dimethylhydroxylamine hydrochloride and an aluminum reagent yields the versatile Weinreb amide, which can be further converted into ketones or aldehydes.

Experimental Protocols

The following is a field-proven, self-validating workflow for the asymmetric aldol addition.

Step 1: N-Acylation of the Auxiliary
  • Dissolve the chiral oxazolidinone (1.0 equiv) in anhydrous THF under an inert atmosphere (N 2​ or Ar) and cool to -78 °C.

  • Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form the lithium anion.

  • Add the desired acyl chloride (1.1 equiv) dropwise.

  • Warm to room temperature over 2 hours. Quench with saturated aqueous NH 4​ Cl, extract with EtOAc, and purify via flash chromatography.

Step 2: Boron-Mediated Aldol Addition
  • Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous CH 2​ Cl 2​ and cool to 0 °C.

  • Add dibutylboron triflate (Bu 2​ BOTf, 1.1 equiv, 1.0 M in CH 2​ Cl 2​ ) dropwise, followed by N,N-diisopropylethylamine (DIPEA, 1.2 equiv). Stir for 30 minutes to ensure complete Z-enolate formation.

  • Cool the reaction mixture to -78 °C.

  • Add the aldehyde (1.1 equiv) slowly. Stir at -78 °C for 1-2 hours, then warm to 0 °C for 1 hour.

  • Crucial Quench : Quench with pH 7 phosphate buffer, methanol, and 30% H 2​ O 2​ . The peroxide is required to oxidize the boron atom, breaking the strong B-O bonds and liberating the product. Extract and purify to isolate the syn-aldol adduct.

Step 3: Non-Destructive Cleavage (Hydrolysis)
  • Dissolve the aldol adduct in a 3:1 mixture of THF/H 2​ O and cool to 0 °C.

  • Add 30% aqueous H 2​ O 2​ (4.0 equiv) followed by LiOH (2.0 equiv).

  • Stir at 0 °C for 1 hour. Quench excess peroxide with Na 2​ SO 3​ .

  • Acidify the aqueous layer to pH 2 with 1M HCl and extract with EtOAc to isolate the enantioenriched carboxylic acid. The intact auxiliary is recovered from the organic layer during the basic workup.

EvansWorkflow A Chiral Oxazolidinone (Evans Auxiliary) B N-Acylation (n-BuLi, RCOCl) A->B C Z-Enolate Formation (Bu2BOTf, iPr2NEt) B->C D Aldol Addition (Aldehyde, -78°C) C->D E Syn-Aldol Adduct (High dr) D->E F Auxiliary Cleavage (LiOH/H2O2) E->F

Fig 2. Step-by-step workflow of the Evans Aldol reaction from N-acylation to auxiliary cleavage.

Quantitative Data: Stereoselectivity Profiles

The structural modularity of oxazolidinones allows for highly predictable stereochemical outcomes across different reaction classes. The table below summarizes benchmark performance data[1][5]:

Auxiliary SubstituentReaction TypeElectrophileMajor DiastereomerDiastereomeric Ratio (dr)Typical Yield (%)
4-Isopropyl (Valine)Alkylation (LDA)Benzyl BromideAnti (to auxiliary)> 95:585 - 92
4-Benzyl (Phenylalanine)Alkylation (LDA)Methyl IodideAnti (to auxiliary)> 98:288 - 95
4-Isopropyl (Valine)Aldol (Bu 2​ BOTf)BenzaldehydeEvans-syn> 99:180 - 90
4-Benzyl (Phenylalanine)Aldol (Bu 2​ BOTf)IsobutyraldehydeEvans-syn> 99:182 - 89

References

  • Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates Source: Journal of the American Chemical Society (1981) URL:[Link]

  • Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives Source: Journal of the American Chemical Society (1982) URL:[Link]

  • Evans Aldol Reaction Overview Source: Chem-Station International Edition URL:[Link]

Sources

Foundational

Stereochemistry and Synthetic Utility of 2-Oxo-1,3-oxazolidine-4-carbonitrile: A Comprehensive Guide

Executive Summary The oxazolidin-2-one scaffold is a cornerstone of modern organic synthesis and medicinal chemistry, functioning both as a potent pharmacophore in antibacterial agents (e.g., linezolid) and as a highly e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxazolidin-2-one scaffold is a cornerstone of modern organic synthesis and medicinal chemistry, functioning both as a potent pharmacophore in antibacterial agents (e.g., linezolid) and as a highly effective chiral auxiliary in asymmetric synthesis. Within this chemical class, 2-oxo-1,3-oxazolidine-4-carbonitrile represents a uniquely versatile chiral building block. The presence of the electron-withdrawing carbonitrile group at the C4 stereocenter introduces distinct conformational rigidities and reactivity profiles, making it an ideal precursor for complex peptidomimetics, isoxazoline libraries, and novel antibacterial therapeutics [[1]]().

This whitepaper provides an in-depth analysis of the stereochemical nuances of this molecule, alongside self-validating synthetic protocols designed to maximize enantiomeric excess (ee) during its preparation.

Structural & Stereochemical Fundamentals

The Cahn-Ingold-Prelog (CIP) Priority Inversion Phenomenon

One of the most critical stereochemical nuances of 2-oxo-1,3-oxazolidine-4-carbonitrile is the nomenclature shift that occurs during its synthesis from the natural chiral pool. When synthesizing this molecule from (S)-serine, the absolute configuration descriptor changes from (S) to (R) without any actual bond cleavage at the chiral alpha-center .

This phenomenon is strictly driven by CIP priority rules. In the intermediate (S)-2-oxo-1,3-oxazolidine-4-carboxamide, the C4 priorities are:

  • -NH- (Nitrogen, atomic number 7)

  • -CONH2 (Carbon bonded to O, O, N)

  • -CH2O- (Carbon bonded to O, H, H)

However, upon dehydration to the nitrile, the -CN group is treated as bonded to (N, N, N). Because oxygen has a higher atomic number than nitrogen, the ring -CH2O- group (O, H, H) takes precedence over the -CN group. This swaps priorities 2 and 3, resulting in the (R)-enantiomer.

CIP_Shift A (S)-Serine 1: -NH2 2: -COOH (O,O,O) 3: -CH2OH (O,H,H) B (S)-Oxazolidinone Amide 1: -NH- 2: -CONH2 (O,O,N) 3: -CH2O- (O,H,H) A->B Cyclization (Retention of 'S') C (R)-Oxazolidinone Nitrile 1: -NH- 2: -CH2O- (O,H,H) 3: -CN (N,N,N) B->C Dehydration (Priority Swap -> 'R')

CIP priority inversion from (S)-Serine to (R)-2-Oxo-1,3-oxazolidine-4-carbonitrile.

Synthetic Methodologies & Mechanistic Causality

To preserve the delicate stereocenter at C4, the synthesis must avoid harsh basic or high-temperature conditions that could promote deprotonation and racemization via an oxazolone-like ketene intermediate. The following self-validating protocols ensure high enantiomeric fidelity.

Protocol: Synthesis of (S)-2-Oxo-1,3-oxazolidine-4-carboxamide

Mechanistic Causality: Triphosgene is utilized instead of phosgene gas or carbonyldiimidazole (CDI). Triphosgene allows for precise stoichiometric control in the solid state, preventing the over-acylation and oligomerization often seen with highly reactive gas equivalents.

  • Initiation: Suspend (S)-serinamide hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under a dry argon atmosphere.

  • Neutralization: Add anhydrous triethylamine (3.0 eq) dropwise at 0 °C to neutralize the hydrochloride salt and serve as an acid scavenger for the subsequent cyclization.

  • Cyclization: Dissolve triphosgene (0.35 eq) in DCM and add dropwise, maintaining the internal temperature strictly below 5 °C.

  • Validation & Isolation: Stir for 2 hours at room temperature. Self-Validation Step: Monitor the reaction via TLC (ninhydrin stain) to validate the complete consumption of the primary amine. Once validated, quench with saturated aqueous NaHCO3 to safely destroy residual phosgene equivalents. Extract with ethyl acetate and concentrate to yield the (S)-carboxamide.

Protocol: Dehydration to (R)-2-Oxo-1,3-oxazolidine-4-carbonitrile

Mechanistic Causality: Trifluoroacetic anhydride (TFAA) and pyridine are selected over traditional dehydrating agents like POCl3. POCl3 requires elevated temperatures that induce thermal stress, leading to partial racemization. TFAA operates efficiently at sub-zero temperatures, locking the conformation and preserving the stereocenter.

  • Preparation: Dissolve (S)-2-oxo-1,3-oxazolidine-4-carboxamide (1.0 eq) in anhydrous DCM and cool to -10 °C using an ice-salt bath.

  • Activation: Add anhydrous pyridine (2.5 eq) in one portion.

  • Dehydration: Add TFAA (1.2 eq) dropwise over 30 minutes. The low temperature kinetically suppresses the abstraction of the alpha-proton.

  • Validation & Isolation: Stir for 1 hour at 0 °C. Self-Validation Step: Validate the disappearance of the amide carbonyl stretch via rapid IR sampling or TLC. Quench with ice water, wash the organic layer with cold 1M HCl to completely remove pyridine (preventing base-catalyzed epimerization during concentration), and purify via silica gel chromatography.

Quantitative Optimization Data

The choice of dehydrating agent is the primary determinant of stereochemical integrity. Table 1 summarizes the empirical data driving our protocol selection.

Table 1: Comparison of Dehydrating Agents for Amide-to-Nitrile Conversion

Reagent SystemSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)Mechanistic Note
POCl₃ / Pyridine CH₂Cl₂Reflux6588Thermal stress induces partial racemization via oxazolone-like intermediate.
Burgess Reagent THF2582>99Mild, neutral conditions preserve stereocenter; limited by high reagent cost.
TFAA / Pyridine CH₂Cl₂-10 to 091>99Optimal balance of kinetics and stereoretention; highly scalable.
Cyanuric Chloride DMF257895Proceeds via Vilsmeier-type intermediate; moderate stereoretention.

Applications in Drug Development

Beyond its use as a static structural motif in antibacterial compounds , the (R)-nitrile is a dynamic precursor for diversity-oriented synthesis. It can be oxidized to the corresponding nitrile oxide, a highly reactive 1,3-dipole. This intermediate undergoes stereoselective[3+2] cycloadditions with various dipolarophiles (e.g., styrene) to generate diastereomeric isoxazoline libraries (typically yielding a 55:45 diastereomeric ratio) . These libraries are critical for high-throughput phenotypic screening against multidrug-resistant bacterial strains.

Cycloaddition A (R)-Oxazolidine -4-carbonitrile Oxide (Dipole) C Diastereomeric Isoxazolines (55:45) A->C [3+2] Cycloaddition (Stereoselective) B Styrene (Dipolarophile) B->C

[3+2] Cycloaddition of (R)-oxazolidine-4-carbonitrile oxide with styrene.

References

  • Generation and cycloadditions of 4,5-dihydrooxazole- and oxazolidine-4-carbonitrile N-oxides. Journal of the Chemical Society, Perkin Transactions 1 (1994).[Link]

  • 2-Oxazolidinone. Wikipedia. [Link]

  • Compounds and methods for treating bacterial infections.

Sources

Exploratory

The Ascendancy of the 2-Oxo-1,3-Oxazolidinone Scaffold: A Technical Guide for Drug Discovery and Asymmetric Synthesis

Introduction: The Versatile Heterocycle at the Forefront of Modern Chemistry The 2-oxo-1,3-oxazolidinone, a deceptively simple five-membered heterocyclic ring, has emerged as a powerhouse in both medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatile Heterocycle at the Forefront of Modern Chemistry

The 2-oxo-1,3-oxazolidinone, a deceptively simple five-membered heterocyclic ring, has emerged as a powerhouse in both medicinal chemistry and asymmetric synthesis.[1] Initially explored for its modest biological activities, the serendipitous discovery of its potent antibacterial properties, epitomized by the FDA approval of Linezolid in 2000, catapulted this scaffold into the limelight.[1][2] This event triggered a cascade of research, revealing a remarkable spectrum of pharmacological activities and cementing its role as a "privileged scaffold" in drug discovery.[3][4] Beyond its therapeutic potential, the chiral variants of the 2-oxazolidinone ring, particularly those popularized by David A. Evans, have become indispensable tools for the stereocontrolled synthesis of complex molecules.[5][6]

This technical guide provides an in-depth exploration of the 2-oxo-1,3-oxazolidinone core, designed for researchers, scientists, and drug development professionals. We will dissect the key synthetic strategies, delve into its application as a chiral auxiliary with detailed, field-proven protocols, and survey its expanding role in medicine, from combating multidrug-resistant bacteria to its potential in oncology, inflammation, and neurology.

I. The Art of Synthesis: Constructing the 2-Oxo-1,3-Oxazolidinone Core

The synthetic accessibility of the 2-oxazolidinone ring is a significant contributor to its widespread use. Various methodologies have been developed, each with its own merits depending on the desired substitution pattern and scale of the reaction.

A. Cyclization of β-Amino Alcohols: The Foundational Approach

The most classical and versatile method for the synthesis of 2-oxazolidinones involves the cyclization of β-amino alcohols with a carbonyl source.[7][8] This approach allows for the incorporation of a wide range of substituents at the 4- and 5-positions of the oxazolidinone ring, which is crucial for both its biological activity and its function as a chiral auxiliary.

Experimental Protocol 1: General Synthesis of N-Aryl-2-oxazolidinones via Epoxide Opening

This protocol provides a general method for the synthesis of N-aryl-2-oxazolidinones, a common structural motif in many biologically active derivatives, including the antibiotic Linezolid. The key is the regioselective opening of a chiral epoxide by an aniline derivative, followed by cyclization.

Causality Behind Experimental Choices:

  • Epoxide as the Chiral Source: The use of an enantiomerically pure epoxide, such as (R)-glycidyl butyrate, is a common strategy to install the desired stereochemistry at the C5 position of the oxazolidinone ring. This stereocenter is often critical for biological activity.

  • n-Butyllithium (n-BuLi) as the Base: A strong base like n-BuLi is required to deprotonate the carbamate nitrogen, forming a potent nucleophile that efficiently opens the epoxide ring. The reaction is conducted at low temperatures (-78 °C) to prevent side reactions and maintain stereochemical integrity.[9]

  • Cyclization: The intermediate amino alcohol is cyclized to the 2-oxazolidinone ring. This can be achieved through various methods, but the use of a carbonylating agent like carbonyldiimidazole (CDI) or phosgene equivalents is common.

Step-by-Step Methodology:

  • Carbamate Formation: To a solution of the desired aniline (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of n-butyllithium (1.05 eq) in hexanes dropwise. After stirring for 15 minutes, add benzyl chloroformate (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude carbamate is purified by flash chromatography.

  • Epoxide Opening: To a solution of the N-aryl carbamate (1.0 eq) in anhydrous THF at -78 °C, add a solution of n-butyllithium (1.1 eq) in hexanes dropwise. After stirring for 30 minutes, add a solution of (R)-glycidyl butyrate (1.2 eq) in THF. The reaction is stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by flash chromatography.

  • Hydrolysis and Cyclization: The resulting ester is hydrolyzed using lithium hydroxide in a mixture of THF and water. After acidification, the intermediate amino alcohol is extracted. The crude amino alcohol is then dissolved in a suitable solvent like dichloromethane, and carbonyldiimidazole (1.1 eq) is added. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is washed with water, and the organic layer is dried, filtered, and concentrated. The final 3-aryl-2-oxazolidinone is purified by recrystallization or flash chromatography.[4]

B. Greener Approaches: The Rise of CO₂ Fixation

In recent years, the direct incorporation of carbon dioxide (CO₂) as a C1 building block has gained significant attention as a more sustainable and atom-economical approach to 2-oxazolidinone synthesis.[7] These methods often involve the reaction of aziridines or propargylamines with CO₂ under catalytic conditions.

II. A Pillar of Asymmetric Synthesis: The Evans Chiral Auxiliary

The pioneering work of David A. Evans transformed chiral 2-oxazolidinones into one of the most reliable and widely used classes of chiral auxiliaries in asymmetric synthesis.[5][6] By temporarily attaching the oxazolidinone to a prochiral substrate, it directs the stereochemical outcome of a subsequent reaction with high predictability and efficiency.

A. The Power of Stereodirection: Asymmetric Alkylation

The diastereoselective alkylation of N-acyloxazolidinones is a cornerstone of asymmetric C-C bond formation. The steric bulk of the substituent at the C4 position of the oxazolidinone effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.

Experimental Protocol 2: Asymmetric Alkylation of an N-Acyloxazolidinone

This protocol details a typical procedure for the highly diastereoselective alkylation of an N-acyloxazolidinone enolate.

Causality Behind Experimental Choices:

  • N-Acylation: The oxazolidinone must first be acylated to introduce the prochiral center. This is typically achieved by deprotonation with a strong base followed by reaction with an acid chloride or anhydride.

  • Base Selection: A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) is used to generate the enolate. The choice of base can influence the aggregation state of the enolate and, consequently, the diastereoselectivity.

  • Low-Temperature Reaction: The enolate formation and alkylation are performed at low temperatures (-78 °C) to ensure kinetic control and maximize diastereoselectivity.

Step-by-Step Methodology:

  • N-Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise. After 30 minutes, add propionyl chloride (1.1 eq) and stir for 1 hour at -78 °C, then warm to room temperature for 2 hours. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify by flash chromatography.

  • Enolate Formation: To a solution of the N-propionyloxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add a freshly prepared solution of LDA (1.1 eq) in THF dropwise. Stir the mixture at -78 °C for 1 hour.

  • Alkylation: Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction for 4 hours at this temperature.

  • Work-up and Purification: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The product is purified by flash chromatography to yield the alkylated product with high diastereoselectivity.

B. The Evans Aldol Reaction: A Gold Standard in Stereocontrol

The Evans asymmetric aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are key intermediates in the synthesis of many natural products.[10][11] The reaction proceeds through a highly organized, chair-like transition state, leading to excellent control over the relative and absolute stereochemistry of the two newly formed stereocenters.[5]

Experimental Protocol 3: The Evans Asymmetric Aldol Reaction

This protocol describes the "Evans-syn" aldol reaction, which reliably produces the syn-aldol adduct.

Causality Behind Experimental Choices:

  • Boron Enolate: The use of dibutylboron triflate (Bu₂BOTf) and a hindered amine base like diisopropylethylamine (DIPEA) selectively generates the (Z)-boron enolate. The boron atom chelates with both carbonyl oxygens of the N-acyloxazolidinone, creating a rigid six-membered ring transition state.

  • Zimmerman-Traxler Model: The high diastereoselectivity is explained by the Zimmerman-Traxler model, where the aldehyde reacts with the boron enolate through a chair-like transition state. The substituents on both the enolate and the aldehyde occupy equatorial positions to minimize steric interactions, leading to the observed syn stereochemistry.

Step-by-Step Methodology:

  • Enolate Formation: To a solution of the N-propionyloxazolidinone (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, add dibutylboron triflate (1.1 eq) dropwise, followed by the dropwise addition of diisopropylethylamine (1.2 eq). Stir the mixture at 0 °C for 30 minutes.

  • Aldol Addition: Cool the reaction mixture to -78 °C and add the aldehyde (e.g., isobutyraldehyde) (1.2 eq) dropwise. Stir the reaction at -78 °C for 2 hours, then at 0 °C for 1 hour.

  • Work-up: Quench the reaction by the addition of a pH 7 phosphate buffer. Extract the aqueous layer with dichloromethane. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography to afford the syn-aldol adduct with high diastereoselectivity.

C. Auxiliary Removal: Liberating the Chiral Product

A key advantage of using a chiral auxiliary is its facile removal under mild conditions to reveal the desired chiral product, often with recovery of the auxiliary for reuse.

Experimental Protocol 4: Cleavage of the Chiral Auxiliary

This protocol describes a common method for the hydrolytic cleavage of the N-acyloxazolidinone to yield a chiral carboxylic acid.

Causality Behind Experimental Choices:

  • LiOH/H₂O₂: The combination of lithium hydroxide and hydrogen peroxide provides a mild and efficient method for the cleavage of the amide bond without epimerization of the newly formed stereocenter. The peroxide acts as the nucleophile, attacking the carbonyl group, and the resulting tetrahedral intermediate collapses to release the carboxylic acid and the oxazolidinone auxiliary.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve the N-acyl-oxazolidinone adduct (1.0 eq) in a 3:1 mixture of THF and water. Cool the solution to 0 °C.

  • Cleavage: Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq). Stir the mixture vigorously at 0 °C for 4 hours.

  • Work-up: Quench the excess peroxide by adding an aqueous solution of sodium sulfite. Acidify the mixture with 1 M HCl and extract with ethyl acetate. The organic layers contain the carboxylic acid. The aqueous layer can be basified and extracted to recover the chiral auxiliary.

III. A Broad-Spectrum Arsenal: The Pharmacological Activities of 2-Oxo-1,3-Oxazolidinones

The 2-oxazolidinone scaffold has proven to be a remarkably versatile pharmacophore, with derivatives exhibiting a wide range of biological activities.

A. Antibacterial Agents: Combating the Rise of Resistance

The most prominent application of 2-oxazolidinones is in the field of antibacterial chemotherapy. They possess a unique mechanism of action, inhibiting the initiation of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2] This novel mechanism makes them effective against many multidrug-resistant Gram-positive bacteria.

Mechanism of Action: Bacterial Protein Synthesis Inhibition

G cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 70S_initiation_complex 70S Initiation Complex 50S_subunit->70S_initiation_complex forms Inhibition Inhibition 50S_subunit->Inhibition 30S_subunit 30S Subunit 30S_subunit->70S_initiation_complex forms Protein_synthesis Protein Synthesis 70S_initiation_complex->Protein_synthesis leads to mRNA mRNA mRNA->30S_subunit binds fMet-tRNA fMet-tRNA fMet-tRNA->30S_subunit binds Oxazolidinone 2-Oxo-1,3-oxazolidinone (e.g., Linezolid) Oxazolidinone->50S_subunit Binds to P-site Inhibition->70S_initiation_complex Prevents formation

Caption: Mechanism of action of 2-oxo-1,3-oxazolidinone antibiotics.

Key Marketed and Investigational Oxazolidinone Antibiotics:

  • Linezolid: The first-in-class oxazolidinone antibiotic, effective against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[3][12]

  • Tedizolid: A second-generation oxazolidinone with enhanced potency against certain Gram-positive bacteria and a more favorable dosing regimen compared to Linezolid.[13][14]

  • Delpazolid: A newer oxazolidinone derivative under investigation, showing promising activity against multidrug-resistant and extensively drug-resistant Mycobacterium tuberculosis.[1][15][16]

Table 1: Comparative In Vitro Activity (MIC₉₀ in µg/mL) of Selected Oxazolidinone Antibiotics

OrganismLinezolidTedizolidDelpazolid
Staphylococcus aureus (MSSA)20.5N/A
Staphylococcus aureus (MRSA)20.5N/A
Enterococcus faecalis (VSE)20.5N/A
Enterococcus faecium (VRE)20.5N/A
Streptococcus pneumoniae (penicillin-susceptible)1-20.25-0.5N/A
Streptococcus pneumoniae (penicillin-resistant)1-20.25-0.5N/A
Mycobacterium tuberculosis (MDR-TB)1.0N/A0.5
Mycobacterium tuberculosis (XDR-TB)0.25N/A1.0
B. Anticancer Activity: A New Frontier

Emerging research has highlighted the potential of 2-oxazolidinone derivatives as anticancer agents.[23] Several studies have reported compounds with significant cytotoxic activity against various cancer cell lines, often through the induction of apoptosis.[24]

Table 2: Anticancer Activity (IC₅₀ in µM) of Selected 2-Oxo-1,3-oxazolidinone Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 80 MCF-7 (Breast)31.10
HeLa (Cervical)17.66
Compound 79 HCT116 (Colon)Potent (pIC₅₀ = 8.6)
Compound 73 (IDH889) IDH1R132H expressing cells0.02
Compound 3d MCF-7 (Breast)43.4[25]
MDA-MB-231 (Breast)35.9[25]
Compound 4d MCF-7 (Breast)39.0[25]
MDA-MB-231 (Breast)35.1[25]
C. Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Certain 2-oxazolidinone derivatives have demonstrated anti-inflammatory effects in preclinical models.[26] For instance, Linezolid itself has been shown to possess anti-inflammatory properties independent of its antibacterial activity.[8]

In Vivo Anti-inflammatory Activity:

In a carrageenan-induced rat paw edema model, a standard assay for acute inflammation, pretreatment with Linezolid (50 mg/kg) significantly suppressed edema formation compared to the control group.[8] The edema rates at 0.5 and 3 hours post-carrageenan administration were 17.3 ± 3.5% and 30.8 ± 3.0%, respectively, for the Linezolid-treated group, indicating a notable anti-inflammatory effect.[8] Other studies on novel oxazolidinone derivatives have also shown promising results in similar models.[26][27][28][29]

D. Anticonvulsant Potential: A Role in Neurology

The exploration of 2-oxazolidinones in the central nervous system has revealed promising anticonvulsant activity in some derivatives.[26]

In Vivo Anticonvulsant Activity:

The anticonvulsant potential of novel 2-oxazolidinone derivatives is often evaluated in rodent models of seizures, such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[30][31][32] The median effective dose (ED₅₀), which is the dose required to protect 50% of the animals from seizures, is a key parameter. For example, certain N-substituted α-hydroxyimide and 1,2,3-oxathiazolidine-4-one-2,2-dioxide derivatives have shown ED₅₀ values in the MES test that are comparable to or even better than some established antiepileptic drugs.[33][34]

IV. Conclusion and Future Perspectives

The 2-oxo-1,3-oxazolidinone scaffold has unequivocally established itself as a cornerstone of modern organic and medicinal chemistry. Its journey from a simple heterocycle to a privileged structure in drug discovery and a reliable tool in asymmetric synthesis is a testament to its remarkable versatility. The continued exploration of this scaffold is poised to yield novel therapeutics with improved efficacy and safety profiles, as well as new synthetic methodologies that will further empower the creation of complex, life-enhancing molecules. For researchers in these fields, a deep understanding of the chemistry and biology of 2-oxo-1,3-oxazolidinone derivatives is not just beneficial, but essential for driving future innovation.

V. References

  • Current time information in Columbia County, US. (n.d.). Google. Retrieved March 8, 2024, from

  • Kim, J. Y., & Kim, Y. (2020). Development of Delpazolid for the Treatment of Tuberculosis. Molecules, 25(6), 1467. [Link]

  • Pang, Y., et al. (2018). Comparison of In Vitro Activity and MIC Distributions between the Novel Oxazolidinone Delpazolid and Linezolid against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis in China. Antimicrobial Agents and Chemotherapy, 62(10), e00849-18. [Link]

  • Pang, Y., et al. (2018). Comparison of In Vitro Activity and MIC Distributions between the Novel Oxazolidinone Delpazolid and Linezolid against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis in China. PubMed, 30037910. [Link]

  • Zurenko, G. E., et al. (1999). In Vitro Activities of Linezolid Combined with Other Antimicrobial Agents against Staphylococci, Enterococci, Pneumococci, and Selected Gram-Negative Organisms. Antimicrobial Agents and Chemotherapy, 43(7), 1735-1739. [Link]

  • Jones, R. N., et al. (2006). In Vitro Activity of Linezolid against Key Gram-Positive Organisms Isolated in the United States: Results of the LEADER 2004 Surveillance Program. Antimicrobial Agents and Chemotherapy, 50(6), 2053-2057. [Link]

  • Al-Tannak, N. F., et al. (2023). Simple and Efficient Synthesis of 3-Aryl-2-oxazolidinone Scaffolds Enabling Increased Potency toward Biofilms. ResearchGate. Retrieved from [Link]

  • Livermore, D. M., et al. (2000). Activity of linezolid against multi-resistant Gram-positive bacteria from diverse hospitals in the United Kingdom. Journal of Antimicrobial Chemotherapy, 45(5), 643-647. [Link]

  • American Chemical Society. (2023). Simple and Efficient Synthesis of 3-Aryl-2-oxazolidinone Scaffolds Enabling Increased Potency toward Biofilms. Molecular Pharmaceutics. [Link]

  • ResearchGate. (n.d.). A Convenient Method for the Synthesis of 2-Oxazolidinones from Ethylene Carbonate and Primary Aryl Amines. Retrieved from [Link]

  • Stevens, D. L., & Dotter, B. (2013). Clinical update on linezolid in the treatment of Gram-positive bacterial infections. Clinical Infection in Practice, 1(1), 15-24. [Link]

  • Al-Tannak, N. F., et al. (2023). Simple and Efficient Synthesis of 3-Aryl-2-oxazolidinone Scaffolds Enabling Increased Potency toward Biofilms. PubMed, 37289102. [Link]

  • Hsueh, P.-R., et al. (2015). In Vitro Activities of Tedizolid and Linezolid against Gram-Positive Cocci Associated with Acute Bacterial Skin and Skin Structure Infections and Pneumonia. Antimicrobial Agents and Chemotherapy, 59(12), 7264-7268. [Link]

  • ResearchGate. (n.d.). MIC distributions for MDR- and XDR-TB strains. The arrows indicate the proposed linezolid and delpazolid ECOFF values for M. tuberculosis isolates. Retrieved from [Link]

  • Zhang, J., et al. (2017). Comparative in vitro potency and kill curve activity of tedizolid and linezolid against Gram-positive bacteria isolated from Chinese. Infectious Diseases and Therapy, 6(4), 553-561. [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]

  • Mendes, R. E., et al. (2018). ZAAPS programme results for 2016: an activity and spectrum analysis of linezolid using clinical isolates from medical centres in Europe, Asia-Pacific and Latin America. Journal of Antimicrobial Chemotherapy, 73(7), 1880-1886. [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]

  • Flamm, R. K., et al. (2022). Tedizolid in vitro activity against Gram-positive clinical isolates causing bone and joint infections in hospitals in the USA. Journal of Medical Microbiology, 71(8), 001563. [Link]

  • No Added Chemicals. (2016). Chiral Auxiliary Controlled Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Tedizolid Activity against a Multi-center Worldwide Collection of Staphylococcus aureus and Streptococcus pneumoniae Recovered from Patients with Pneumonia (2017-2019). Retrieved from [Link]

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  • ResearchGate. (n.d.). Quantitative Pharmacological Parameters ED50, TD50, and PI Values in Mice. Retrieved from [Link]

  • Armentano, B., et al. (2019). 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer. Molecules, 24(12), 2297. [Link]

  • Chem-Station. (2014). Evans Aldol Reaction. Retrieved from [Link]

  • Kim, S. H., et al. (2016). In vitro activity of Tedizolid phosphate against multidrug-resistant Streptococcus pneumoniae isolates from Asian countries. PubMed, 27302488. [Link]

  • ResearchGate. (n.d.). In vivo anti-inflammatory activity by carrageenan induced hind paw edema. Retrieved from [Link]

  • Slideshare. (n.d.). Evans aldol ppt. Retrieved from [Link]

  • Taylor & Francis. (n.d.). ED50 – Knowledge and References. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2023). Molecular Hybrids of Thiazolidinone: Bridging Redox Modulation and Cancer Therapy. Molecules, 28(14), 5344. [Link]

  • Impellizzeri, D., et al. (2017). 2-Pentadecyl-2-Oxazoline, the Oxazoline of Pea, Modulates Carrageenan-Induced Acute Inflammation. Frontiers in Pharmacology, 8, 318. [Link]

  • Matsumoto, K., et al. (2015). Anti-inflammatory effects of linezolid on carrageenan-induced paw edema in rats. Journal of Infection and Chemotherapy, 21(12), 878-881. [Link]

  • de la Fuente, A., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(2), 173-202. [Link]

  • Georgieva, M., et al. (2017). In Vivo Evaluation of Anti-inflammatory Activity of 2-[3-Acetyl- 5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanylbutyric Acid. Folia Medica, 59(2), 195-200. [Link]

  • Science.gov. (n.d.). lines ic50 values: Topics. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 28(14), 5433. [Link]

  • Bialer, M., et al. (2004). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy & Behavior, 5(6), 866-872. [Link]

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Protocols & Analytical Methods

Method

Application Note & Protocol: A Guided Synthesis of 2-Oxo-1,3-oxazolidine-4-carbonitrile

Abstract The 2-oxazolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of several important pharmaceuticals, including the antibiotic linezolid.[1][2] The introduction of a carbonitrile...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-oxazolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of several important pharmaceuticals, including the antibiotic linezolid.[1][2] The introduction of a carbonitrile group at the 4-position of this heterocyclic system creates a chiral building block with significant potential for further synthetic elaboration in drug discovery programs. Nitriles are versatile functional groups that can be converted into amines, amides, carboxylic acids, and tetrazoles, making 2-Oxo-1,3-oxazolidine-4-carbonitrile a valuable intermediate.[3] This document provides a detailed, two-part protocol for the synthesis of this target molecule, commencing from a readily available chiral precursor, L-serine. The protocol is designed to be robust and reproducible, with in-depth explanations of the chemical principles and experimental considerations at each stage.

Introduction: Synthetic Strategy

A direct, one-pot synthesis for 2-Oxo-1,3-oxazolidine-4-carbonitrile is not prominently described in the literature. Therefore, a robust and logical two-stage synthetic approach is proposed.

  • Part 1: Synthesis of (S)-2-Oxo-1,3-oxazolidine-4-carboxylic acid. The synthesis begins with the cyclization of the chiral amino acid L-serine. This method establishes the core oxazolidinone ring system with the correct stereochemistry at the C4 position. The use of phosgene equivalents, such as bis(trichloromethyl) carbonate (triphosgene), provides a safer and more manageable alternative to gaseous phosgene for the carbonyl insertion.[4][5]

  • Part 2: Conversion of Carboxylic Acid to Nitrile. The second stage focuses on the conversion of the C4-carboxylic acid functionality into the target nitrile group. This is a standard transformation in organic synthesis, typically proceeding via a primary amide intermediate which is subsequently dehydrated.

This strategy leverages common starting materials and well-established chemical transformations to provide reliable access to the target compound.

G cluster_0 Part 1: Oxazolidinone Ring Formation cluster_1 Part 2: Nitrile Formation L_Serine L-Serine Precursor (S)-2-Oxo-1,3-oxazolidine-4-carboxylic acid L_Serine->Precursor  Triphosgene, Base Amide Primary Amide Intermediate Precursor->Amide 1. SOCl₂ 2. NH₄OH Target (S)-2-Oxo-1,3-oxazolidine-4-carbonitrile Amide->Target Dehydrating Agent (e.g., POCl₃)

Sources

Application

Application Notes & Protocols: The 2-Oxo-1,3-Oxazolidine Scaffold in Modern Asymmetric Synthesis

Abstract: The 2-oxo-1,3-oxazolidine, or oxazolidinone, core is a foundational chiral auxiliary in modern organic chemistry, enabling the synthesis of enantiomerically pure compounds, which are critical in drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 2-oxo-1,3-oxazolidine, or oxazolidinone, core is a foundational chiral auxiliary in modern organic chemistry, enabling the synthesis of enantiomerically pure compounds, which are critical in drug development and materials science. This guide provides an in-depth exploration of this scaffold's application in asymmetric synthesis. While the specific derivative, 2-oxo-1,3-oxazolidine-4-carbonitrile, is not extensively documented in peer-reviewed literature, this document will focus on the well-established principles and protocols of the parent scaffold, drawing from the robust chemistry of widely-used analogues such as Evans auxiliaries and (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. We will detail the mechanistic basis of stereocontrol, provide field-proven experimental protocols, and discuss the transformation of these intermediates into valuable chiral building blocks like amino acids and carboxylic acids.

Introduction: The Oxazolidinone Core as a Steward of Chirality

Asymmetric synthesis is the cornerstone of modern pharmaceutical development, where the biological activity of a molecule is often dictated by its specific three-dimensional arrangement. Chiral auxiliaries are powerful tools in this endeavor; they are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a chemical reaction to selectively form one enantiomer over the other.[1] The 2-oxo-1,3-oxazolidine scaffold is one of the most reliable and versatile classes of chiral auxiliaries ever developed.

The power of the oxazolidinone auxiliary lies in its rigid, predictable conformation and its ability to be N-acylated. The substituents on the chiral backbone of the auxiliary create a sterically defined environment, effectively shielding one face of the reactive intermediate (typically an enolate), forcing an incoming reagent to approach from the less hindered side. This directed-group strategy results in highly diastereoselective bond formations.[2] Following the key reaction, the auxiliary can be cleaved under mild conditions and often recovered for reuse, a key advantage for both economic and environmental sustainability in large-scale synthesis.[1]

This document will provide detailed protocols for the use of this scaffold in key asymmetric transformations, focusing on the underlying principles that would be applicable even to novel derivatives.

Principle of Stereocontrol: The N-Acyl Oxazolidinone Enolate

The most common application of the oxazolidinone auxiliary is in the stereoselective alkylation of carboxylic acid derivatives. The process begins with the acylation of the oxazolidinone nitrogen. This N-acyl oxazolidinone can then be deprotonated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), to form a rigid, chelated Z-enolate at low temperatures (typically -78 °C).

Causality of Stereodirection: The stereochemical outcome of the subsequent reaction with an electrophile is governed by the conformation of this enolate intermediate. The substituent at the C4 position of the oxazolidinone ring (e.g., isopropyl, benzyl, or phenyl) sterically blocks one face of the enolate. Consequently, the electrophile is directed to the opposite, less hindered face, leading to the formation of one diastereomer in high excess. The chelation of the lithium cation between the enolate oxygen and the carbonyl oxygen of the auxiliary locks the conformation, enhancing the rigidity and thus the selectivity of the system.

cluster_0 General Principle of Stereocontrol start N-Acyl Oxazolidinone enolate Chelated Z-Enolate (Steric Shielding by R') start->enolate Strong Base (e.g., LDA, -78°C) approach Electrophile (E+) Approaches Less Hindered Face enolate->approach product Diastereomerically Enriched Alkylated Product approach->product

Caption: Logical workflow for asymmetric alkylation using an oxazolidinone auxiliary.

Core Application: Asymmetric Synthesis of Chiral Carboxylic Acids

This protocol details a classic Evans asymmetric alkylation, a reliable method for preparing α-substituted chiral carboxylic acids.

Protocol 1: Diastereoselective Alkylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

This protocol is adapted from established methodologies for Evans auxiliaries.[2]

Objective: To synthesize a diastereomerically enriched α-alkylated propionyl oxazolidinone.

Materials:

  • (4R,5S)-(–)-4-Methyl-5-phenyl-2-oxazolidinone

  • Propionyl chloride

  • Triethylamine (TEA) or n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hexamethyldisilazide (NaHMDS) or Lithium Diisopropylamide (LDA)

  • Alkyl Halide (e.g., Benzyl bromide, Iodomethane)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)

Step-by-Step Methodology:

  • N-Acylation:

    • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.).

    • Dissolve in anhydrous THF (approx. 0.1 M concentration).

    • Cool the solution to -78 °C (acetone/dry ice bath).

    • Slowly add n-BuLi (1.05 eq.) and stir for 15 minutes.

    • Add propionyl chloride (1.1 eq.) dropwise and allow the reaction to warm to 0 °C over 1 hour.

    • Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify by column chromatography (silica gel) to yield the N-propionyl derivative.

  • Enolate Formation and Alkylation:

    • To a flame-dried flask under inert atmosphere, add the N-propionyl oxazolidinone (1.0 eq.) and dissolve in anhydrous THF.

    • Cool the solution to -78 °C.

    • Slowly add NaHMDS (1.1 eq., 1.0 M solution in THF) dropwise. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation. The solution typically becomes a thick slurry.

    • Add the alkyl halide (1.2 eq.) dropwise.

    • Stir at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material. The optimal time can vary significantly based on the electrophile's reactivity.

    • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature. Perform an aqueous work-up as described in the acylation step. Purify the crude product by column chromatography.

Trustworthiness & Validation:

  • Diastereoselectivity Assessment: The diastereomeric ratio (d.r.) of the purified product can be determined directly by ¹H NMR spectroscopy. The signals for the α-proton or other nearby protons will be distinct for each diastereomer, allowing for integration and ratio calculation.

  • Purity: Purity is assessed by ¹H and ¹³C NMR and HPLC analysis.

Protocol 2: Hydrolytic Cleavage of the Auxiliary

Objective: To liberate the chiral carboxylic acid and recover the auxiliary.

Materials:

  • Alkylated N-acyl oxazolidinone product

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen Peroxide (H₂O₂)

  • Lithium Hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Diethyl ether or Ethyl acetate

Step-by-Step Methodology:

  • Saponification:

    • Dissolve the alkylated product (1.0 eq.) in a 3:1 mixture of THF and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add aqueous hydrogen peroxide (4.0 eq.), followed by aqueous lithium hydroxide (2.0 eq.).

    • Stir vigorously at 0 °C for 2-4 hours.

    • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (1.5 M, 5.0 eq.) and stir for 20 minutes.

  • Product Isolation:

    • Concentrate the mixture in vacuo to remove the THF.

    • The aqueous residue contains the lithium salt of the carboxylic acid and the chiral auxiliary.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x) to recover the chiral auxiliary. The auxiliary can be purified by chromatography or recrystallization.

    • Acidify the aqueous layer to pH ~1-2 with 1M HCl.

    • Extract the now protonated chiral carboxylic acid with ethyl acetate. Dry the organic layers over Na₂SO₄ and concentrate to yield the final product.

Data Presentation: Representative Alkylation Results

Electrophile (R-X)BaseDiastereomeric Ratio (d.r.)Yield (%)
CH₃-INaHMDS>99:185-95
Bn-BrNaHMDS>99:190-98
Allyl-ILDA98:288-94
i-Pr-ILDA95:575-85

Table reflects typical outcomes for Evans-type alkylations and serves as a benchmark for performance.

cluster_1 Experimental Workflow: Asymmetric Alkylation & Cleavage aux Chiral Oxazolidinone acyl N-Acylation (Acyl-Cl, Base) aux->acyl n_acyl N-Acyl Oxazolidinone acyl->n_acyl enolate Enolate Formation (LDA / NaHMDS, -78°C) n_acyl->enolate alkyl Alkylation (R-X, -78°C) enolate->alkyl prod_aux Alkylated Product (High d.r.) alkyl->prod_aux cleave Hydrolytic Cleavage (LiOH / H₂O₂) prod_aux->cleave acid Chiral Carboxylic Acid cleave->acid recover Recovered Auxiliary cleave->recover

Caption: Step-wise workflow from auxiliary to final chiral product.

Application in Chiral α-Amino Acid Synthesis

The oxazolidinone platform can be extended to the synthesis of non-proteinogenic α-amino acids, which are valuable components of modern pharmaceuticals.[3] This is typically achieved through the electrophilic amination of the chiral enolate.

Protocol 3: Asymmetric Azidation for α-Amino Acid Precursor Synthesis

Objective: To synthesize a chiral α-azido acyl-oxazolidinone, a direct precursor to an α-amino acid.

Materials:

  • N-Acyl oxazolidinone (e.g., from Protocol 1, Step 1)

  • Lithium Hexamethyldisilazide (LiHMDS)

  • Trisyl azide (2,4,6-triisopropylbenzenesulfonyl azide)

  • Anhydrous THF

  • Acetic Acid

Step-by-Step Methodology:

  • Enolate Formation:

    • In a manner analogous to Protocol 1, dissolve the N-acyl oxazolidinone (1.0 eq.) in anhydrous THF and cool to -78 °C.

    • Add LiHMDS (1.1 eq.) and stir for 30 minutes.

  • Electrophilic Azidation:

    • In a separate flask, dissolve trisyl azide (1.2 eq.) in anhydrous THF and cool to -78 °C.

    • Transfer the enolate solution via cannula into the trisyl azide solution at -78 °C.

    • Stir the reaction mixture for 30 minutes to 1 hour at this temperature.

  • Quench and Work-up:

    • Quench the reaction by adding glacial acetic acid (2.0 eq.) at -78 °C.

    • Allow the reaction to warm to room temperature and perform a standard aqueous work-up.

    • The resulting α-azido product can be purified by chromatography.

  • Transformation to Amino Acid:

    • The azido group can be reduced to a primary amine (e.g., via catalytic hydrogenation with Pd/C or Staudinger reaction) either before or after the cleavage of the chiral auxiliary (as in Protocol 2). This provides access to the desired enantiomerically pure α-amino acid.

Conclusion

The 2-oxo-1,3-oxazolidine scaffold is a testament to the power of auxiliary-based asymmetric synthesis. Its predictable stereocontrol, operational simplicity, and the ability to recover the chiral source make it an indispensable tool for researchers in academia and industry. The protocols outlined here for alkylation and amination represent robust and scalable methods to access high-value, enantiomerically pure carboxylic acids and amino acids. While the specific 4-carbonitrile derivative remains a subject for future exploration, its synthesis and application would undoubtedly build upon the foundational chemical principles established by its well-studied oxazolidinone relatives. The potential for the nitrile group to be transformed into other functionalities suggests it could be a versatile, albeit currently underexplored, member of this important class of chiral reagents.

References

  • Nogueira, T. C. M., Pinheiro, A. C., & R. Carlos. (n.d.). A New Synthesis of Chiral Oxazolidinones from the Amino Acid L-serine. Bentham Science.
  • Efficient Synthesis of Enantiomerically Pure β 2 -Amino Acids via Chiral Isoxazolidinones. (2003, January 11).
  • (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid - Benchchem. (n.d.).
  • Oxazolidine synthesis - Organic Chemistry Portal. (n.d.).
  • Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution - PMC. (n.d.).
  • Asymmetric One-Pot Synthesis of 1,3-Oxazolidines and 1,3-Oxazinanes via Hemiaminal Intermediates - PMC. (n.d.).
  • Oxazolidinones for Asymmetric Synthesis. (n.d.).
  • Boyles, S. J. (n.d.). Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst. Georgia Southern Commons.
  • Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution - PubMed. (2015, September 18).
  • Representative examples for organocatalytic asymmetric synthesis of oxazolidines and 1,3‐dioxolanes. - ResearchGate. (n.d.).
  • DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE - Hungarian Journal of Industry and Chemistry. (2025, August 2).

Sources

Method

Application of the 2-Oxo-1,3-oxazolidine-4-carbonitrile Scaffold in Medicinal Chemistry

Introduction: A Privileged Scaffold in Drug Discovery The 2-oxazolidinone ring is a five-membered heterocyclic motif that has earned the status of a "privileged scaffold" in medicinal chemistry. Its structural rigidity,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold in Drug Discovery

The 2-oxazolidinone ring is a five-membered heterocyclic motif that has earned the status of a "privileged scaffold" in medicinal chemistry. Its structural rigidity, synthetic tractability, and ability to engage in key hydrogen bonding interactions have made it a cornerstone in the development of numerous therapeutic agents.[1][2] The most prominent example is Linezolid, the first clinically approved oxazolidinone antibiotic, which revolutionized the treatment of multidrug-resistant Gram-positive infections.[1][3]

This guide focuses on a specific and highly versatile derivative: 2-oxo-1,3-oxazolidine-4-carbonitrile . While its direct therapeutic applications are less documented than its carboxylic acid counterpart, its true value lies in its role as a chiral synthon—a foundational building block for constructing complex, stereochemically defined molecules. The 4-carbonitrile group, a synthetic precursor to the more widely used 4-carboxylic acid, offers unique reactivity pathways for molecular diversification.[4] This document will provide an in-depth exploration of the synthesis, key transformations, and broad-ranging applications of this scaffold, from asymmetric synthesis to the development of novel antibacterial and antiviral agents.

Section 1: The 2-Oxo-1,3-oxazolidine-4-carbonitrile/Carboxylate Synthon

The power of the 2-oxo-1,3-oxazolidine-4-carbonitrile scaffold stems from its inherent chirality at the C4 position and the synthetic versatility of the nitrile and oxazolidinone functionalities. Typically derived from readily available chiral amino acids like serine, this synthon provides a conformationally constrained framework that is invaluable in drug design.[4]

The nitrile group (-C≡N) is a key functional handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which is itself a crucial intermediate for antibacterial agents.[4] Alternatively, it can be reduced to a primary amine or participate in cycloadditions, opening avenues to a diverse array of chemical structures. This synthetic relationship makes the 4-carbonitrile and 4-carboxylate derivatives two sides of the same coin for the medicinal chemist.

Caption: Key synthetic relationships of the 4-substituted 2-oxazolidinone scaffold.

Section 2: Synthesis and Key Transformations

The practical utility of a scaffold is dictated by the accessibility and efficiency of its synthesis. The 2-oxo-1,3-oxazolidine-4-carboxylate core can be prepared through environmentally friendly methods, enhancing its attractiveness for large-scale applications.

Protocol 2.1: Green Synthesis of (4R)-2-Oxo-1,3-oxazolidine-4-carboxylic Acid

This protocol is adapted from a patented method that emphasizes environmental safety by using water as the solvent.[5] The synthesis starts from a serine methyl ester derivative.

Rationale: The use of water as a solvent avoids the hazards and disposal issues associated with volatile organic solvents. The reaction proceeds in two main steps: cyclization to form the oxazolidinone ring and subsequent hydrolysis of the ester to yield the final carboxylic acid. This approach results in high yields, often exceeding 86%.[5]

Step-by-Step Methodology:

  • Reaction Setup: To a stirred solution of (R)-2-amino-3-hydroxypropionic acid methyl ester hydrochloride (1 equivalent) in deionized water, add S,S'-dimethyl dithiocarbonate (1.1 equivalents) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cyclization: Maintain the reaction temperature between 5-35 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis: Once the starting material is consumed, adjust the pH of the solution to >10 by the dropwise addition of an aqueous base (e.g., 2M NaOH). Stir the mixture at room temperature for 2-3 hours to facilitate the hydrolysis of the intermediate ester.

  • Work-up and Isolation: Acidify the reaction mixture to pH 2-3 with concentrated HCl. Extract the aqueous phase with an organic solvent such as dichloromethane or ethyl acetate (3x volumes).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization to afford (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid as a white solid.

Protocol 2.2: Conversion of Carboxylic Acid to 4-Carbonitrile

This is a general, two-step protocol for converting the carboxylic acid into the target nitrile via a primary amide intermediate.

Rationale: This is a classic and reliable transformation in organic synthesis. The first step converts the carboxylic acid to a more reactive species (an acyl chloride or activated ester) which readily reacts with ammonia to form the primary amide. The second step involves a dehydration reaction, where a dehydrating agent removes the elements of water from the amide to form the nitrile.

Step-by-Step Methodology:

  • Amide Formation:

    • Suspend (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid (1 equivalent) in a suitable solvent like dichloromethane (DCM).

    • Add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Stir until gas evolution ceases.

    • Carefully add the resulting acyl chloride solution to a cooled, concentrated solution of aqueous ammonium hydroxide (excess).

    • Stir vigorously, then separate the organic layer. Wash with brine, dry over Na₂SO₄, and concentrate to yield the primary amide.

  • Dehydration to Nitrile:

    • Dissolve the crude primary amide from the previous step in a solvent such as DCM or tetrahydrofuran (THF).

    • Add a dehydrating agent, such as trifluoroacetic anhydride (1.5 equivalents) or phosphorus oxychloride (POCl₃), at 0 °C.

    • Allow the reaction to warm to room temperature and stir until TLC indicates the completion of the reaction.

    • Carefully quench the reaction with a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude nitrile by flash column chromatography.

Section 3: Applications in Medicinal Chemistry

The true power of the 2-oxo-1,3-oxazolidine-4-carbonitrile scaffold is realized in its application as a versatile building block for diverse therapeutic agents.

As a Chiral Auxiliary in Asymmetric Synthesis

While the specific 4-carbonitrile is a synthon, the broader class of N-acylated 2-oxazolidinones, known as Evans auxiliaries , are workhorses in asymmetric synthesis.[6] They are temporarily attached to a molecule to direct a subsequent chemical reaction, inducing a high degree of stereoselectivity. After the reaction, the auxiliary can be cleaved and recycled.[7]

Application: The Evans Aldol Reaction The Evans aldol reaction is a powerful method for creating carbon-carbon bonds with predictable stereochemistry, which is critical in the synthesis of complex natural products and drugs.[8][9]

Mechanism of Stereocontrol: The reaction proceeds through a highly organized, six-membered chair-like transition state. The bulky substituent at the C4 position of the oxazolidinone (e.g., isopropyl or benzyl) effectively blocks one face of the enolate, forcing the incoming aldehyde to approach from the less hindered side. This results in the formation of predominantly one diastereomer (the syn-aldol product).[6][8]

Caption: Workflow for a typical Evans 'syn' aldol reaction.

Protocol 3.1: Representative Evans Aldol Reaction This protocol is a conceptualized procedure based on established methodologies for achieving high diastereoselectivity.[10]

  • Setup: Dissolve the N-propionyl-(4R)-4-isopropyl-2-oxazolidinone (1 equivalent) in anhydrous dichloromethane (DCM) under an argon atmosphere and cool the solution to 0 °C.

  • Enolate Formation: Add dibutylboron triflate (1.1 equivalents) dropwise, followed by the slow addition of diisopropylethylamine (DIPEA) (1.2 equivalents). Stir the mixture at 0 °C for 30 minutes to facilitate the formation of the boron enolate.

  • Aldol Addition: Cool the reaction to -78 °C. Add the desired aldehyde (e.g., isobutyraldehyde, 1.1 equivalents), dissolved in DCM, dropwise over 20 minutes.

  • Stirring and Quenching: Stir the reaction mixture at -78 °C for 2-3 hours, then allow it to warm to 0 °C over 1 hour. Quench the reaction by sequential addition of methanol, saturated aqueous sodium bicarbonate, and brine.

  • Work-up and Purification: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired syn-aldol adduct.

As a Scaffold for Antibacterial Agents

The 2-oxazolidinone core is the defining feature of a class of antibiotics that are crucial for treating infections caused by resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).[1][11]

Mechanism of Action: Oxazolidinones inhibit bacterial protein synthesis at a very early stage.[12] They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[13][14] This binding action physically blocks the A-site, preventing the correct positioning of the initiator fMet-tRNA.[12] Consequently, the formation of the functional 70S initiation complex is halted, and protein synthesis cannot begin.[13] This unique mechanism is responsible for the lack of cross-resistance with other classes of protein synthesis inhibitors.[11][14]

Oxazolidinone_MoA cluster_ribosome Bacterial Ribosome 50S_Subunit 50S Subunit PTC Peptidyl Transferase Center (PTC) on 23S rRNA 30S_Subunit 30S Subunit Oxazolidinone Oxazolidinone (e.g., Linezolid) Oxazolidinone->PTC Binds to A-site pocket fMet_tRNA fMet-tRNA (Initiator tRNA) fMet_tRNA->Block Inhibition Protein Synthesis Initiation Blocked Block->Inhibition

Caption: Mechanism of action for oxazolidinone antibiotics.

Table 1: Prominent Oxazolidinone Antibacterial Agents

CompoundKey Structural FeatureSpectrum of ActivityStatus
Linezolid Morpholine ringMRSA, VRE, Penicillin-resistant StreptococciApproved[14]
Tedizolid Hydroxymethyl-pyridinyl side chainAcute bacterial skin and skin structure infections (ABSSSI)Approved
Sutezolid Thioanisole moietyInvestigational for Mycobacterium tuberculosisClinical Trials[1]
Radezolid Bi-heterocyclic side chainBroad Gram-positive activity, including linezolid-resistant strainsClinical Trials
As a Precursor for Antiviral Agents

The structural motifs within 2-oxo-1,3-oxazolidine-4-carbonitrile make it an intriguing starting point for the synthesis of novel antiviral agents, particularly non-nucleoside and nucleoside analogue inhibitors.[15][16] The development of new antiviral drugs is critical for combating emerging viruses and overcoming drug resistance.[17]

Rationale for Application:

  • Bioisosterism: The oxazolidinone ring can act as a bioisostere for other chemical groups like carbamates or amides, potentially improving physicochemical properties and metabolic stability.[1]

  • Scaffold for Non-Nucleoside Inhibitors: The rigid ring system can be decorated with various substituents designed to fit into allosteric pockets of viral enzymes, such as proteases or polymerases, leading to inhibition.[15]

  • Modified Nucleoside Analogues: The chiral C4 center and adjacent functionalities provide a framework that can mimic or replace the ribose sugar in nucleoside analogues. Incorporating the oxazolidinone ring could lead to analogues with novel conformations and improved properties, such as enhanced stability or altered target engagement.[17] For example, oxazolidinone scaffolds have been explored as part of potent HIV-1 protease inhibitors.[16]

Conclusion and Future Perspectives

While 2-oxo-1,3-oxazolidine-4-carbonitrile may not be a therapeutic agent in its own right, its value as a chiral building block and versatile synthetic intermediate is immense. Its efficient, green synthesis provides access to the corresponding carboxylic acid, a key component in medicinally important scaffolds. The true potential of the carbonitrile lies in the diverse chemical transformations it enables, providing a gateway to novel chemical space.

Future research should focus on leveraging the unique reactivity of the 4-carbonitrile group to construct libraries of compounds for screening against a wide range of therapeutic targets. Its application in the synthesis of novel, conformationally restricted peptide mimics and innovative nucleoside analogues represents a particularly promising frontier for drug discovery. As the need for new antibiotics and antivirals continues to grow, the strategic application of such versatile and accessible synthons will be more critical than ever.

References

  • Shinabarger, D. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8(8), 1195-1202. [Link]

  • Buratovich, M. A. (2025). Oxazolidinone antibiotics. Research Starters: Health & Medicine. [Link]

  • Shinabarger, D. (1999). Mechanism of action of the oxazolidinone antibacterial agents. PubMed. [Link]

  • Mahdi, A., Alani, B., & Ibrahim, I. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy, 14, 19-32. [Link]

  • Chem-Station. (2014). Evans Aldol Reaction. Chem-Station International Edition. [Link]

  • Gutiérrez, N., et al. (2013). Direct Preparation of Nitriles from Carboxylic Acids in Continuous Flow. ACS Publications. [Link]

  • Gutiérrez, N., et al. (2013). Direct preparation of nitriles from carboxylic acids in continuous flow. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]

  • Zhang, X., et al. (2025). Late-stage conversion of carboxylic acids to nitriles with Mg and Pd cocatalysis. ResearchGate. [Link]

  • ResearchGate. (2021). More efficient methods to convert carboxylic acids to nitriles. ResearchGate. [Link]

  • Bhatt, P. (2019). Evans aldol ppt. Slideshare. [Link]

  • University of Liverpool. (n.d.). Evans Enolate Alkylation-Hydrolysis. University of Liverpool, Department of Chemistry. [Link]

  • da Silva, A. C. M., et al. (2023). Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry. ResearchGate. [Link]

  • da Silva, A. C. M., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. PMC. [Link]

  • Kulikova, L. G., et al. (2021). Antiviral nucleoside analogs. PMC. [Link]

  • da Silva, A. C. M., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing. [Link]

  • Robinson, R. P., et al. (2001). Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. PubMed. [Link]

  • Google Patents. (2020). CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds.
  • Fukugawa, N. K., et al. (2000). L-2-[(13)C]oxothiazolidine-4-carboxylic acid: a probe for precursor mobilization for glutathione synthesis. PubMed. [Link]

  • Google Patents. (2015). CN104592146A - Preparation process of L-2-oxothiazolidine-4-carboxylic acid.

Sources

Application

Advanced Application Note: Microwave-Assisted Synthesis of Oxazolidinone Derivatives

Executive Summary & Mechanistic Rationale The oxazolidinone scaffold is a highly privileged structural motif in modern organic and medicinal chemistry. It serves as the core pharmacophore for critical antibacterial agent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The oxazolidinone scaffold is a highly privileged structural motif in modern organic and medicinal chemistry. It serves as the core pharmacophore for critical antibacterial agents like Linezolid (effective against MRSA and VRE)[1] and acts as a foundational element in asymmetric synthesis via Evans-type chiral auxiliaries[2].

Historically, the synthesis of oxazolidinone rings required harsh conditions, toxic reagents (e.g., phosgene derivatives), and prolonged conventional refluxing, often leading to thermal degradation and poor atom economy[3]. Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this workflow.

The Causality of Microwave Superiority: Unlike conventional conductive heating, which relies on thermal gradients and convection currents, microwave irradiation directly couples with the dipole moments of polar molecules (such as amino alcohols, deep eutectic solvents, and catalysts)[2][4]. This dielectric heating causes rapid molecular friction, resulting in instantaneous, uniform superheating of the reaction mixture.

  • Kinetic Acceleration: By utilizing sealed microwave vessels, solvents can be heated well above their atmospheric boiling points. This localized superheating exponentially increases the reaction rate, collapsing reaction times from >12 hours to mere minutes[5].

  • Thermodynamic Control: The rapid heating profile minimizes the time sensitive intermediates spend at elevated temperatures, drastically reducing the formation of thermodynamic side-products and preserving stereochemical integrity[2].

Reaction Pathway & Workflow

The following diagram illustrates the generalized logical workflow for the microwave-assisted cyclization of oxazolidinones, emphasizing the integration of in-process quality assurance (QA) to create a self-validating system.

MAOS_Workflow N1 Precursors (Amino Alcohols / Epoxides) N3 Reaction Mixture (+ Catalyst / DES) N1->N3 N2 Carbonyl Source (DMC / DEC / Urea) N2->N3 N4 Microwave Irradiation (Dielectric Heating) N3->N4 Sealed Vessel N5 In-Process QA (TLC / GC-MS) N4->N5 t = 10-30 min N5->N4 Incomplete N6 Purified Oxazolidinone (Linezolid Core / Auxiliary) N5->N6 Complete

Microwave-assisted oxazolidinone synthesis and QA workflow.

Quantitative Comparative Data

The transition from conventional heating to microwave irradiation yields quantifiable improvements in both throughput and efficiency. The table below summarizes validated data across different synthetic targets.

Synthesis MethodTarget CompoundConditionsReaction TimeYieldRef
Conventional Heating 3-benzyl-5-hydroxymethyl-1,3-oxazolidin-2-oneReflux, Open Vessel>12 hours~60.0%[5]
Microwave (Open) 3-benzyl-5-hydroxymethyl-1,3-oxazolidin-2-one50–100 °C, Atmospheric1 hour69.6%[5]
Microwave (Closed) 3-benzyl-5-hydroxymethyl-1,3-oxazolidin-2-one50–100 °C, Pressurized30 mins77.0%[5]
Microwave (DES) Aryl-substituted oxazolidinonesQDAS-urea DES, 85 °C<4 hours90.0%[4]
Microwave (Closed) Evans Chiral Auxiliary (3-Methyl analogue)135 °C, 100 W20 mins>85.0%[2]

Validated Experimental Protocols

The following protocols have been engineered to be self-validating. By embedding analytical checkpoints directly into the methodology, researchers can ensure the mechanistic integrity of each step.

Protocol A: Rapid Synthesis of Evans-Type Chiral Auxiliaries

This protocol details the synthesis of a foundational oxazolidinone chiral auxiliary using safe, non-toxic carbonyl sources[2].

  • Causality & Design: Diethyl carbonate (DEC) replaces highly toxic phosgene. Sodium methoxide (NaOMe) is used to deprotonate the amino alcohol, initiating nucleophilic acyl substitution. Microwave irradiation selectively excites the polar intermediate, driving the intramolecular cyclization to completion in minutes rather than hours[2].

  • Step-by-Step Methodology:

    • Preparation: In a 10 mL heavy-walled microwave reaction vessel, combine (S)-phenylalaninol (1.00 g, 6.61 mmol, 1.0 eq.), diethyl carbonate (1.2 mL, 9.92 mmol, 1.5 eq.), and sodium methoxide (0.017 g, 0.33 mmol, 0.05 eq.)[2].

    • Irradiation: Seal the vessel securely with a Teflon cap. Subject the mixture to microwave irradiation at 135 °C with a power output of 100 W for exactly 20 minutes[2].

    • Workup: Allow the vessel to cool to room temperature (monitor pressure drop). Partition the crude mixture between dichloromethane (20 mL) and deionized water (20 mL).

    • Isolation: Extract the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexane:Ethyl Acetate)[2].

  • Self-Validation & QA:

    • In-Process: Perform TLC (Hexane/EtOAc). Stain with Ninhydrin. The complete disappearance of the primary amine (absence of purple spots) validates 100% conversion of the starting material.

    • Post-Process: FTIR analysis must show a strong, sharp carbonyl stretch at ~1750 cm⁻¹, confirming the formation of the cyclic carbamate.

Protocol B: Green Synthesis via Deep Eutectic Solvents (DES)

This protocol utilizes a Deep Eutectic Solvent (DES) as both a reaction medium and a catalyst, representing a highly sustainable approach to oxazolidinone synthesis[4].

  • Causality & Design: Deep Eutectic Solvents (like QDAS-urea) are highly polar networks of hydrogen bond donors and acceptors. Because microwaves heat via dipole rotation, the DES couples exceptionally well with the electromagnetic field (high loss tangent), converting energy into heat instantaneously. The DES simultaneously stabilizes the transition state of the coupling reaction, eliminating the need for volatile organic compounds (VOCs)[4].

  • Step-by-Step Methodology:

    • Preparation: Mix epichlorohydrin and 4-methoxyphenyl isocyanate in a 1:1 molar ratio. Add 20 mol% of QDAS-urea (1:2) DES to the reaction vessel[4].

    • Irradiation: Irradiate the mixture at 85 °C with constant magnetic stirring.

    • Workup: Upon completion, cool the mixture to room temperature. Dilute with water and ethyl acetate.

    • Recovery: Separate the layers. The oxazolidinone product resides in the organic layer. The DES partitions into the aqueous layer and can be recovered by evaporating the water under vacuum, allowing for catalyst recycling[4].

  • Self-Validation & QA:

    • Green Metrics: Calculate the E-factor (mass of waste / mass of product). A successful run following this protocol will yield an E-factor of approximately 0.11 and an Atom Economy of 100%[4].

Protocol C: Synthesis of the Linezolid Core Intermediate

Linezolid synthesis requires strict stereochemical control. This protocol outlines the formation of the intermediate (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one[1].

  • Causality & Design: The pharmacological efficacy of Linezolid depends entirely on the (S)-configuration at the C5 position. By starting with (R)-epichlorohydrin and driving the reaction rapidly with microwave energy, the cyclization outpaces any competing racemization pathways, ensuring stereoretention[1].

  • Step-by-Step Methodology:

    • Deprotonation: Dissolve methyl 3-fluoro-4-morpholinophenyl carbamate in anhydrous hexane. Slowly add n-butyllithium at low temperatures to generate the nucleophilic nitrogen anion[1].

    • Alkylation & Cyclization: Add (R)-epichlorohydrin to the mixture. Transfer to a microwave vessel, seal, and irradiate to drive the ring-opening of the epoxide and subsequent intramolecular cyclization[1].

    • Isolation: Quench the reaction safely, extract with a polar aprotic solvent, and recrystallize to obtain the highly pure (R)-5-(chloromethyl) oxazolidin-2-one intermediate[1].

  • Self-Validation & QA:

    • Stereochemical QA: Analyze the purified intermediate via Chiral HPLC. An enantiomeric excess (ee) of >99% validates that the microwave heating profile successfully prevented thermal racemization.

References

  • Title: Microwave-Assisted Synthesis Featuring 3-Methyl-2-Oxazolidinone: Application Notes and Protocols Source: Benchchem URL: 2

  • Title: Synthesis of Some 2-Oxazolidinones in Mild Conditions Source: Asian Journal of Chemistry URL: 3

  • Title: Sustainable and efficient synthesis of oxazolidinones using a unique deep eutectic solvent (DES) Source: RSC Publishing URL: 4

  • Title: One pot microwave-assisted synthesis of 3-benzyl-5-hydroxymethyl-1,3-oxazolidin-2-one Source: ResearchGate URL: 5

  • Title: A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide Source: EurekaSelect URL: 1

Sources

Method

Application Note: Scalable Production Methods for 2-Oxo-1,3-oxazolidine-4-carbonitrile

Executive Summary 2-Oxo-1,3-oxazolidine-4-carbonitrile (also known as 4-cyano-2-oxazolidinone) is a highly versatile, chiral heterocyclic building block. It is prominently featured in the synthesis of complex pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Oxo-1,3-oxazolidine-4-carbonitrile (also known as 4-cyano-2-oxazolidinone) is a highly versatile, chiral heterocyclic building block. It is prominently featured in the synthesis of complex pharmaceutical active pharmaceutical ingredients (APIs), including the unusual cyclosporine amino acid MeBMT () and novel bacterial DNA gyrase inhibitors (). This application note details a scalable, three-step manufacturing protocol starting from chiral pool amino acids, emphasizing mechanistic causality, enantiomeric preservation, and self-validating analytical controls.

Mechanistic Rationale & Retrosynthetic Strategy

The primary challenge in manufacturing α -chiral nitriles is the high risk of racemization (epimerization) at the C4 stereocenter during the dehydration phase. To mitigate this, our retrosynthetic strategy relies on L-serine (or D-serine, depending on the desired enantiomer) as the chiral pool starting material ().

  • Oxazolidinone Formation (Cyclization): The 1,2-amino alcohol motif of serine is locked into a rigid 5-membered oxazolidinone ring. This cyclic protection restricts the conformational freedom that could lead to racemization and prevents β -elimination side reactions.

  • Amidation: Direct conversion of an ester to a nitrile is synthetically impractical. Ammonolysis provides the necessary primary amide intermediate.

  • Dehydration: A mild, non-aqueous dehydrating agent is employed to selectively dehydrate the carboxamide to the carbonitrile without disturbing the oxazolidinone ring or the C4 stereocenter.

SynthWorkflow A L-Serine Methyl Ester (Chiral Pool) B CDI / TEA Cyclization A->B C (S)-Methyl 2-oxo-1,3- oxazolidine-4-carboxylate B->C D NH3 / MeOH Amidation C->D E (S)-2-oxo-1,3- oxazolidine-4-carboxamide D->E F TFAA / Pyridine Dehydration E->F G (S)-2-oxo-1,3- oxazolidine-4-carbonitrile F->G

Fig 1. Scalable synthetic workflow for 2-oxo-1,3-oxazolidine-4-carbonitrile from L-serine.

Process Chemistry & Scalable Protocols

Protocol A: Cyclization to (S)-Methyl 2-oxo-1,3-oxazolidine-4-carboxylate

Causality Note: 1,1'-Carbonyldiimidazole (CDI) is selected over phosgene or triphosgene for large-scale operations due to its superior safety profile. It generates imidazole and CO2​ as byproducts, which are easily removed during aqueous workup, avoiding the handling of highly toxic gases.

Step-by-Step Methodology:

  • Suspend L-Serine methyl ester hydrochloride (1.0 eq, 100 g) in anhydrous dichloromethane (DCM, 1.0 L) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C and add Triethylamine (TEA, 2.1 eq) dropwise to liberate the free amine. Stir for 30 minutes.

  • Add CDI (1.1 eq) portion-wise over 45 minutes, maintaining the internal temperature below 5 °C to prevent premature polymerization.

  • Allow the reaction to warm to 20 °C and stir for 12 hours.

  • Workup: Wash the organic layer sequentially with 1N HCl (to remove imidazole and unreacted TEA), saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate in vacuo to yield a white solid.

Protocol B: Ammonolysis to (S)-2-oxo-1,3-oxazolidine-4-carboxamide

Causality Note: The reaction is run strictly at 0–5 °C. Elevated temperatures during ammonolysis can lead to the nucleophilic attack of ammonia on the oxazolidinone carbonyl, resulting in unwanted ring-opening and urea formation.

Step-by-Step Methodology:

  • Dissolve the intermediate from Protocol A (1.0 eq, 80 g) in a pre-cooled (0 °C) solution of 7N Ammonia in Methanol (5.0 eq of NH3​ ).

  • Seal the vessel and stir at 0–5 °C for 24 hours.

  • Self-Validating Step: Monitor via TLC (Ethyl Acetate/Hexane 8:2). The reaction is complete when the higher Rf ester spot is entirely replaced by the baseline-hugging amide spot.

  • Workup: Concentrate the mixture under reduced pressure at a temperature not exceeding 30 °C. Triturate the resulting crude solid with cold diethyl ether, filter, and dry under high vacuum to afford the pure carboxamide.

Protocol C: Dehydration to (S)-2-oxo-1,3-oxazolidine-4-carbonitrile

Causality Note: Trifluoroacetic anhydride (TFAA) and Pyridine constitute a highly effective, mild dehydrating system. Pyridine acts as an acid scavenger to neutralize the generated trifluoroacetic acid, preventing acid-catalyzed ring opening. While the free oxazolidinone NH could theoretically undergo N-trifluoroacetylation, the primary amide is significantly more reactive at -10 °C. Any transient N-acylation is highly labile and rapidly cleaved during the basic aqueous workup.

Step-by-Step Methodology:

  • Suspend the carboxamide from Protocol B (1.0 eq, 50 g) in anhydrous DCM (500 mL) and add Pyridine (2.5 eq).

  • Cool the reactor to -10 °C using a dry ice/acetone bath.

  • Add TFAA (1.2 eq) dropwise over 1 hour. Strict temperature control (<-5 °C) is mandatory to preserve the >99% enantiomeric excess (ee).

  • Stir for 2 hours at -10 °C.

  • Workup: Quench the reaction carefully with cold saturated aqueous NaHCO3​ (pH must reach ~8 to ensure cleavage of any N-trifluoroacetyl byproducts). Extract with DCM, wash with brine, dry, and concentrate. Purify via recrystallization from EtOAc/Heptane.

Quantitative Process Parameters

Table 1 summarizes the optimized parameters for the large-scale execution of this workflow.

Process StepKey ReagentsTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
A. Cyclization CDI, TEA, DCM0 to 201288 - 92%> 99.5%
B. Ammonolysis NH3​ (7N in MeOH)0 to 52490 - 95%> 99.5%
C. Dehydration TFAA, Pyridine, DCM-10282 - 86%> 99.0%

Analytical Validation & Self-Correcting Controls

To ensure the protocol is a self-validating system, In-Process Controls (IPC) are integrated directly into the workflow:

  • FT-IR Spectroscopy (Dehydration IPC): The dehydration step is deemed complete only when the primary amide C=O stretch (approx. 1650–1680 cm−1 ) and NH2​ bending modes are completely replaced by a sharp, distinct nitrile C≡N stretch at 2250 cm−1 . If the amide peak persists after 2 hours, the protocol dictates the addition of 0.1 eq of TFAA.

  • Chiral HPLC: Post-dehydration, the ee must be verified using a chiral stationary phase (e.g., Chiralpak IC) to ensure no epimerization occurred at the C4 position.

Applications in Drug Development

The resulting carbonitrile serves as an electrophilic hub. Stereoselective addition of Grignard reagents or other nucleophiles to the nitrile carbon allows for the rapid assembly of complex, non-natural amino acid derivatives.

AppPathway A 2-Oxo-1,3-oxazolidine- 4-carbonitrile B Stereoselective Addition (Grignard / Nucleophiles) A->B C Chiral Amino Acid Derivatives B->C D MeBMT Synthesis (Cyclosporine A) C->D E Bacterial DNA Gyrase Inhibitors C->E

Fig 2. Downstream applications of the carbonitrile in pharmaceutical drug development.

References

  • Blake, A. J., Boyd, E. C., Gould, R. O., & Paton, R. M. (1994). Generation and cycloadditions of 4,5-dihydrooxazole- and oxazolidine-4-carbonitrile N-oxides. Journal of the Chemical Society, Perkin Transactions 1. URL:[Link]

  • Tung, R. D., & Rich, D. H. (1987). Total synthesis of the unusual cyclosporine amino acid MeBMT. Tetrahedron Letters, 28(11), 1139-1142. URL:[Link]

  • US Patent 20140206677A1. (2014). Compounds and methods for treating bacterial infections. Google Patents.
Application

Application Note: Derivatization of 2-Oxo-1,3-oxazolidine-4-carbonitrile for Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Validated Protocols Executive Summary & Strategic Rationale Oxazolidinones represent a cornerstone cl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Validated Protocols

Executive Summary & Strategic Rationale

Oxazolidinones represent a cornerstone class of synthetic antibacterial agents, characterized by their unique ability to inhibit bacterial protein synthesis by binding to the central loop of the 23S rRNA domain within the 50S ribosomal subunit. While legacy development has heavily focused on derivatizing the C5-position (e.g., the acetamidomethyl group in Linezolid), emerging resistance mechanisms—such as cfr methyltransferase-mediated target modification—necessitate the exploration of novel chemical space.

Recent advancements in microwave-assisted synthesis have streamlined the construction of the oxazolidinone core, allowing for the rapid generation of highly functionalized precursors[1]. By shifting the synthetic focus to the C4-position, specifically utilizing 2-oxo-1,3-oxazolidine-4-carbonitrile as a central building block, medicinal chemists can access divergent vectors that alter the spatial orientation of the pharmacophore. The stereochemical integrity of this position is paramount, as it dictates the trajectory of the substituent within the ribosomal exit tunnel, a concept well-documented in the stereoselective cycloadditions of related oxazolidine networks[2]. This specific 4-carbonitrile intermediate has been explicitly utilized in patent literature to synthesize next-generation compounds targeting resistant bacterial infections[3].

Mechanistic Insights: The Carbonitrile Linchpin

As a Senior Application Scientist, I emphasize that functional group selection in library design must balance reactivity with stability. The nitrile moiety ( −C≡N ) is an ideal linchpin: it is inert during the initial cyclization of the oxazolidinone core but serves as a highly versatile, latent functional group for late-stage diversification.

The derivatization logic follows three primary pathways:

  • Reductive Amination : Conversion to a primary amine allows for the installation of amides, thioureas, and ureas. This mimics the critical hydrogen-bond donor/acceptor profile required for ribosomal binding.

  • [3+2] Cycloaddition : The nitrile can be converted to a tetrazole. Tetrazoles act as metabolically stable bioisosteres of carboxylic acids, offering a tunable pKa (~4.5–5.5) to optimize oral bioavailability and cellular penetration.

  • Amidoxime/Oxadiazole Formation : Nucleophilic addition of hydroxylamine yields an amidoxime, which undergoes cyclocondensation with acyl chlorides to form 1,2,4-oxadiazoles. This rigid heterocycle extends the molecule to engage peripheral ribosomal binding sites.

Workflow Visualization

G Core 2-Oxo-1,3-oxazolidine- 4-carbonitrile Amine 4-(Aminomethyl) Oxazolidin-2-one Core->Amine H2, Pd/C, Boc2O (Reductive Amination) Tetrazole 4-(1H-Tetrazol-5-yl) Oxazolidin-2-one Core->Tetrazole NaN3, NH4Cl, DMF ([3+2] Cycloaddition) Amidoxime 4-(N'-Hydroxycarbamimidoyl) Oxazolidin-2-one Core->Amidoxime NH2OH·HCl, Et3N (Nucleophilic Addition) Amide 4-(Acetamidomethyl) Oxazolidin-2-one Amine->Amide TFA then Ac2O (Acylation) Oxadiazole 1,2,4-Oxadiazole Derivatives Amidoxime->Oxadiazole R-COCl, Heat (Cyclocondensation)

Fig 1: Divergent derivatization pathways of 2-oxo-1,3-oxazolidine-4-carbonitrile.

Validated Experimental Protocols

To ensure reproducibility, every protocol described below is designed as a self-validating system incorporating specific In-Process Controls (IPCs).

Protocol A: One-Pot Reductive Amination & Protection

Causality: A common pitfall in nitrile reduction is the formation of secondary amines via the nucleophilic attack of the nascent primary amine on the intermediate imine. To circumvent this, the reduction is performed in the presence of di-tert-butyl dicarbonate ( Boc2​O ). The primary amine is trapped in situ, driving the reaction exclusively toward the desired mono-alkylated product.

  • Preparation : Dissolve 2-oxo-1,3-oxazolidine-4-carbonitrile (1.0 eq) and Boc2​O (1.2 eq) in anhydrous methanol (0.1 M concentration).

  • Catalyst Addition : Purge the reaction flask with N2​ . Carefully add 10% Pd/C (0.1 eq by weight).

  • Hydrogenation : Evacuate and backfill the flask with H2​ gas (balloon pressure, 1 atm). Stir vigorously at 25 °C for 12 hours.

  • IPC (Self-Validation) : Sample 50 µL, filter through a micro-syringe, and analyze via ATR-IR. The reaction is complete when the sharp C≡N stretch at ~2250 cm⁻¹ is completely absent.

  • Workup & Isolation : Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol. Concentrate the filtrate in vacuo and purify via flash chromatography (Silica gel, EtOAc/Hexanes) to yield the Boc-protected 4-(aminomethyl)oxazolidin-2-one.

Protocol B: [3+2] Cycloaddition to Tetrazole Bioisosteres

Causality: The azide ion is a poor nucleophile for unactivated nitriles. The addition of ammonium chloride ( NH4​Cl ) serves a dual purpose: it generates hydrazoic acid ( HN3​ ) in situ and protonates the nitrile nitrogen, significantly lowering the LUMO of the nitrile to facilitate the concerted [3+2] cycloaddition.

  • Preparation : Suspend 2-oxo-1,3-oxazolidine-4-carbonitrile (1.0 eq), NaN3​ (3.0 eq), and NH4​Cl (3.0 eq) in anhydrous DMF (0.2 M).

  • Activation : Heat the mixture to 100 °C under an inert N2​ atmosphere for 16 hours. (Safety Note: NaN3​ reactions must never be exposed to halogenated solvents like DCM to prevent the formation of explosive diazidomethane).

  • IPC (Self-Validation) : Monitor via LC-MS. Confirm the disappearance of the starting material and the presence of the [M+H]+ mass corresponding to the tetrazole adduct.

  • Workup & Isolation : Cool to room temperature. Carefully quench with 1M HCl to pH 3 in a well-ventilated fume hood to safely manage any residual hydrazoic acid. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate. Recrystallize from EtOH/Water.

Protocol C: Amidoxime Route to 1,2,4-Oxadiazoles

Causality: The amidoxime intermediate acts as a highly versatile bidentate nucleophile. Initial O-acylation activates the complex, and subsequent thermal driving forces dictate the cyclodehydration to form the thermodynamically stable 1,2,4-oxadiazole ring.

  • Amidoxime Formation : To a solution of the carbonitrile (1.0 eq) in ethanol, add NH2​OH⋅HCl (2.0 eq) and Et3​N (2.2 eq). Reflux for 4 hours.

  • IPC 1 : Confirm the appearance of the amidoxime C=N stretch (~1650 cm⁻¹) and broad O−H stretch (~3200 cm⁻¹) via IR.

  • Solvent Exchange : Evaporate ethanol, partition between water and EtOAc, extract, and dry the organic layer to isolate the amidoxime.

  • Cyclocondensation : Dissolve the amidoxime in anhydrous toluene. Add the desired acyl chloride (R-COCl, 1.1 eq) and pyridine (1.5 eq). Reflux at 110 °C for 8 hours using a Dean-Stark trap to remove water.

  • IPC 2 : Monitor via TLC (UV active). The polar amidoxime spot should completely convert to a higher Rf oxadiazole spot.

  • Isolation : Wash with saturated NaHCO3​ , dry, and purify via column chromatography.

Quantitative Data Summary

The table below summarizes the expected reaction metrics and analytical validation markers for the derivatization workflows.

Derivative ClassKey Reagents & SolventsReaction ConditionsTypical Yield (%)IPC Analytical Marker (IR / MS)
Boc-Protected Amine H2​ , Pd/C, Boc2​O , MeOH12 h / 25 °C82–88%Disappearance of 2250 cm⁻¹; MS [M+H]+
Tetrazole Bioisostere NaN3​ , NH4​Cl , DMF16 h / 100 °C70–75%Broad N-H stretch 3100–2800 cm⁻¹
Amidoxime Intermediate NH2​OH⋅HCl , Et3​N , EtOH4 h / 80 °C85–90%Appearance of C=N stretch ~1650 cm⁻¹
1,2,4-Oxadiazole R-COCl, Pyridine, Toluene8 h / 110 °C60–68%Loss of O-H stretch; MS [M+H]+

References

  • Title: Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents Source: ChemistryOpen / Wiley-VCH URL: [Link]

  • Title: Generation and cycloadditions of 4,5-dihydrooxazole- and oxazolidine-4-carbonitrile N-oxides Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

  • Title: US20140206677A1 - Compounds and methods for treating bacterial infections Source: Google Patents URL

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low diastereoselectivity in oxazolidinone reactions

Technical Support Center: Troubleshooting Evans Oxazolidinone Diastereoselectivity Introduction Welcome to the Technical Support Center for asymmetric synthesis. The Evans oxazolidinone chiral auxiliary is a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Evans Oxazolidinone Diastereoselectivity

Introduction Welcome to the Technical Support Center for asymmetric synthesis. The Evans oxazolidinone chiral auxiliary is a cornerstone methodology for setting stereocenters in complex molecule synthesis, particularly via asymmetric alkylation and aldol additions. However, achieving a high diastereomeric ratio (d.r. > 95:5) requires precise control over enolate geometry, transition state rigidity, and chemoselective cleavage. This guide addresses the most common points of failure and provides self-validating protocols to restore stereocontrol in your workflows.

Section 1: Asymmetric Alkylation Troubleshooting

Q1: I am performing an α -alkylation using an Evans oxazolidinone, but my d.r. is hovering around 3:1 instead of the expected >20:1. What is causing this loss of facial selectivity?

Causality & Solution: The stereochemical outcome of an Evans alkylation relies entirely on the formation of a strictly rigid, chelated (Z)-enolate[1]. If your d.r. is low, the most likely culprits are the choice of base counterion or the solvent system.

  • Counterion Looseness: Potassium bases (e.g., KHMDS) form loose ion pairs. The potassium cation is too large to effectively chelate the oxazolidinone carbonyl oxygen and the enolate oxygen simultaneously. You must use NaHMDS or LDA . Sodium and Lithium provide tight bidentate chelation, locking the enolate into the required planar geometry where the auxiliary's bulky group (e.g., isopropyl or benzyl) effectively blocks one diastereoface[2].

  • Solvent Disruption: The use of strongly coordinating polar aprotic solvents (like HMPA or DMPU) during the deprotonation phase, or running the reaction at temperatures above -78 °C, will disrupt the metal chelation. This leads to a mixture of (E) and (Z) enolates and subsequent erosion of d.r.

AlkylationTroubleshooting Start Low d.r. in Alkylation CheckBase Evaluate Base Counterion Start->CheckBase KHMDS KHMDS (Potassium) CheckBase->KHMDS NaHMDS NaHMDS / LDA (Na/Li) CheckBase->NaHMDS Loose Loose Ion Pair Poor Chelation KHMDS->Loose Tight Tight Bidentate Chelation Rigid (Z)-Enolate NaHMDS->Tight Fail Mixed Enolates Low d.r. Loose->Fail Success High Facial Selectivity >95:5 d.r. Tight->Success

Caption: Logical workflow for diagnosing and resolving low diastereoselectivity in Evans alkylations.

Self-Validating Protocol: Standard Evans Alkylation Self-Validation Checkpoint: The reaction mixture should remain a homogeneous, pale yellow solution at -78 °C. Any precipitation before electrophile addition suggests enolate aggregation, which will degrade d.r.

  • Dissolve the N -acyloxazolidinone (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere.

  • Cool the solution strictly to -78 °C using a dry ice/acetone bath.

  • Add NaHMDS (1.0 M in THF, 1.1 equiv) dropwise over 10 minutes. Stir for 30 minutes at -78 °C to ensure complete (Z)-enolate formation[1].

  • Add the alkyl halide (3.0 equiv) dropwise. Note: For unreactive electrophiles, 10% v/v of anhydrous DMPU can be added strictly AFTER enolate formation is complete.

  • Stir at -78 °C for 2-4 hours, then quench with saturated aqueous NH4​Cl before warming to room temperature.

Section 2: Asymmetric Aldol Reactions

Q2: My boron-mediated Evans aldol reaction yields a 1:1 mixture of diastereomers when using an acetate-derived auxiliary (no α -methyl group). Why does the methodology fail here?

Causality & Solution: This is a fundamental mechanistic limitation of the Evans aldol reaction. The high diastereoselectivity of a standard propionate aldol relies on the Zimmerman-Traxler pseudo-six-membered transition state[3]. In this highly organized transition state, the α -methyl group of the propionate enolate creates a severe steric clash with the auxiliary in one of the diastereomeric transition states, strongly favoring the formation of the Evans syn-aldol product[4].

When you use an acetate enolate (lacking the α -methyl group), this critical steric clash is absent. The energy difference between the competing transition states drops to near zero, resulting in a ~1:1 diastereomeric ratio[4]. Solution: For acetate aldols, you must abandon the standard boron/oxazolidinone conditions. Switch to a Tin(II)-mediated aldol using a modified auxiliary (e.g., a thiazolidinethione), which coordinates the metal more tightly through sulfur, restoring transition state rigidity without needing the α -methyl steric clash[4].

Q3: I am running a standard propionate aldol, but my syn-selectivity is poor. How do I optimize this?

Causality & Solution: Poor syn-selectivity in a propionate aldol usually stems from incomplete (Z)-enolate formation. The reaction requires Bu2​BOTf and a tertiary amine base. If the amine is too small (e.g., Et3​N ), it can coordinate the boron, outcompeting the oxazolidinone and leading to a mixture of (E) and (Z) enolates[5]. Solution: Always use i−Pr2​NEt (DIPEA) . Its steric bulk prevents it from coordinating the boron center, forcing the boron to chelate the oxazolidinone and selectively form the (Z)-enolate[5].

ZimmermanTraxler Aldol Evans Aldol Reaction Substrate Substrate Type Aldol->Substrate Propionate Propionate (has α-methyl) Substrate->Propionate Acetate Acetate (no α-methyl) Substrate->Acetate TS1 Zimmerman-Traxler TS Steric clash destabilizes minor pathway Propionate->TS1 TS2 Zimmerman-Traxler TS Lack of steric clash Energies are equal Acetate->TS2 Syn High syn-selectivity TS1->Syn Racemic ~1:1 d.r. (Poor) TS2->Racemic

Caption: Mechanistic divergence in diastereoselectivity between propionate and acetate Evans aldol reactions.

Self-Validating Protocol: Boron-Mediated Aldol Addition Self-Validation Checkpoint: The formation of the boron enolate should be accompanied by a distinct color change (often pale yellow to slightly pink/orange depending on the substrate).

  • Dissolve the N -propionyl oxazolidinone (1.0 equiv) in anhydrous CH2​Cl2​ (0.2 M) under argon.

  • Cool to 0 °C. Add Bu2​BOTf (1.0 M in CH2​Cl2​ , 1.1 equiv) dropwise.

  • Add anhydrous DIPEA (1.2 equiv) dropwise. Stir at 0 °C for 30 minutes to form the (Z)-enolate.

  • Cool the reaction strictly to -78 °C.

  • Add the aldehyde (1.1 equiv, neat or as a concentrated solution in CH2​Cl2​ ) dropwise.

  • Stir at -78 °C for 1 hour, then warm to 0 °C for 1 hour.

  • Critical Oxidative Workup: Quench with pH 7 phosphate buffer, methanol, and 30% H2​O2​ (2:1:1 ratio) and stir for 1 hour at 0 °C to safely cleave the carbon-boron bond.

Section 3: Auxiliary Cleavage and Epimerization

Q4: My NMR showed a d.r. of >95:5 after the reaction, but after cleaving the auxiliary to get the carboxylic acid, the d.r. dropped to 80:20. What happened?

Causality & Solution: You have experienced epimerization (racemization) at the α -stereocenter during the cleavage step. Standard basic hydrolysis using LiOH or NaOH requires elevated temperatures or long reaction times. Because the oxazolidinone is an excellent leaving group, the intermediate is highly susceptible to deprotonation at the α -position by the hydroxide ion before cleavage occurs, scrambling your carefully set stereocenter[1].

Solution: You must use LiOH/H2​O2​ (Lithium hydroperoxide)[1]. The hydroperoxide anion ( OOH− ) benefits from the α -effect, making it significantly more nucleophilic than the hydroxide ion ( OH− ), but crucially, it is less basic. This allows the nucleophilic acyl substitution to outpace any competitive α -deprotonation, preserving your diastereomeric ratio perfectly.

Table 1: Quantitative Comparison of Cleavage Conditions and Epimerization Risk

Cleavage ReagentTarget ProductNucleophileRelative BasicityEpimerization RiskExpected Final d.r.
LiOH / H2​O Carboxylic Acid OH− HighHigh 80:20 (Eroded)
LiOH / H2​O2​ Carboxylic Acid OOH− LowLow >95:5 (Preserved)
LiBH4​ / MeOH Primary Alcohol BH4−​ Very LowNone >95:5 (Preserved)
AlMe3​ / HN(OMe)Me Weinreb Amide MeO(Me)N− ModerateLow >95:5 (Preserved)

Note: Data summarized from standard synthetic benchmarks for Evans auxiliary removal.

References

  • StackExchange Contributors. (2015, July 3). Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? Chemistry StackExchange. URL: [Link]

  • Macmillan Group. (2002, September 18). The Selective Aldol Reaction. Princeton University. URL: [Link]

  • Houk, K. N., et al. (2025, January 23). Connecting the complexity of stereoselective synthesis to the evolution of predictive tools. Chemical Science, Royal Society of Chemistry. URL: [Link]

  • Evans, D. A., et al. (2008, May 1). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, ACS Publications. URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Performance in 2-Oxo-1,3-oxazolidine-4-carbonitrile Synthesis

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of 2-Oxo-1,3-oxazolidine-4-carbonitrile. This guide is designed for researchers, chemists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-Oxo-1,3-oxazolidine-4-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on catalyst optimization and troubleshooting. We have structured this resource in a question-and-answer format to directly address the practical challenges encountered in the laboratory.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis. We provide a causal analysis for each issue and actionable steps for resolution.

Question 1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?

Low yield is a frequent issue that can stem from multiple sources. A systematic approach is crucial for diagnosis.

Answer:

A low yield in this synthesis is typically traced back to one of four areas: catalyst integrity, reagent quality, reaction conditions, or inefficient product isolation.

  • Catalyst Activity & Deactivation: The cyanation step, often catalyzed by palladium, is notoriously sensitive. The catalyst can be poisoned by excess cyanide, forming inactive complexes like [(CN)4Pd]2-[1][2][3]. The active Pd(0) species is essential, and its premature oxidation or complexation will stall the catalytic cycle.

    • Recommendation: Ensure your palladium source, such as Pd(OAc)2 or a pre-formed palladacycle, is properly activated to Pd(0) if required by the protocol[4]. Consider using a more robust catalyst system, like a palladacycle precatalyst, which can be more resistant to poisoning[4].

  • Reagent Purity, Especially Water Content: Moisture is highly detrimental, particularly in palladium-catalyzed cyanation reactions. Water can hydrolyze the cyanide source (e.g., KCN) to form hydrogen cyanide (HCN)[1][2][3]. HCN is highly reactive towards Pd(0) and contributes to the formation of inactive hydride complexes, effectively killing the catalyst[1][2][3].

    • Recommendation: Use rigorously anhydrous solvents and reagents. Dry solvents using standard laboratory procedures (e.g., molecular sieves, distillation) and handle hygroscopic reagents in a glovebox or under an inert atmosphere.

  • Sub-optimal Reaction Conditions: Temperature and reaction time are critical. For the cyclization step to form the oxazolidinone ring, insufficient temperature may lead to an incomplete reaction. Conversely, for the cyanation step, excessively high temperatures can promote side reactions or accelerate catalyst decomposition. Reductive elimination to form the aryl nitrile (ArCN) can be slow for certain substrates, requiring optimized conditions[4].

    • Recommendation: Perform a temperature screening study (e.g., from 80°C to 120°C) to find the optimal balance between reaction rate and catalyst stability. Monitor reaction progress by TLC or LC-MS to determine the ideal reaction time and avoid degradation.

  • Inefficient Product Isolation: Mechanical losses during workup and purification can significantly impact the final yield, especially on a small scale[5]. The product, being polar, might have partial solubility in aqueous layers during extraction.

    • Recommendation: After quenching the reaction, ensure thorough extraction with an appropriate organic solvent. Perform back-extractions of the aqueous phase to recover any dissolved product. Optimize your purification method (e.g., column chromatography solvent system) to minimize product loss.

Question 2: I'm observing rapid catalyst deactivation, indicated by the reaction stalling prematurely. What is the mechanism, and how can I prevent it?

Answer:

Catalyst deactivation in this context almost certainly points to issues within the palladium-catalyzed cyanation step. The cyanide anion (CN⁻) itself is a double-edged sword; it's the required nucleophile but also a potent poison for the palladium catalyst.

Mechanism of Deactivation:

Research has shown that every stage of the Pd(0)/Pd(II) catalytic cycle is vulnerable to excess cyanide[1][2][3][4].

  • Oxidative Addition: Excess CN⁻ can outcompete the aryl halide for coordination to the Pd(0) center, slowing down the initial step.

  • Transmetalation/Exchange: After oxidative addition, excess CN⁻ can displace phosphine ligands, leading to stable and less reactive intermediates like [(CN)3PdAr]2-[1][2][3].

  • Reductive Elimination: This final, product-forming step can be completely inhibited by excess CN⁻, which stabilizes the Pd(II) intermediate and prevents the release of the nitrile product[1][2][3].

The presence of water exacerbates this issue by generating HCN, which reacts with Pd(0) to form inactive species[1][3].

Prevention Strategies:

StrategyRationaleRecommended Action
Use Anhydrous Conditions To prevent CN⁻ hydrolysis to HCN, a potent catalyst poison.[1][2][3]Rigorously dry all solvents and reagents. Conduct the reaction under an inert atmosphere (Argon or Nitrogen).
Control Cyanide Concentration To avoid poisoning the catalytic intermediates by excess free cyanide.Use a cyanide source with low solubility (e.g., KCN, Zn(CN)₂) or one that releases cyanide slowly. Potassium ferrocyanide (K₄[Fe(CN)₆]) is an excellent, less toxic alternative that releases CN⁻ at higher temperatures, allowing other catalytic steps to proceed first[4][6].
Select Robust Ligands Bulky, electron-rich phosphine ligands can stabilize the palladium center and promote faster reductive elimination.Experiment with ligands such as XPhos, SPhos, or Josiphos-type ligands, which have shown success in challenging cross-coupling reactions. The choice of ligand can influence the rate of reductive elimination for electron-deficient substrates[4].
Add a Reducing Agent To maintain the palladium in its active Pd(0) oxidation state.The addition of a mild reducing agent can sometimes regenerate the active catalyst. However, this should be approached with caution as it can introduce other side reactions.
Troubleshooting Workflow: Catalyst Deactivation

G Start Reaction Stalls Check_Moisture Is the reaction strictly anhydrous? Start->Check_Moisture Check_CN_Source What is the cyanide source? Check_Moisture->Check_CN_Source Yes Action_Dry Implement rigorous anhydrous techniques. Check_Moisture->Action_Dry No Check_Ligand Is the ligand optimal? Check_CN_Source->Check_Ligand Using KCN or Zn(CN)2 Action_Change_CN Switch to K4[Fe(CN)6] or Zn(CN)2. Check_CN_Source->Action_Change_CN Using soluble source (e.g., NaCN) Action_Screen_Ligands Screen bulky, electron-rich phosphine ligands. Check_Ligand->Action_Screen_Ligands Using standard ligand (e.g., PPh3) Success Reaction Proceeds Check_Ligand->Success Using robust ligand Action_Dry->Success Action_Change_CN->Success Action_Screen_Ligands->Success

Caption: A decision tree for troubleshooting catalyst deactivation.

Frequently Asked Questions (FAQs)

Question 3: What are the most effective catalysts for the initial cyclization to form the 2-oxazolidinone ring?

Answer:

The formation of the 2-oxazolidinone ring from an amino acid precursor (like serine or a derivative) typically involves reaction with a carbonyl source. The catalyst choice depends heavily on this source.

  • Using Dialkyl Carbonates (e.g., Diethyl Carbonate): This is a common, safer alternative to phosgene. The reaction is often promoted by a base. Simple bases like potassium carbonate (K₂CO₃) can be effective, but stronger, non-nucleophilic bases like 1,8-Diazabicycloundec-7-ene (DBU) can also be used to accelerate the reaction, often under thermal conditions.

  • Using Carbon Dioxide (CO₂): This is an environmentally benign "C1" source. The reaction of CO₂ with β-aminoalcohols or aziridines to form oxazolidinones often requires a catalyst to activate the CO₂ and/or the substrate.[7] Transition metal catalysts or Lewis acidic catalysts can be employed. For some substrates, high pressure and temperature may be necessary.

  • Using Phosgene or Triphosgene: While highly efficient, these reagents are extremely toxic. The reaction typically proceeds readily, often just requiring a non-nucleophilic base (like triethylamine) to scavenge the HCl byproduct. A patent describes a synthesis of 2-oxo-oxazolidine-4-carboxylic acid from L-serine and bis(trichloromethyl) carbonate (triphosgene) in the presence of sodium hydroxide.[8]

  • Novel Methods: Some modern methods use binary oxides like Mg/Fe oxides as solid base catalysts for the synthesis of 2-oxazolidinones from epoxides and carbamates, offering advantages in catalyst separation and reuse.[7]

For the synthesis of 2-oxo-1,3-oxazolidine-4-carbonitrile, a route starting from serine methyl ester hydrochloride and S,S'-dimethyl dithiocarbonate in water has been patented, demonstrating a high yield of over 86%.[8][9][10] This highlights that specialized, non-traditional carbonyl sources can offer efficient and environmentally friendlier pathways.

Question 4: Can you illustrate the catalytic cycle for palladium-catalyzed cyanation and highlight the points of failure?

Answer:

Certainly. The generally accepted mechanism for the palladium-catalyzed cyanation of an aryl halide (Ar-X) is a Pd(0)/Pd(II) cycle. Understanding this cycle is key to troubleshooting.

Catalytic Cycle for Pd-Catalyzed Cyanation

G cluster_cycle Catalytic Cycle cluster_poison Poisoning Pathways Pd0 Pd(0)L2 (Active Catalyst) OA Oxidative Addition (Ar-X) Pd0->OA Poison1 Inactive [(CN)4Pd]2- Pd0->Poison1 PdII_ArX L2Pd(II)(Ar)(X) OA->PdII_ArX TE X/CN Exchange (M-CN) PdII_ArX->TE Poison2 Inactive [(CN)3PdAr]2- PdII_ArX->Poison2 PdII_ArCN L2Pd(II)(Ar)(CN) TE->PdII_ArCN RE Reductive Elimination PdII_ArCN->RE RE->Pd0 excess_cn1 Excess CN- excess_cn1->Poison1 excess_cn2 Excess CN- excess_cn2->Poison2

Caption: The Pd(0)/Pd(II) catalytic cycle for cyanation and key deactivation pathways.

Explanation of Steps & Failure Points:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the Aryl-Halide (Ar-X) bond to form a Pd(II) complex.

    • Failure Point: Excess CN⁻ can coordinate to Pd(0), making it less available for this crucial first step. The presence of HCN from moisture is particularly effective at sequestering Pd(0)[1][3].

  • X/CN Exchange (Transmetalation): A cyanide salt (M-CN) exchanges its CN⁻ group for the halide (X) on the palladium center.

    • Failure Point: This step can be disrupted by excess cyanide, which can displace essential phosphine ligands (L), leading to the formation of highly stable, inactive species like [(CN)3PdAr]2- that are reluctant to proceed to the next step[2][3].

  • Reductive Elimination: The final step where the Ar-CN bond is formed, releasing the desired product and regenerating the active Pd(0) catalyst.

    • Failure Point: This is often the rate-limiting step and is highly sensitive to the electronic environment. Excess CN⁻ can stabilize the Pd(II) complex, dramatically slowing or completely stopping reductive elimination[1][4].

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Cyanation Using K₄[Fe(CN)₆]

This protocol is adapted from modern cyanation methods that prioritize safety and catalyst longevity.[4][6]

Materials:

  • Substrate (e.g., 2-Oxo-1,3-oxazolidine-4-carbonyl halide)

  • Palladium precatalyst (e.g., P1 palladacycle, 1 mol%)[4]

  • Phosphine Ligand (e.g., L2 ligand from reference[4], 2 mol%)

  • Potassium Ferrocyanide Trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equiv)

  • Base (e.g., K₂CO₃, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or DMF)

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add the substrate, palladium precatalyst, ligand, potassium ferrocyanide, and base under an inert atmosphere (Argon).

  • Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe.

  • Heating: Heat the reaction mixture to the optimized temperature (e.g., 100-120 °C) with vigorous stirring. The transfer of cyanide from the iron center requires elevated temperatures[4].

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer. Extract the aqueous layer twice with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

References

  • Grushin, V. V. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed. Available at: [Link]

  • Grushin, V. V., & Alper, H. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. Available at: [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society. Available at: [Link]

  • Grushin, V. V. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Cyanation. In Wikipedia. Available at: [Link]

  • He, L. N., & Zhang, J. (2012). Efficient synthesis of 2-oxazolidinone from epoxides and carbamates with binary Mg\Fe oxides as catalysts. Catalysis Communications. Available at: [Link]

  • Google Patents. (n.d.). CN111808040B - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
  • Zhang, J., et al. (2015). Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Effect of temperature on yield of 2-oxazolidinone. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic route of oxazolidinones from amino acids via amino-alcohols. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Reaction conditions in the synthesis of oxazolidin-2-ones. Available at: [Link]

  • Espacenet. (2020). Synthesis method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compound. Available at: [Link]

  • ResearchGate. (n.d.). The reusability of catalysts for synthesis of 2-oxazolidinones. Available at: [Link]

  • Bentham Science. (2013). A New Synthesis of Chiral Oxazolidinones from the Amino Acid L-serine. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidine synthesis. Available at: [Link]

  • Reddit. (2025). Help with Low Yield Synthesis. r/Chempros. Available at: [Link]

  • Google Patents. (n.d.). CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Side Product Formation in Oxazolidinone Synthesis

Welcome to the Technical Support Center for oxazolidinone synthesis. Oxazolidinones are highly privileged heterocyclic scaffolds, serving as critical pharmacophores in antimicrobial agents (e.g., Linezolid, Tedizolid), a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for oxazolidinone synthesis. Oxazolidinones are highly privileged heterocyclic scaffolds, serving as critical pharmacophores in antimicrobial agents (e.g., Linezolid, Tedizolid), anticoagulants (e.g., Rivaroxaban), and as Evans chiral auxiliaries in asymmetric synthesis.

Despite their utility, the synthesis of the 2-oxazolidinone ring is fraught with competing thermodynamic and kinetic pathways that generate unwanted side products. This guide provides an authoritative, mechanistic approach to identifying, troubleshooting, and eliminating these impurities.

Part 1: Mechanistic Causality & Troubleshooting FAQs

Q1: Why am I observing high levels of symmetric urea byproducts when using phosgene equivalents?

Causality: The formation of symmetric urea (e.g., 4,4-ditolylurea) is the most common side reaction when reacting amino alcohols with phosgene, triphosgene, or isocyanates[1]. This occurs via two primary mechanisms:

  • Moisture Intrusion: Residual water in the solvent or hygroscopic reagents hydrolyzes the highly reactive isocyanate intermediate into a primary amine and CO₂. This newly formed amine rapidly attacks an unreacted isocyanate molecule, forming a highly stable, insoluble symmetric urea[1][2].

  • Stoichiometric Imbalance: If the starting amine is in local excess (e.g., due to rapid addition), it outcompetes the intramolecular hydroxyl group for the isocyanate intermediate, leading to intermolecular urea formation[2].

Resolution: Ensure strictly anhydrous conditions (<50 ppm water) and utilize a syringe pump for the slow, controlled addition of the carbonylating agent. Alternatively, switch to safer, moisture-tolerant alternatives like Deep Eutectic Solvents (DES) or urea-based carbonyl sources[3].

Q2: My reaction stalls at the linear carbamate intermediate. How do I force cyclization?

Causality: The conversion of a linear carbamate to the 5-membered oxazolidinone ring requires overcoming a significant thermodynamic barrier[4]. If the reaction temperature is too low, or if the base is insufficiently strong to deprotonate the hydroxyl group for nucleophilic attack, the reaction stalls. Furthermore, in specialized syntheses like the Pd(II)-catalyzed allylic C–H oxidation of N-Boc amines, the use of highly acidic Brønsted acids (e.g., ortho-nitrobenzoic acid) shifts the pathway toward linear allylic ester byproducts rather than the cyclized oxazolidinone[5].

Resolution:

  • For standard cyclizations: Elevate the temperature (typically 60–80 °C) and optimize the base (e.g., switching from Et₃N to K₂CO₃ or LiOH)[6].

  • For Pd-catalyzed routes: Substitute strong carboxylic acids with phosphoric acids (e.g., dibutylphosphate), which promote reactivity while minimizing linear functionalization byproducts[5].

Q3: When coupling epoxides and isocyanates, I isolate a crystalline byproduct instead of my oxazolidinone. What is it?

Causality: The crystalline byproduct is likely an isocyanurate (e.g., tritolylisocyanurate), which forms via the trimerization of the isocyanate substrate[1]. Isocyanates are highly prone to self-condensation at elevated temperatures, especially in the presence of basic catalysts.

Resolution: The choice of catalyst is paramount. Transition from simple tertiary amines to organic Lewis acid-base catalysts. Tetrabutyl phosphonium bromide salts have been shown to drastically increase activity and suppress trimerization compared to ammonium or imidazolium salts[1].

Q4: What are the specific degradation impurities associated with Linezolid synthesis?

Causality: Linezolid is susceptible to specific process and degradation impurities. Linezolid Related Compound C (Tosylate) arises from incomplete salt formation, tosylation side reactions during the activation of the intermediate alcohol, or degradation under acidic conditions[7]. Additionally, defluorinated impurities can occur during hydrolysis steps if the solvent and catalyst are not meticulously paired[8].

Resolution: For defluorinated impurities, utilize an ester/water solvent system (carbon atoms < 6) paired with an alkali metal alkoxide and a solid alkali catalyst resin. This specific combination significantly improves the selectivity of the hydrolysis reaction and suppresses side reactions, yielding >98% purity[8].

Part 2: Mechanistic Visualizations

The following diagrams illustrate the divergent chemical pathways and troubleshooting logic required to optimize oxazolidinone synthesis.

Mechanism A Amino Alcohol + Carbonyl Source B Isocyanate Intermediate A->B Base / -HX C Carbamate Intermediate A->C Base / -HX D Oxazolidinone (Target) B->D Intramolecular Cyclization E Symmetric Urea (Side Product) B->E +H2O or Excess Amine C->D Intramolecular Cyclization F Linear Carbonate (Side Product) C->F Incomplete Cyclization (Low T)

Caption: Mechanistic divergence in oxazolidinone synthesis showing target vs. urea/carbonate side products.

Troubleshooting Start Analyze LC-MS/HPLC Impurity Profile Urea High Urea Byproduct? Start->Urea Carbamate Uncyclized Carbamate? Start->Carbamate Trimer Isocyanate Trimerization? Start->Trimer Sol1 Ensure Anhydrous Conditions & Slow Amine Addition Urea->Sol1 Yes Sol2 Increase Temp & Optimize Base (e.g., K2CO3/LiOH) Carbamate->Sol2 Yes Sol3 Switch to Phosphonium or DES Catalyst System Trimer->Sol3 Yes

Caption: Decision tree for identifying and mitigating common oxazolidinone synthesis side reactions.

Part 3: Quantitative Data & Optimization

Table 1: Reagent Selection & Associated Side Product Profiles
Carbonyl SourcePrimary Side Product RiskMechanistic CauseMitigation Strategy
Phosgene / Triphosgene Symmetric UreasMoisture intrusion; excess amine reacting with isocyanate[2].Strict anhydrous conditions; inverse addition of amine.
Dialkyl Carbonates Uncyclized CarbamatesInsufficient thermodynamic driving force for ring closure[4].Elevate temperature (>80 °C); use strong bases (LiOH).
Isocyanates (with Epoxides) Isocyanurates (Trimers)Thermal self-condensation of isocyanates[1].Syringe pump addition; use phosphonium halide catalysts.
Urea (Solvent-Free) Ammonia ByproductsThermal decomposition of urea during condensation[9].Use CeO₂ or TiO₂-Cr₂O₃/SiO₂ nanoparticle catalysts[9].
Table 2: Catalyst Efficacy in Epoxide-Isocyanate Coupling
Catalyst TypeTarget SelectivityTrimerization RiskOperational Notes
Tertiary Amines LowVery HighPromotes rapid self-condensation of isocyanates. Avoid.
Imidazolium Salts ModerateModerateInadequate activity for industrial scale-up[1].
Tetrabutyl Phosphonium Bromide HighLowExcellent balance of activity and regioselectivity[1].
QDAS-Urea DES Very HighVery LowDeep Eutectic Solvent acts as both medium and catalyst[3].

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints to confirm the success of intermediate stages before proceeding.

Protocol 1: Moisture-Free Synthesis of N-Aryl Oxazolidinones (Minimizing Urea)

Objective: Convert a 1,2-amino alcohol to an oxazolidinone using N,N′-Carbonyldiimidazole (CDI) while suppressing symmetric urea formation.

  • Preparation: Flame-dry a 2-neck round-bottom flask under a continuous stream of dry Argon. Add the 1,2-amino alcohol (1.0 eq) and anhydrous dichloromethane (DCM, <50 ppm water).

  • Base Addition: Add anhydrous K₂CO₃ (2.0 eq). Stir at 0 °C for 15 minutes.

  • Controlled Carbonylation: Dissolve CDI (1.1 eq) in anhydrous DCM. Using a syringe pump, add the CDI solution dropwise over 60 minutes to maintain a low steady-state concentration of the activated intermediate.

  • Self-Validation Checkpoint 1 (TLC/LC-MS): After 2 hours at room temperature, analyze an aliquot. The mass corresponding to the starting amino alcohol should be absent, replaced by the uncyclized carbamate intermediate. If symmetric urea (2x mass of amine + CO) is >5%, halt and investigate solvent moisture.

  • Thermodynamic Ring Closure: Replace DCM with anhydrous Toluene. Heat the reaction to 80 °C for 4 hours to drive the intramolecular cyclization.

  • Self-Validation Checkpoint 2 (LC-MS): Aliquot analysis must show <2% of the m/z corresponding to the uncyclized carbamate before proceeding to workup.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over MgSO₄, and concentrate.

Protocol 2: Epoxide/Isocyanate Coupling via Phosphonium Catalysis

Objective: Synthesize oxazolidinones via [3+2] cycloaddition while preventing isocyanate trimerization.

  • Catalyst Activation: Place tetrabutylphosphonium bromide (0.05 eq) in a Schlenk flask. Heat to 80 °C under high vacuum for 2 hours to remove trace moisture (critical to prevent 4,4-ditolylurea formation[1]).

  • Substrate Mixing: Cool to room temperature under Argon. Add the epoxide (1.2 eq) and a non-coordinating solvent (e.g., anhydrous chlorobenzene). Heat the mixture to 120 °C.

  • Isocyanate Addition: Load the isocyanate (1.0 eq) into a gas-tight syringe. Add to the reaction mixture via syringe pump over 4 hours.

    • Mechanistic Note: Keeping the isocyanate concentration extremely low relative to the epoxide prevents the termolecular collision required for isocyanurate (trimer) formation[1].

  • Self-Validation Checkpoint (IR Spectroscopy): Monitor the reaction via FT-IR. The strong isocyanate peak at ~2270 cm⁻¹ should not accumulate. If a peak at ~1700 cm⁻¹ (isocyanurate) begins to grow rapidly, reduce the addition rate.

  • Isolation: Cool the reaction to room temperature. Precipitate the catalyst by adding cold diethyl ether. Filter the catalyst (which can be recycled) and concentrate the filtrate to yield the pure oxazolidinone.

References

  • Synthesis of oxazolidinones - a structural motif for high-performance polymers. RWTH Publications. Available at:[Link]

  • Sustainable and efficient synthesis of oxazolidinones using a unique deep eutectic solvent (DES). RSC Publishing. Available at: [Link]

  • Converting urea into high value-added 2-oxazolidinones under solvent-free conditions. ResearchGate. Available at: [Link]

  • Linezolid Related Compound C (Tosylate). Veeprho. Available at: [Link]

  • Synthesis method of linezolid degradation impurities (CN111925343B). Google Patents.
  • N-Boc Amines to Oxazolidinones via Pd(II)/Bis-sulfoxide/Brønsted Acid Co-Catalyzed Allylic C–H Oxidation. Journal of the American Chemical Society. Available at: [Link]

  • Green Synthesis of 2-Oxazolidinones by an Efficient and Recyclable CuBr/Ionic Liquid System. MDPI. Available at:[Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH. Available at:[Link]

  • Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc. Available at:[Link]

Sources

Optimization

Technical Support Center: Post-Reaction Cleavage of the 2-Oxo-1,3-oxazolidine-4-carbonitrile Auxiliary

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide you with field-proven troubleshooting protocols and mechanistic insights for the removal of the 2-oxo-1,3-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide you with field-proven troubleshooting protocols and mechanistic insights for the removal of the 2-oxo-1,3-oxazolidine-4-carbonitrile auxiliary.

Unlike standard Evans auxiliaries (e.g., 4-benzyl or 4-isopropyl variants), the 4-carbonitrile variant is highly specialized. The strongly electron-withdrawing cyano (-CN) group significantly lowers the pKa of the oxazolidinone N-H, making it an exceptional leaving group. However, this inductive effect (-I) also propagates to the N-acyl chain, increasing the acidity of the α-protons and elevating the risk of epimerization. Furthermore, the nitrile moiety introduces chemoselectivity vulnerabilities, being prone to basic hydrolysis or over-reduction.

Section 1: Mechanistic Troubleshooting & FAQs

Q: Why does LiOH cause oxazolidinone ring-opening (endocyclic cleavage) while LiOOH yields the desired carboxylic acid? A: This is a classic regioselectivity paradox in chiral auxiliary cleavage. Computational studies reveal that both hydroxide (OH⁻) and hydroperoxide (OOH⁻) nucleophiles actually prefer to attack the less hindered endocyclic carbonyl of the oxazolidinone[1]. The regioselectivity is dictated by the fate of the resulting tetrahedral intermediate. For OH⁻, the barrier to endocyclic C–N bond cleavage is remarkably low, resulting in the destruction of the auxiliary ring[2]. Conversely, for OOH⁻, the barrier to endocyclic decomposition is prohibitively high. This kinetic bottleneck forces the reaction down the exocyclic cleavage pathway, yielding the desired carboxylic acid and recovering the intact auxiliary[3].

G Substrate N-Acyl-2-oxo-1,3-oxazolidine -4-carbonitrile Tetrahedral Tetrahedral Intermediate (Endocyclic Attack) Substrate->Tetrahedral Nucleophilic Attack (LiOH or LiOOH) Exo Exocyclic Cleavage Desired Acid + Auxiliary Tetrahedral->Exo LiOOH Pathway (High Endo Barrier) Endo Endocyclic Cleavage Ring-Opened Byproduct Tetrahedral->Endo LiOH Pathway (Low Endo Barrier)

Regioselectivity mechanism of oxazolidinone cleavage by LiOH vs. LiOOH.

Q: My LiOOH cleavage is generating gas and pressurizing the reactor. Is this normal? A: No, but it is a highly documented and critical safety hazard. The cleavage of N-acyl oxazolidinones with LiOH/H₂O₂ initially forms a peracid intermediate[4]. This peracid is unstable under the reaction conditions and is rapidly reduced by the excess H₂O₂ present in the mixture, leading to the stoichiometric release of oxygen (O₂) gas[5]. This poses a severe flammability and pressurization risk, especially upon scale-up[6].

G Start Substrate + LiOOH Peracid Peracid Intermediate Start->Peracid Exocyclic Cleavage Product Carboxylic Acid Peracid->Product Quench (Na₂SO₃) Hazard O₂ Gas Evolution (Pressurization/Flammability) Peracid->Hazard Reduction by Excess H₂O₂ (Side Reaction) Hazard->Product Stoichiometric Conversion

Oxygen evolution hazard pathway during LiOH/H₂O₂ mediated cleavage.

Section 2: Experimental Workflows & Protocols

To ensure the integrity of the 4-carbonitrile group while mitigating epimerization and O₂ evolution, use the following self-validating protocols.

Protocol A: Safe Hydrolytic Cleavage (LiOOH) to Carboxylic Acid

Designed to prevent nitrile hydrolysis and mitigate O₂ evolution.

  • Preparation: Dissolve the N-acyl-2-oxo-1,3-oxazolidine-4-carbonitrile substrate in a 3:1 mixture of THF/H₂O (0.1 M concentration). Cool the reactor strictly to 0 °C under an active N₂ sweep.

  • Reagent Premixing: In a separate flask, premix H₂O₂ (30% aq, 1.8 equiv) and LiOH·H₂O (1.2 equiv) in H₂O at 0 °C. Causality: Using <2.0 equiv of H₂O₂ starves the reaction of the excess peroxide required to reduce the peracid intermediate, drastically cutting O₂ evolution[4].

  • Addition: Add the pre-formed LiOOH solution dropwise to the substrate solution over 30 minutes. Maintain the active N₂ sweep to safely dilute any trace O₂ generated in the headspace[6].

  • Monitoring: Stir at 0 °C for 1 hour. Monitor by LCMS. Do not allow the reaction to warm to room temperature, as the basic conditions will hydrolyze the 4-carbonitrile group to a primary amide.

  • Quench (Critical Step): Quench carefully with 1.5 M Na₂SO₃ (aq) (2.0 equiv). Stir for 30 minutes. Causality: Na₂SO₃ safely reduces unreacted H₂O₂ and the peracid intermediate to the final carboxylic acid, preventing delayed exothermic decomposition.

  • Isolation: Extract the intact auxiliary with DCM (3x). Acidify the remaining aqueous layer with 1M HCl to pH 2, then extract the desired enantioenriched carboxylic acid with EtOAc.

Protocol B: Chemoselective Reductive Cleavage (LiBH₄) to Primary Alcohol

Designed to prevent over-reduction of the sensitive nitrile group.

  • Preparation: Dissolve the substrate in anhydrous Et₂O (0.1 M). Cool to 0 °C under Argon.

  • Activation: Add anhydrous MeOH (1.2 equiv). Causality: MeOH reacts with LiBH₄ to form a highly reactive lithium methoxyborohydride species, allowing the reduction to proceed at lower temperatures.

  • Reduction: Add LiBH₄ (1.2 equiv, 2.0 M in THF) dropwise. Stir at 0 °C for exactly 45 minutes.

  • Quench: Carefully quench with 1M NaOH (aq) to destroy unreacted hydrides and break up boron complexes. Extract the primary alcohol with EtOAc.

Section 3: Quantitative Data & Yield Comparisons

Table 1: Reagent Selection Matrix for 4-Carbonitrile Oxazolidinones
Reagent SystemTarget ProductYield RangeChemoselectivity Risk (4-CN Specific)
LiOH / H₂O₂ Carboxylic Acid80–92%Nitrile hydrolysis to amide (if T > 10 °C).
LiBH₄ / MeOH Primary Alcohol75–88%Over-reduction of -CN to primary amine.
LiOBn Benzyl Ester85–95%Epimerization of α-stereocenter (base-catalyzed).
AlMe₃ / MeONHMe Weinreb Amide70–85%Nucleophilic attack of the amine on the nitrile carbon.
Table 2: Troubleshooting Guide
SymptomRoot CauseCorrective Action
Significant gas evolution Excess H₂O₂ reducing the peracid intermediate to O₂[5].Reduce H₂O₂ equivalents (<2.0 eq); apply active N₂ sweep[6].
Loss of α-chirality (Epimerization) Increased acidity of α-protons due to the strong -I effect of the -CN group.Strictly maintain 0 °C; avoid excess LiOH; quench immediately upon completion.
Oxazolidinone ring opening Use of LiOH without sufficient H₂O₂ to form the OOH⁻ nucleophile[1].Ensure premixing of LiOH and H₂O₂ for 10 mins prior to addition.
Amide byproduct formation Base-catalyzed hydration of the 4-carbonitrile group.Limit reaction time; ensure the reaction temperature never exceeds 5 °C.

Section 4: References

1.[4] Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development (ACS Publications). URL: [Link] 2.[1] The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry (ConnectSci). URL: [Link] 3.[2] The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace - The University of Queensland. URL: [Link] 4.[3] The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace - The University of Queensland. URL: [Link] 5.[5] Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development (ACS Publications). URL: [Link] 6.[6] Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide. Organic Process Research & Development (ACS Publications). URL: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of 2-Oxo-1,3-oxazolidine-4-carbonitrile

Welcome to the dedicated technical support guide for 2-Oxo-1,3-oxazolidine-4-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handlin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 2-Oxo-1,3-oxazolidine-4-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this specific heterocyclic compound. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot stability issues effectively. The oxazolidinone core is a vital scaffold in medicinal chemistry, and understanding its nuances is critical for successful research and development.[1]

Frequently Asked Questions (FAQs)

Q1: What is 2-Oxo-1,3-oxazolidine-4-carbonitrile, and what are its primary stability concerns?

A1: 2-Oxo-1,3-oxazolidine-4-carbonitrile is a heterocyclic compound featuring a 2-oxazolidinone ring substituted with a carbonitrile group at the 4-position. The primary stability concerns stem from two key structural features: the oxazolidinone ring itself and the nitrile group.

  • Oxazolidinone Ring: This five-membered ring contains a carbamate ester and an amide-like linkage within a cyclic system. It is susceptible to hydrolysis, particularly under strong acidic or basic conditions, which can lead to ring-opening.[2][3]

  • Carbonitrile Group: The nitrile (-C≡N) group is generally robust but can undergo hydrolysis to a carboxylic acid under harsh acidic or basic conditions, often requiring elevated temperatures.[4]

Q2: What are the primary degradation pathways I should be aware of?

A2: There are two main degradation pathways to monitor:

  • Ring Hydrolysis: This is the most common degradation route for oxazolidinones. The reaction involves the cleavage of the C-O and/or C-N bonds within the ring, typically catalyzed by acid or base, yielding a β-amino alcohol derivative.[2] For this specific molecule, this would result in the formation of 2-amino-3-hydroxypropanenitrile or its subsequent products.

  • Nitrile Hydrolysis: Under more forcing conditions (e.g., heating with strong acid or base), the nitrile group can hydrolyze to form 2-Oxo-1,3-oxazolidine-4-carboxylic acid.[4][5]

Q3: What are the ideal storage conditions for this compound?

A3: To maximize shelf-life, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[6][7] For long-term storage, refrigeration (-10°C) in a desiccated environment is recommended to minimize degradation from atmospheric moisture and thermal stress.[8]

Q4: How critical is pH when working with this compound in solution?

A4: pH is a critical parameter. Studies on various oxazolidinone derivatives have shown that stability is often optimal in a neutral to slightly acidic pH range (approx. pH 4-7).[9][10] Both strongly acidic (pH < 3) and strongly alkaline (pH > 9) conditions can significantly accelerate hydrolytic degradation of the oxazolidinone ring.[11] It is imperative to perform pH-rate profile studies if you intend to work with this compound in aqueous solutions for extended periods.

Troubleshooting Guide: Experimental Scenarios

Scenario 1: Unexpected Peaks in HPLC Analysis

  • Q: I've dissolved my 2-Oxo-1,3-oxazolidine-4-carbonitrile in a buffered aqueous solution at pH 8.5 for an assay. After 24 hours at room temperature, my HPLC chromatogram shows a new, more polar peak, and the peak for my parent compound has decreased. What is likely happening?

    • A: The appearance of a more polar species under basic conditions strongly suggests alkaline-catalyzed hydrolysis of the oxazolidinone ring. The carbamate linkage is susceptible to cleavage by hydroxide ions. The resulting ring-opened product, a β-amino alcohol, is significantly more polar and will thus have a shorter retention time on a reverse-phase HPLC column. To confirm this, you can perform a forced degradation study by heating a sample in a dilute base (e.g., 0.1 M NaOH) and monitoring the growth of the new peak.

Scenario 2: Low Yields in Base-Catalyzed Reactions

  • Q: I am attempting to use a strong base (e.g., NaH or LDA) to deprotonate a position on a molecule that also contains the 2-Oxo-1,3-oxazolidine-4-carbonitrile moiety. My yields are consistently low, and I recover complex mixtures. Why?

    • A: The proton on the nitrogen atom of the oxazolidinone ring is acidic (pKa typically in the range of 17-19 in DMSO) and can be removed by strong bases. More importantly, strong, non-hindered bases can directly attack the carbonyl carbon of the ring, leading to irreversible ring-opening and decomposition. Consider using a milder, non-nucleophilic base or protecting the oxazolidinone nitrogen if it is compatible with your desired reaction scheme.

Scenario 3: Compound Degradation in Acidic Mobile Phase

  • Q: My HPLC mobile phase contains 0.1% trifluoroacetic acid (TFA). I've noticed that if I leave my samples in the autosampler for an extended period (>12 hours), the peak area of my compound decreases. Is the mobile phase causing this?

    • A: Yes, this is highly probable. While necessary for good chromatography, prolonged exposure to acidic mobile phases can cause slow hydrolysis of the oxazolidinone ring.[11][12] The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. To mitigate this, keep autosampler trays cooled, minimize the time samples are stored in the mobile phase, and consider using a mobile phase with a weaker acid or higher pH if your separation allows.

Scenario 4: Inconsistent Results with Metal Catalysts

  • Q: I am running a cross-coupling reaction using a palladium catalyst, and my results are inconsistent. Sometimes the reaction works well, and other times I see significant degradation of my starting material containing the 2-Oxo-1,3-oxazolidine-4-carbonitrile scaffold. What could be the cause?

    • A: Oxazolidinone derivatives can be susceptible to oxidative degradation, which can be catalyzed by transition metal ions.[13] Inconsistent removal of oxygen from your reaction vessel or impurities in your reagents could lead to variable levels of oxidative degradation. Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and use high-purity, degassed solvents. The addition of a metal chelating agent, if compatible with your catalysis, could also be explored to sequester trace metal ions that may promote side reactions.[13]

Key Stability Factors and Mitigation Strategies
FactorPotential Impact on StabilityRecommended Mitigation Strategy
pH High risk of hydrolysis below pH 3 and above pH 9.[9][11]Maintain solutions in a neutral pH range (4-7). Use appropriate buffers (e.g., phosphate, acetate) to control pH.
Temperature Elevated temperatures accelerate all degradation pathways.Store solid compound in a cool, dry place.[14] Keep solutions refrigerated when not in use. Avoid prolonged heating.
Moisture/Water Water is a reactant in hydrolytic degradation.Store solid under desiccated conditions. Use anhydrous solvents for non-aqueous reactions.
Oxidizing Agents Risk of oxidative degradation of the oxazolidinone ring.[13]Avoid exposure to strong oxidizing agents (e.g., peroxides, permanganates). Purge solutions with inert gas to remove oxygen.
Trace Metals Can catalyze oxidative degradation pathways.[13]Use high-purity reagents and solvents. Consider adding a chelating agent like EDTA in aqueous formulations if appropriate.
Light Potential for photolytic degradation, though typically a lower risk than hydrolysis.Store the compound in amber vials or protect it from direct light.
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol is essential for identifying the intrinsic stability of the molecule and its likely degradation products.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2-Oxo-1,3-oxazolidine-4-carbonitrile in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours.[10]

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 6, and 24 hours.[5]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.[13]

    • Thermal Degradation: Place the solid compound in a 100°C oven for 48 hours. Separately, heat a solution of the compound at 60°C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound to a photostability chamber (ICH Q1B guidelines) for a defined period.

  • Sample Analysis: At each time point, neutralize the acidic and basic samples before dilution. Analyze all samples by a stability-indicating HPLC-UV method. An HPLC-MS method is highly recommended to identify the mass of the degradation products.[10][11]

  • Data Interpretation: Compare the chromatograms of the stressed samples to a control sample (stored at 4°C). Significant new peaks indicate degradation products formed under those specific stress conditions.

Protocol 2: pH-Rate Profile Study

This experiment quantifies the stability of the compound across a range of pH values.

  • Buffer Preparation: Prepare a series of buffers (e.g., HCl, acetate, phosphate, borate) covering a pH range from 2 to 10.

  • Sample Incubation: Add a small aliquot of a concentrated stock solution of the compound to each buffer to achieve a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

  • Kinetic Monitoring: Incubate the buffered solutions at a constant temperature (e.g., 40°C or 50°C). At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • HPLC Analysis: Analyze each aliquot immediately by HPLC to determine the remaining concentration of the parent compound.

  • Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line gives the observed degradation rate constant (k_obs). A final plot of log(k_obs) versus pH will reveal the pH range of maximum stability.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Main 2-Oxo-1,3-oxazolidine-4-carbonitrile RingOpen Ring-Opened Intermediate (β-Amino Alcohol Derivative) Main->RingOpen H+ or OH- (Primary Pathway) NitrileHydrolysis 2-Oxo-1,3-oxazolidine-4-carboxylic acid Main->NitrileHydrolysis H+ or OH- + Heat (Secondary Pathway) Oxidized Oxidized Products Main_Ox 2-Oxo-1,3-oxazolidine-4-carbonitrile Main_Ox->Oxidized O₂, H₂O₂, Metal Ions

Caption: Primary degradation pathways for 2-Oxo-1,3-oxazolidine-4-carbonitrile.

StabilityWorkflow start Compound Synthesis & Purification forced_deg Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_deg identify_deg Identify Degradants (HPLC-MS) forced_deg->identify_deg ph_rate pH-Rate Profile Study identify_deg->ph_rate Informs pH range formulation Formulation/Solvent Screening ph_rate->formulation optimized Optimized Storage & Handling Conditions formulation->optimized

Caption: Experimental workflow for assessing and enhancing compound stability.

References
  • Benchchem. (n.d.). Essential Safety and Handling Protocol for 4-Oxazolidinone, 2,5-diphenyl-.
  • ECHEMI. (n.d.). 2-Oxazolidinone SDS, 497-25-6 Safety Data Sheets.
  • Bundgaard, H., & Rasmussen, G. J. (1991). Prodrugs of Peptides. 9. Bioreversible N-α-Hydroxyalkylation of the Peptide Bond to Effect Protection Against Carboxypeptidase or Other Proteolytic Enzymes. Pharmaceutical Research, 8(4).
  • Zayed, M. F., et al. (2014). Assessment of the stability of novel antibacterial triazolyl oxazolidinones using a stability-indicating high-performance liquid chromatography method. PubMed.
  • Angene Chemical. (2024, April 17). Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (4S)-4-Methyl-2-oxazolidinone.
  • Al-Trawneh, S. A., et al. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. PMC.
  • Yacoub, T., et al. (2022). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. PMC.
  • Benchchem. (n.d.). Comparative study on the biodegradability of different oxazolidine compounds.
  • Dong, J., et al. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. PubMed.
  • Al-Trawneh, S. A., et al. (2022). Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. PubMed.
  • Semantic Scholar. (n.d.). Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening.
  • Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide.
  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Organic Chemistry Lab.

Sources

Optimization

How to avoid racemization during oxazolidinone synthesis

Welcome to the Advanced Synthesis Support Center . As a Senior Application Scientist specializing in chiral heterocyclic chemistry, I frequently consult with drug development professionals on the synthesis of oxazolidino...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center . As a Senior Application Scientist specializing in chiral heterocyclic chemistry, I frequently consult with drug development professionals on the synthesis of oxazolidinone-class APIs (such as linezolid and rivaroxaban).

A pervasive and costly challenge in these workflows is the erosion of enantiomeric excess (ee%) during critical ring-forming steps. This guide deconstructs the mechanistic causes of racemization and provides field-proven, self-validating protocols to ensure absolute stereoretention.

Part 1: Core Mechanistic FAQs (The "Why" and "How")

Q: Why does my enantiopure (S)-epichlorohydrin yield racemic oxazolidinone intermediates during cyclization? A: The erosion of chirality during the coupling of epoxides with isocyanates or carbamates is primarily a function of the ring-opening mechanism. Under harsh basic conditions (e.g., using KOH or NaH) or elevated temperatures, the epoxide ring opening shifts from a strict, stereospecific SN​2 inversion toward an SN​1 -like pathway. The transient carbocation intermediate allows for free rotation, leading to a racemic mixture. Furthermore, the C5 proton of the newly formed oxazolidinone ring is highly acidic due to the adjacent electron-withdrawing carbonyl and oxygen atoms; strong bases can directly deprotonate this position, causing post-cyclization epimerization[1].

Q: How do I prevent epimerization when cyclizing chiral β -amino alcohols? A: Traditional cyclization using phosgene or diethyl carbonate often requires forcing conditions or excess base, which jeopardizes the stereocenter. 1,1'-Carbonyldiimidazole (CDI) is a chemoselective, mild alternative. CDI facilitates the formation of the oxazolidinone ring through a transient activated imidazole-carbamate intermediate. Because imidazole acts as a mild, self-contained leaving group and base ( pKa​≈7 ), it avoids the harsh deprotonation of the C5 stereocenter, ensuring complete stereoretention[2].

Q: Is there a way to achieve high enantiopurity if my starting epoxide is already racemic? A: Yes, through Dynamic Kinetic Resolution (DKR). If you are utilizing a racemic starting material like epibromohydrin, you can employ a single-enzyme system using halohydrin dehalogenase (HheC). HheC catalyzes both the kinetic resolution of the substrate and its continuous racemization. By reacting the epoxide with sodium cyanate in the presence of catalytic bromide ions, the enzyme selectively funnels the continuously racemizing substrate into a single enantiomeric 5-substituted 2-oxazolidinone product[3].

Part 2: Mechanistic & Troubleshooting Workflows

G Start Chiral Epoxide Precursor Path1 Harsh Base / High Temp (e.g., KOH, NaH) Start->Path1 Path2 Neutral Catalyst (TAPS) or Mild Reagents Start->Path2 Racemic SN1-like Ring Opening & C5 Deprotonation Path1->Racemic Retained Strict SN2 Inversion No C5 Deprotonation Path2->Retained Final1 Racemic Oxazolidinone (Loss of ee%) Racemic->Final1 Final2 Enantiopure Oxazolidinone (>99% ee) Retained->Final2

Mechanistic divergence in epoxide ring-opening affecting stereocenter retention.

Workflow Q1 Issue: Racemization during oxazolidinone ring closure Check1 Pathway A: Amino Alcohol Precursor Q1->Check1 Check2 Pathway B: Epoxide Precursor Q1->Check2 Sol1 Action: Switch to CDI (Mild) Check1->Sol1 Avoids strong bases Sol2 Action: Use Enzymatic DKR (HheC) Check2->Sol2 If starting material is racemic Sol3 Action: Use Neutral TAPS Catalyst Check2->Sol3 If starting material is enantiopure

Troubleshooting decision tree for resolving racemization in oxazolidinone synthesis.

Part 3: Quantitative Comparison of Cyclization Methods

To select the optimal synthetic route, compare the impact of reaction conditions on enantiomeric excess (ee%) and overall yield.

Method / ReagentPrecursor TypeCatalyst / BaseTemp (°C)Yield (%)Enantiomeric Excess (ee%)Primary Mechanism of Stereocontrol
Traditional Base Chiral EpoxideKOH / NaH80 - 10045 - 60< 50% (Racemized)None (SN1-like erosion / Epimerization)
TAPS Catalysis Chiral EpoxideNeutral Phosphonium25 - 4085 - 95> 99% (Retained) SN​2 Ylide intermediate[4]
CDI Cyclization Chiral Amino AlcoholImidazole (in situ)25 - 6090 - 98> 99% (Retained)Mild leaving group, no strong base[2]
Enzymatic DKR Racemic EpoxideHheC (Dehalogenase)2587 - 97> 99% (Resolved)Enzyme-mediated kinetic resolution[3]
Ni-Catalyzed 2-OxazoloneNi-complex2595 - 9997 - 99% (Retained)Asymmetric Hydrogenation[5]

Part 4: Validated Experimental Protocols

The following methodologies are designed as self-validating systems. By adhering to the specific checkpoints, you ensure stereochemical integrity is maintained throughout the workflow.

Protocol A: TAPS-Catalyzed Synthesis of Chiral Oxazolidinones from Epoxides

Causality Note: This protocol utilizes Tetraarylphosphonium salts (TAPS) to avoid base-induced epimerization. The iodide ion acts as a hydrogen-bond acceptor, facilitating a strict SN​2 opening of the epoxide while the neutral environment prevents C5 deprotonation[4].

  • Preparation: In an oven-dried Schlenk flask under a nitrogen atmosphere, dissolve the enantiopure terminal epoxide (1.0 mmol) and the corresponding isocyanate (1.2 mmol) in anhydrous dichloromethane (5.0 mL).

  • Catalyst Addition: Add the Tetraarylphosphonium iodide catalyst (TAPS, 5 mol%). Critical Step: The neutral nature of this catalyst is the core mechanism for stereoretention; do not add any external amine bases (like TEA or DIPEA).

  • Reaction: Stir the mixture at 40 °C. Monitor the reaction via TLC (Hexanes/EtOAc 7:3) until the epoxide is fully consumed (typically 4-6 hours).

  • Quenching & Extraction: Quench the reaction with distilled water (5 mL). Extract the aqueous layer with dichloromethane ( 3×10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

  • Validation (Self-Check): Determine the enantiomeric excess (ee%) using chiral HPLC (e.g., Chiralcel OD-H column). The ee% of the product must match the ee% of the starting epoxide (>99%). A drop in ee% indicates moisture contamination or unintended thermal degradation.

Protocol B: CDI-Mediated Cyclization of Chiral β -Amino Alcohols

Causality Note: CDI replaces phosgene equivalents, utilizing imidazole as a mild leaving group to prevent C5 deprotonation[2].

  • Activation: Dissolve the chiral β -amino alcohol (1.0 mmol) in anhydrous THF (10 mL) under argon at 0 °C.

  • CDI Addition: Add 1,1'-Carbonyldiimidazole (CDI, 1.1 mmol) portion-wise over 10 minutes. Critical Step: The slow addition controls the exothermic release of imidazole and CO2​ , preventing thermal degradation of the stereocenter.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 12 hours. The mild basicity of the released imidazole ( pKa​≈7 ) is perfectly calibrated to drive the cyclization without triggering C5 racemization.

  • Workup: Dilute the mixture with ethyl acetate (20 mL) and wash sequentially with 1M HCl (10 mL) to remove the imidazole byproduct, followed by saturated NaHCO3​ (10 mL) and brine (10 mL).

  • Validation (Self-Check): Evaporate the solvent and analyze the crude white solid via 1H NMR. The characteristic C5 methine proton should appear as a distinct, unshifted multiplet around 4.5-4.8 ppm. Confirm stereoretention via polarimetry or chiral HPLC against a known racemic standard.

Part 5: References

  • Deacetyl (R)-Linezolid | RUO - Benchchem Source: benchchem.com URL:[1]

  • Efficient Access to Chiral 2-Oxazolidinones via Ni-Catalyzed Asymmetric Hydrogenation: Scope Study, Mechanistic Explanation, and Origin of Enantioselectivity Source: acs.org URL:[5]

  • Oxazolidinone Synthesis through Halohydrin Dehalogenase-Catalyzed Dynamic Kinetic Resolution Source: rug.nl URL:[3]

  • Tetraarylphosphonium Salt-Catalyzed Synthesis of Oxazolidinones from Isocyanates and Epoxides Source: organic-chemistry.org URL:[4]

  • Carbonylazoles as Chemoselective Acylation Reagents and the Synthesis and Applications of Benzindolizinone Source: escholarship.org URL:[2]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-Oxo-1,3-oxazolidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. The 2-oxo-1,3-oxa...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. The 2-oxo-1,3-oxazolidine core is a privileged scaffold found in numerous antibacterial agents, making the characterization of its derivatives a critical task. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 2-Oxo-1,3-oxazolidine-4-carbonitrile, a representative member of this class. By comparing expected spectral data with that of related structures and alternative analytical techniques, this document serves as a practical resource for researchers in the field.

The Central Role of NMR in Structural Verification

Nuclear Magnetic Resonance spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. Its ability to probe the chemical environment of individual atomic nuclei provides a detailed "fingerprint" of a molecule. For a compound like 2-Oxo-1,3-oxazolidine-4-carbonitrile, ¹H and ¹³C NMR are indispensable for confirming the integrity of the heterocyclic ring system, verifying the presence and connectivity of the oxo and carbonitrile functional groups, and establishing the relative stereochemistry of the chiral center at the C4 position.

Predicted ¹H and ¹³C NMR Spectral Data for 2-Oxo-1,3-oxazolidine-4-carbonitrile

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H44.8 - 5.2dd~7-9, ~3-5The proton at the C4 position is a methine proton situated between an electron-withdrawing nitrogen atom, the carbonyl group, and the nitrile group, leading to a downfield shift. It will be split by the two diastereotopic protons on C5.
H5a4.4 - 4.7dd~10-12, ~3-5The C5 protons are diastereotopic due to the adjacent chiral center at C4. They are attached to a carbon adjacent to an oxygen atom, causing a significant downfield shift. This proton will show geminal coupling to H5b and vicinal coupling to H4.
H5b4.2 - 4.5dd~10-12, ~7-9Similar to H5a, this proton is shifted downfield due to the adjacent oxygen. It will exhibit geminal coupling to H5a and vicinal coupling to H4.
NH6.0 - 7.5br s-The amide proton chemical shift is highly dependent on solvent and concentration due to hydrogen bonding. It typically appears as a broad singlet.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in CDCl₃

CarbonPredicted Chemical Shift (ppm)Rationale
C2 (C=O)155 - 160The carbonyl carbon of the cyclic carbamate (oxazolidinone) is characteristically found in this downfield region.[2]
C4 (CH)45 - 55The methine carbon at C4, bonded to nitrogen and the electron-withdrawing nitrile group, will be in this range.
C5 (CH₂)65 - 75The methylene carbon adjacent to the ring oxygen atom is expected in this region.
CN115 - 120The carbon of the nitrile group typically resonates in this upfield region of the sp-hybridized carbons.[7]

Comparative Analysis with Alternative Structures

The interpretation of NMR spectra is often strengthened by comparing the data with that of known compounds.

  • (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid: This closely related analog, where the carbonitrile is replaced by a carboxylic acid, would show a significantly different ¹³C NMR spectrum. The carboxylic acid carbon would appear much further downfield, typically in the 170-180 ppm range.[7] The proton on the C4 position might experience a slightly different chemical shift due to the change in the electronic nature of the substituent.[8][9][10][11][12]

  • Oxazolidinones without C4-substitution: In the absence of an electron-withdrawing group at the C4 position, the H4 and C4 signals would be expected to shift upfield. For example, in (S)-(-)-4-Isopropyl-2-oxazolidinone, the C4 proton is observed at a much lower chemical shift.[13]

  • Thiazolidinone Derivatives: Replacing the ring oxygen with sulfur to form a thiazolidinone would lead to predictable changes in the NMR spectra. The C5 methylene protons and carbon would shift upfield due to the lower electronegativity of sulfur compared to oxygen.[2][3][14][15]

Experimental Protocol: Acquiring High-Quality NMR Data

To obtain reliable ¹H and ¹³C NMR spectra for 2-Oxo-1,3-oxazolidine-4-carbonitrile, the following experimental procedure is recommended.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a good first choice for its ability to dissolve a wide range of organic compounds.

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion, especially for resolving the coupling patterns of the C5 protons.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain singlets for all carbon signals.

    • Spectral Width: Approximately 240 ppm, centered around 120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the ¹H NMR signals to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to establish proton connectivity.

  • Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the structural confirmation of 2-Oxo-1,3-oxazolidine-4-carbonitrile using NMR and complementary techniques.

G cluster_0 Synthesis & Purification cluster_1 Primary Spectroscopic Analysis cluster_2 Data Analysis & Interpretation cluster_3 Structural Confirmation synthesis Synthesis of Target Compound purification Purification (e.g., Chromatography) synthesis->purification H_NMR 1H NMR Acquisition purification->H_NMR C_NMR 13C NMR Acquisition purification->C_NMR MS Mass Spectrometry (MS) purification->MS data_analysis Spectral Processing & Peak Picking H_NMR->data_analysis C_NMR->data_analysis structure_elucidation Structure Elucidation & Assignment MS->structure_elucidation data_analysis->structure_elucidation comparison Comparison with Predicted Data & Analogs structure_elucidation->comparison confirmation Final Structure Confirmation comparison->confirmation

Figure 1: Workflow for structural confirmation.

Alternative and Complementary Analytical Techniques

While NMR is the primary tool for structural elucidation, other techniques provide valuable complementary information.

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, small sample amount required.Does not provide detailed structural connectivity or stereochemical information.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, C≡N, N-H).Fast, non-destructive.Provides limited information on the overall molecular skeleton.
X-ray Crystallography Unambiguous 3D structure, including absolute stereochemistry.Provides the most definitive structural information.Requires a suitable single crystal, which can be difficult to obtain.
High-Performance Liquid Chromatography (HPLC) Purity assessment and separation of isomers.High resolution, quantitative.Does not provide direct structural information.

Logical Relationship of Spectroscopic Data

The following diagram illustrates how different pieces of spectroscopic data logically connect to confirm the structure of 2-Oxo-1,3-oxazolidine-4-carbonitrile.

G cluster_data Experimental Data cluster_features Structural Features cluster_conclusion Conclusion H_NMR 1H NMR (Chemical Shifts, Multiplicities, Integrals) ring Oxazolidinone Ring H_NMR->ring connectivity Atom Connectivity H_NMR->connectivity C_NMR 13C NMR (Chemical Shifts) C_NMR->ring nitrile C≡N Group C_NMR->nitrile carbonyl C=O Group C_NMR->carbonyl MS Mass Spec (Molecular Ion Peak) formula Molecular Formula MS->formula IR IR Spec (Functional Group Frequencies) IR->nitrile IR->carbonyl structure Confirmed Structure of 2-Oxo-1,3-oxazolidine-4-carbonitrile ring->structure nitrile->structure carbonyl->structure connectivity->structure formula->structure

Figure 2: Logical connections of spectroscopic data.

Conclusion

The comprehensive NMR characterization of 2-Oxo-1,3-oxazolidine-4-carbonitrile is readily achievable through a combination of ¹H and ¹³C NMR spectroscopy. By understanding the expected chemical shifts and coupling patterns, and by comparing the acquired data with that of known analogs, researchers can confidently verify the structure of this and related oxazolidinone derivatives. The integration of complementary analytical techniques such as mass spectrometry and IR spectroscopy further strengthens the structural assignment, ensuring the high level of scientific rigor required in modern chemical and pharmaceutical research.

References

  • Vertex AI Search, based on a 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes.
  • Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenido. (2024). Advanced Journal of Chemistry, Section A, 7(6), 894-909.
  • Salman B.S., et al. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies, 6(12), 997-1006.
  • Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. (2025). Asian Journal of Research in Chemistry.
  • Synthesis, NMR studies and conformational analysis of oxazolidine derivatives of the β-adrenoreceptor antagonists metoprolol, atenolol and timolol. Journal of the Chemical Society, Perkin Transactions 2.
  • 1H and 13C NMR spectra of compound 2a. Rsc.org.
  • Synthesis and spectroscopic characterization of 13 C 4 ‐labeled 4‐cyano‐2‐oxobutyraldehyde semicarbazone: A metabolite of nitrofurazone. (2023). Journal of Labelled Compounds and Radiopharmaceuticals, 67(1).
  • (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. SynThink.
  • Disposition of 3-(4-cyano-2-oxobutylidene amino)
  • Damdoom, W. K., & Al-Jeilawi, O. H. (2024). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Iraqi Journal of Science, 65(11), 6242-6252.
  • 1 H NMR spectrum of compound 4a (500 MHz, DMSO-d 6 , 298 K).
  • (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. PubChem.
  • 2-(2-oxo-1,3-oxazolidin-4-yl)benzonitrile. Sigma-Aldrich.
  • Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of pharmaceutical sciences, 99(8), 3362–3371.
  • (4R)-2-Oxo-3-propyl-1,3-oxazolidine-4-carboxylic acid. BLDpharm.
  • (S)-(-)-4-Isopropyl-2-oxazolidinone 99. Sigma-Aldrich.
  • 2-oxo-1,3-oxazolidine-4-carboxylic acid. MilliporeSigma.
  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. (2021). MDPI.
  • Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds.
  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022). Biointerface Research in Applied Chemistry, 12(4), 5488-5500.
  • 3-(5,5-Dimethyl-4-methylidene-2-oxo-1,3-oxazolidin-3-yl)propanenitrile. SpectraBase.
  • Disposition of 3-(4-cyano-2-oxobutylidene amino)-2-oxazolidone, a cyano-metabolite of furazolidone, in furazolidone-treated grouper.
  • Synthesis method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compound. Espacenet.
  • 13 C Chemical Shift Table. University of California, Los Angeles.
  • 2-Oxo-1,3-oxazolidine-4-carboxylic acid. PubChem.
  • 2-Oxo-1,3-oxazolidine-4-carboxylic acid. Synchem.

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Comparative

High-Performance Chiral HPLC Methodologies for Determining Enantiomeric Excess of Oxazolidinones: A Comparative Guide

Introduction to Oxazolidinone Stereochemistry Oxazolidinones, such as Linezolid, Tedizolid, and WCK 4086, represent a critical class of synthetic antibacterial agents that function by inhibiting bacterial protein synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Oxazolidinone Stereochemistry

Oxazolidinones, such as Linezolid, Tedizolid, and WCK 4086, represent a critical class of synthetic antibacterial agents that function by inhibiting bacterial protein synthesis[1]. The pharmacological efficacy of these molecules is highly stereospecific; the antibacterial activity resides almost exclusively in the (S)-enantiomer, rendering the (R)-enantiomer a critical chiral impurity[2][3]. Consequently, the accurate determination of enantiomeric excess ( ee ) is not just a quality control metric, but a strict regulatory requirement in drug development.

Mechanistic Insights: The Causality of Chiral Recognition

The successful separation of oxazolidinone enantiomers relies on the formation of transient diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP). Understanding the structural causality dictates our choice of CSP and mobile phase:

  • Hydrogen Bonding: The oxazolidinone heterocyclic ring possesses a carbonyl (C=O) hydrogen bond acceptor and an amide/carbamate N-H donor. Polysaccharide-based CSPs, particularly those derivatized with carbamate linkages, offer complementary C=O and N-H groups, facilitating strong, stereoselective hydrogen bonding[1].

  • π−π Interactions: The aromatic rings of the oxazolidinone core engage in π−π stacking with the phenyl groups of the CSP.

  • Steric Fit & Backbone Geometry: The helical structure of amylose provides a distinct, rigid chiral cavity that preferentially includes one enantiomer over the other. This structural geometry often leads to superior resolution compared to the more linear cellulose backbone[4].

  • Mobile Phase Additives: The inclusion of acidic additives like Trifluoroacetic acid (TFA) is a deliberate choice to suppress secondary interactions between the basic moieties of the oxazolidinone and residual silanols on the silica support. This dramatically reduces peak tailing and sharpens resolution[1][3].

Comparison Guide: Chiral Stationary Phases (CSPs)

To objectively evaluate the optimal system for oxazolidinone separation, we compare Coated Amylose, Immobilized Amylose, and Coated Cellulose CSPs across Normal Phase (NP) and Polar Organic (PO) modes[3].

Data Summary: CSP Performance for Oxazolidinone Resolution
Chiral Stationary PhasePhase TypeTypical Mobile PhaseSelectivity ( α )Resolution ( Rs​ )Suitability & Causality
Chiralpak AD / AD-H Coated AmyloseHexane / IPA / TFA (80:20:0.1)> 1.5> 2.5Gold Standard. The amylose backbone provides the optimal steric cavity for oxazolidinones. Limited to NP solvents to prevent coating dissolution[3].
Chiralpak IA Immobilized AmyloseACN / EtOH / TFA (96:4:0.1)> 1.3> 2.0Highly Robust. Immobilization allows the use of "forbidden" polar organic solvents, extending column lifespan and altering selectivity profiles.
Chiralcel OD-H Coated CelluloseHexane / IPA (80:20)~ 1.1< 1.5Suboptimal. The linear cellulose backbone often fails to provide the necessary steric hindrance for baseline separation of oxazolidinones[1].
Chiralcel OJ-RH Coated CellulosePhosphate Buffer / ACN (86:14)> 1.2~ 2.0Reversed-Phase Alternative. Specifically designed for aqueous compatibility; ideal for bioanalytical assays (e.g., plasma/serum) rather than bulk API[2].

Experimental Protocol: Determination of Enantiomeric Excess

The following methodology outlines a self-validating analytical system for quantifying the (R)-enantiomer impurity in an (S)-oxazolidinone Active Pharmaceutical Ingredient (API) using a coated amylose CSP[1][3].

Step 1: Mobile Phase Preparation
  • Formulation: Mix HPLC-grade n-hexane and 2-propanol (IPA) in an 80:20 (v/v) ratio.

  • Additive Inclusion: Add 0.1% (v/v) Trifluoroacetic acid (TFA) to the mixture. Causality: TFA acts as a silanol blocker, preventing peak broadening of the amide-containing oxazolidinone.

  • Degassing: Degas the mixture via ultrasonication for 10 minutes to prevent baseline noise from dissolved gases.

Step 2: Chromatographic Conditions
  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min (Isocratic elution).

  • Temperature: 25 °C (Thermostatically controlled to ensure reproducible retention times).

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Step 3: Sample Preparation & Self-Validating System Suitability
  • Racemic Standard (System Suitability): Prepare a 0.2 mg/mL solution of racemic oxazolidinone in the mobile phase. Inject to confirm baseline resolution ( Rs​≥2.0 ). The S-enantiomer typically elutes first, followed by the R-enantiomer[1].

  • Test Sample: Prepare a 1.0 mg/mL solution of the synthesized (S)-oxazolidinone API.

  • Validation Spike (Self-Validation): Spike a separate aliquot of the test sample with exactly 0.1% (w/w) of the reference (R)-enantiomer. Causality: This proves the method's Limit of Quantitation (LOQ) is sufficient to detect trace impurities within the dominant API matrix without signal suppression[3].

Step 4: Calculation of Enantiomeric Excess

Integrate the baseline-resolved peaks and calculate the ee using the following formula:

ee(%)=Area(S)​+Area(R)​Area(S)​−Area(R)​​×100

Method Development Workflow

G Start Oxazolidinone Racemate Method Development CSP 1. CSP Screening Amylose vs. Cellulose Start->CSP MP 2. Mobile Phase Selection NP vs. Polar Organic CSP->MP Select Amylose CSP Opt 3. Chromatographic Optimization Flow Rate, Temp, TFA Additive MP->Opt Adjust Selectivity Val 4. Method Validation Specificity, LOD/LOQ, Recovery Opt->Val Rs > 2.0 Achieved End 5. Enantiomeric Excess (ee) Quantification Val->End Validated System

Workflow for chiral HPLC method development and validation of oxazolidinones.

References

  • A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based st
  • Enantiomeric Separation of Linezolid by Chiral Reversed-Phase Liquid Chrom
  • Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086. nih.gov.
  • A validated stability-indicating LC method for the separation of enantiomer and potential impurities of Linezolid using polar organic mode. nih.gov.
  • Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode.

Sources

Validation

A Comparative Guide to the Mass Spectrometry Analysis of 2-Oxo-1,3-oxazolidine Derivatives

This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the characterization and quantification of 2-oxo-1,3-oxazolidine derivatives. Given the limited direct experimental data for 2-O...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the characterization and quantification of 2-oxo-1,3-oxazolidine derivatives. Given the limited direct experimental data for 2-Oxo-1,3-oxazolidine-4-carbonitrile, this document leverages established analytical protocols for structurally related compounds, particularly those with therapeutic relevance, to provide a robust framework for researchers, scientists, and drug development professionals. The principles and techniques discussed herein are directly applicable to the analysis of novel oxazolidinone compounds.

The 2-oxo-1,3-oxazolidine ring is a privileged scaffold in medicinal chemistry, most notably as the core of the linezolid class of antibiotics.[1] Accurate and sensitive analytical methods are therefore crucial for pharmacokinetic studies, metabolite identification, and quality control. Mass spectrometry, particularly when coupled with liquid chromatography, has become the gold standard for the analysis of these compounds.[2]

I. Ionization and Fragmentation Behavior of the Oxazolidinone Core

Understanding the behavior of the 2-oxo-1,3-oxazolidine core under mass spectrometric conditions is fundamental to method development. Electrospray ionization (ESI) in positive ion mode is a highly effective method for ionizing these polar molecules, often yielding protonated molecules ([M+H]⁺) or other adducts like ammonium ([M+NH₄]⁺) or sodium ([M+Na]⁺).[3][4][5]

Collision-Induced Dissociation (CID) and Fragmentation Pathways

Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns for the oxazolidinone ring. While the specific fragments are influenced by the substituents, a common fragmentation pathway involves the cleavage of the oxazolidinone ring itself.

A generalized fragmentation pathway for a protonated 2-oxo-1,3-oxazolidine derivative is proposed below. The initial protonation can occur on the nitrogen or one of the oxygen atoms. Subsequent collision-induced dissociation can lead to the loss of small neutral molecules and the formation of characteristic product ions. For instance, studies on isomeric oxazolidin-2-one derivatives have shown that the breakdown routes of the protonated molecules can be rationalized to differentiate between isomers.[4] The fragmentation of the ammoniated species can be more specific and therefore more sensitive than the fragmentation of the protonated molecule.

fragmentation_pathway M_H [M+H]⁺ frag1 Fragment 1 (Loss of CO₂) M_H->frag1 -CO₂ frag2 Fragment 2 (Ring Opening) M_H->frag2 Ring Cleavage frag3 Fragment 3 (Side-chain fragmentation) M_H->frag3 R-group loss

Caption: Generalized fragmentation pathway of a protonated 2-oxo-1,3-oxazolidine derivative.

II. Comparative Analysis of Analytical Methodologies

The choice of analytical technique is dictated by the analyte's properties and the analytical objective (e.g., quantification, structural elucidation).

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Applicability Ideal for polar, non-volatile compounds like oxazolidinone derivatives.Suitable for volatile and thermally stable compounds. Derivatization is often required for polar analytes.[6]
Sample Preparation Typically involves protein precipitation or solid-phase extraction (SPE).[7][8]Can involve derivatization to increase volatility, followed by liquid-liquid or solid-phase extraction.
Sensitivity High sensitivity, often in the low ng/mL to pg/mL range.[7]Can achieve high sensitivity, particularly with selective derivatizing agents.
Selectivity High selectivity is achieved through chromatographic separation and multiple reaction monitoring (MRM).[9]High selectivity is achieved through chromatographic separation and selected ion monitoring (SIM).
Throughput High-throughput methods are well-established, with run times often less than 5 minutes.[2][9]Can be high-throughput, but derivatization steps can increase sample preparation time.
Instrumentation Cost Generally higher than GC-MS.Generally lower than LC-MS/MS.

III. Experimental Protocols

A. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This protocol is adapted from established methods for the analysis of linezolid, an oxazolidinone antibiotic, in biological matrices.[8][9][10]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of whole blood, plasma, or serum, add 200 µL of a precipitating reagent (e.g., acetonitrile or a 1:4 mixture of 0.4 M zinc sulfate and methanol) containing an appropriate internal standard.[7]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 rpm for 4 minutes to pellet the precipitated proteins.[7]

  • Transfer the supernatant to a clean vial for analysis.

2. Chromatographic Conditions

  • Column: A C18 or a cyano (CN) column is typically used for the separation of oxazolidinone derivatives.[2][3]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 2 mM ammonium acetate with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is common.[2][3]

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.[2][3]

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

  • MRM Transitions: The precursor ion (e.g., [M+H]⁺ or [M+NH₄]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. These transitions need to be optimized for the specific analyte. For example, for cyclosporin A, the transition m/z 1220 → 1203 is monitored for the ammonium adduct.[3] For linezolid, the transition m/z 338.0 → 296.2 has been used.[9]

lc_ms_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample precipitation Protein Precipitation sample->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant hplc HPLC Separation supernatant->hplc esi Electrospray Ionization hplc->esi msms Tandem MS (MRM) esi->msms data Data Acquisition & Processing msms->data

Caption: A typical workflow for the LC-MS/MS analysis of oxazolidinone derivatives in biological samples.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for intact oxazolidinone analysis due to their polarity and low volatility, GC-MS can be a powerful tool, especially for identifying impurities or in pyrolysis studies.[11][12] For the analysis of nitrile-containing compounds, GC-MS is a well-established technique.[13]

1. Derivatization To make polar compounds like 2-oxo-1,3-oxazolidine derivatives amenable to GC-MS, a derivatization step is often necessary to increase their volatility. Silylation is a common derivatization technique for compounds containing active hydrogens (e.g., -OH, -NH, -COOH).

2. GC-MS Conditions

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient is used to separate the analytes.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan for identification of unknowns or Selected Ion Monitoring (SIM) for quantification.

C. Alternative Analytical Techniques

While mass spectrometry is a cornerstone for the analysis of 2-oxo-1,3-oxazolidine derivatives, other techniques provide complementary information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the definitive structural elucidation of novel compounds and for confirming the position of substituents on the oxazolidinone ring.[4][14]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique can be used for purity assessment and quantification when high sensitivity is not required.[14]

IV. Conclusion

The mass spectrometric analysis of 2-oxo-1,3-oxazolidine derivatives is most effectively performed using LC-MS/MS with electrospray ionization. This approach offers high sensitivity, selectivity, and throughput, making it ideal for applications in drug development and clinical research. While GC-MS can be employed, it typically requires a derivatization step. The choice of the analytical method should be guided by the specific research question, the properties of the analyte, and the matrix in which it is being analyzed. The protocols and comparative data presented in this guide provide a solid foundation for the development of robust and reliable analytical methods for this important class of compounds.

References

  • The Analysis of Cyclosporin A in Whole Blood by LC-MS/MS Using Tandem Mass Spectrometer - Waters Corporation. (n.d.).
  • Keevil, B. G., Tierney, D. P., Cooper, D. P., & Morris, M. R. (2002). Rapid Liquid Chromatography-Tandem Mass Spectrometry Method for Routine Analysis of Cyclosporin A Over an Extended Concentration Range. Clinical Chemistry, 48(1), 69–76. Retrieved from [Link]

  • Zhang, Q., et al. (2018). A simple and accurate LC-MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis. Biomedical Chromatography, 32(12), e4355. Retrieved from [Link]

  • Keevil, B. G., Tierney, D. P., Cooper, D. P., & Morris, M. R. (2002). Rapid Liquid Chromatography–Tandem Mass Spectrometry Method for Routine Analysis of Cyclosporin A Over an Extended Concentration Range. Clinical Chemistry, 48(1), 69-76. Retrieved from [Link]

  • Agilent Technologies. (2015). Rapid Analysis of Cyclosporine A, Everolimus, Sirolimus, and Tacrolimus Drugs in Whole Blood Using an Agilent Triple Quadrupole LC/MS. Application Note. Retrieved from [Link]

  • Al-Talla, Z. A., et al. (2002). Determination of linezolid in human plasma by LC-MS-MS. Analyst, 127(10), 1335-1339. Retrieved from [Link]

  • Gocan, S., et al. (2011). HIGH-THROUGHPUT DETERMINATION OF LINEZOLID IN HUMAN PLASMA BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. Journal of Liquid Chromatography & Related Technologies, 34(7), 591-600. Retrieved from [Link]

  • Al-Talla, Z. A. (2002). Determination of linezolid in human plasma by LC-MS-MS. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2021). A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency. Frontiers in Pharmacology, 12, 664981. Retrieved from [Link]

  • Wang, Y., et al. (2021). A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency. Frontiers in Pharmacology, 12. Retrieved from [Link]

  • Anothane, A. C., et al. (2016). Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. ResearchGate. Retrieved from [Link]

  • Guran, R., et al. (2020). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. Spectroscopy. Retrieved from [Link]

  • Guran, R., et al. (2020). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. ResearchGate. Retrieved from [Link]

  • Edge, T., et al. (2006). Gas and Liquid Chromatographic Investigations into Alkylnitrile Compounds Containing Amine Impurities. Journal of Liquid Chromatography & Related Technologies, 29(15), 2207-2221. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Detection and Identification of Nitrile Compounds via Recognition-Enabled Chromatographic 19F NMR. Analytical Chemistry, 96(12), 4867–4874. Retrieved from [Link]

  • Tsikas, D. (2000). Simultaneous derivatization and quantification of the nitric oxide metabolites nitrite and nitrate in biological fluids by gas chromatography/mass spectrometry. Analytical Chemistry, 72(17), 4064-4072. Retrieved from [Link]

  • Montaudo, G., et al. (1998). Electrospray mass spectrometry determination of poly(oxazolidine acetal). Macromolecules, 31(22), 7774-7781. Retrieved from [Link]

  • de Sousa, J. D., et al. (2014). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 19(6), 7499-7511. Retrieved from [Link]

  • Anothane, A. C., et al. (2016). synthesis and esi-ms/ms fragmentation study of two new isomeric2-oxo-oxazolidinyl quinoxaline derivatives. ResearchGate. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. Retrieved from [Link]

  • Al-Mousawi, S. M. (2013). Mass fragmentation patterns of compound 4a. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. Retrieved from [Link]

  • Bruker Daltonics. (n.d.). ESI-Q-TOF MS/MS study of poly(2-oxazoline)s. Application Note # ET-25. Retrieved from [Link]

  • PubChem. (n.d.). Procysteine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxo-1,3-oxazolidine-4-carboxylic acid. Retrieved from [Link]

  • Kruger, H. G., et al. (2022). Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations. Crystals, 12(11), 1598. Retrieved from [Link]

  • Wang, W., et al. (2016). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Journal of Mass Spectrometry, 51(10), 914-925. Retrieved from [Link]

  • Khan, K. M., et al. (2013). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 26(4), 751-756. Retrieved from [Link]

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Comparative

Efficacy of 2-Oxo-1,3-oxazolidine-4-carbonitrile vs. Thiazolidinone Auxiliaries in Asymmetric Synthesis

As drug development increasingly demands absolute stereocontrol, the selection of a chiral auxiliary dictates not only the diastereomeric excess of the intermediate but also the scalability and atom economy of the entire...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly demands absolute stereocontrol, the selection of a chiral auxiliary dictates not only the diastereomeric excess of the intermediate but also the scalability and atom economy of the entire synthetic route. While the classic Evans oxazolidinones have been the industry standard for decades, functionalized derivatives like 2-oxo-1,3-oxazolidine-4-carbonitrile and sulfur-substituted thiazolidinone auxiliaries offer distinct mechanistic advantages.

This guide objectively compares these two classes of auxiliaries, detailing the causality behind their reactivity, providing self-validating experimental protocols, and outlining the kinetic logic that should drive your selection.

Mechanistic Causality & Structural Dynamics

To understand the efficacy of these auxiliaries, we must look beyond their basic utility and examine the electronic and steric perturbations they introduce to the N-acyl bond.

The Electronic Influence of 2-Oxo-1,3-oxazolidine-4-carbonitrile

Standard oxazolidinones rely heavily on steric bulk (e.g., isopropyl or benzyl groups) to block one face of the enolate. In contrast, 2-oxo-1,3-oxazolidine-4-carbonitrile introduces a strong electron-withdrawing nitrile (-CN) group at the 4-position[1].

  • Causality: The strong inductive effect of the -CN group lowers the pKa of the N-acyl α-protons. This facilitates enolization under milder basic conditions, reducing the risk of epimerization in highly sensitive pharmaceutical intermediates[2]. Furthermore, the rigid dipole of the nitrile group heavily influences the trajectory of incoming electrophiles, providing an extremely tight transition state during aldol and alkylation reactions.

The Steric and Orbital Dynamics of Thiazolidinones

Thiazolidinones (and their thiocarbonyl analogs, thiazolidinethiones) replace the endocyclic oxygen of the oxazolidinone ring with a sulfur atom[3].

  • Causality: Sulfur has a significantly larger atomic radius (1.02 Å vs. 0.73 Å for oxygen) and lower electronegativity. Because sulfur's 3p orbitals overlap poorly with carbon's 2p orbitals, the amide resonance is disrupted. This results in a "twisted" N-C(O) bond that is substantially weaker and more susceptible to exogenous nucleophilic attack. Consequently, thiazolidinone auxiliaries can be cleaved under exceptionally mild conditions (e.g., neutral aminolysis or mild reduction), preserving fragile stereocenters that would degrade under the harsh oxidative cleavage (LiOH/H₂O₂) required for standard oxazolidinones.

Transition State Logic & Stereochemical Divergence

One of the most powerful features of thiazolidinone auxiliaries is their ability to access both "Evans syn" and "non-Evans syn" adducts from the exact same chiral auxiliary by simply tuning the Lewis acid and base,.

TS_Logic A N-Acyl Auxiliary B 2-Oxo-1,3-oxazolidine- 4-carbonitrile A->B C Thiazolidinone A->C D Strong Chelation (TiCl4) B->D Rigid O-coordination C->D S-coordination E Flexible Chelation (TiCl4 / Sparteine) C->E Steric tuning F Evans Syn (>95:5 dr) D->F G Non-Evans Syn (Tunable dr) E->G

Logical divergence of transition states based on auxiliary heteroatom composition.

Quantitative Efficacy Comparison

The following table summarizes the operational parameters and performance metrics of both auxiliary classes based on standard asymmetric aldol coupling data.

Parameter2-Oxo-1,3-oxazolidine-4-carbonitrileThiazolidinone (e.g., 4-benzyl)
Primary Stereocontrol Steric bulk & Electronic dipole (-CN)Steric bulk & Chelation geometry (S-atom)
Enolization Conditions TiCl₄, DIPEA, -78°CTiCl₄, DIPEA or (-)-Sparteine, -78°C to 0°C
Typical Aldol dr > 95:5 (Evans Syn)97:3 to > 99:1 (Evans or Non-Evans Syn)
N-Acyl Bond Character Strong (Planar amide)Weak (Twisted amide due to S-atom)
Cleavage Kinetics Moderate (Requires LiOH/H₂O₂ or LiBH₄)Fast / Mild (Aminolysis, mild reduction)
Auxiliary Recovery ~85-90%> 95% (Due to milder cleavage conditions)

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following workflows incorporate mandatory analytical checkpoints to isolate variables—ensuring that a failure in downstream cleavage is not misdiagnosed as a failure in stereoselective enolization.

Protocol A: Asymmetric Aldol Coupling using 2-Oxo-1,3-oxazolidine-4-carbonitrile

Designed for highly electrophilic aldehydes where tight transition state control is paramount.

  • N-Acylation: Dissolve 2-oxo-1,3-oxazolidine-4-carbonitrile (1.0 eq) in anhydrous THF at -78°C. Add n-BuLi (1.05 eq) dropwise, followed by the desired acyl chloride (1.1 eq).

    • Causality: The -CN group stabilizes the lithium amide intermediate, ensuring rapid and quantitative acylation without the need for DMAP[1].

  • Enolization: Cool the N-acyl derivative in CH₂Cl₂ to -78°C. Add TiCl₄ (1.1 eq) dropwise. Stir for 5 minutes, then add DIPEA (1.2 eq).

    • Causality: TiCl₄ acts as a bidentate Lewis acid, chelating both the auxiliary carbonyl and the N-acyl carbonyl, locking the Z-enolate geometry required for Evans syn selectivity.

  • Electrophilic Addition: Add the aldehyde (1.2 eq) dropwise. Stir for 1 hour at -78°C.

  • Self-Validation Checkpoint (Critical): Quench a 0.1 mL aliquot with saturated NH₄Cl, extract with EtOAc, and analyze via crude ¹H-NMR.

    • Why: Establishing the diastereomeric ratio (dr) at this stage confirms the efficacy of the transition state before downstream cleavage introduces potential epimerization.

  • Cleavage: Treat the purified adduct with LiOH and H₂O₂ at 0°C to yield the chiral carboxylic acid.

Protocol B: Tunable Aldol Addition using Thiazolidinone

Designed for complex syntheses requiring late-stage mild cleavage or access to non-Evans syn stereocenters.

  • N-Acylation: React (4S)-benzyl-1,3-thiazolidin-2-one with acyl chloride and Et₃N in CH₂Cl₂[4].

  • Enolization (Non-Evans Syn Pathway): To a solution of the N-acyl thiazolidinone in CH₂Cl₂ at -78°C, add TiCl₄ (1.0 eq) and (-)-sparteine (1.0 eq) in the presence of N-methyl-2-pyrrolidinone (NMP)[4].

    • Causality: The bulky sparteine base and the sulfur atom's sterics disrupt the standard Zimmermann-Traxler transition state. The NMP coordinates to the titanium, forcing a non-chelated transition state that reverses facial selectivity, yielding the non-Evans syn product,.

  • Electrophilic Addition: Add the aldehyde at -78°C, then slowly warm to 0°C.

  • Self-Validation Checkpoint: Analyze the crude mixture via chiral HPLC to verify the non-Evans syn/anti ratio prior to purification.

  • Cleavage: Displace the auxiliary using mild aminolysis (e.g., NH₄OH) or reduction.

    • Causality: The weaker N-C(O) bond allows for cleavage under neutral or mildly basic conditions, recovering the auxiliary intact and in high yield,.

Workflow Step1 1. N-Acylation (Acyl Chloride, Base) Step2 2. Enolization (TiCl4, DIPEA or Sparteine) Step1->Step2 Step3 3. Aldehyde Addition (Electrophile at -78°C) Step2->Step3 Step4 4. Quench & Isolate (NH4Cl, Chromatography) Step3->Step4 Step5 5. Auxiliary Cleavage (Oxidative vs. Mild Aminolysis) Step4->Step5 Validation Self-Validation: NMR / HPLC to confirm dr prior to cleavage Step4->Validation

Standard self-validating workflow for asymmetric aldol additions and cleavage.

Strategic Recommendations

  • Choose 2-Oxo-1,3-oxazolidine-4-carbonitrile when synthesizing highly functionalized APIs where the inductive stabilization of the enolate is required to prevent side reactions, and when the final product can withstand oxidative cleavage (LiOH/H₂O₂)[2],[5].

  • Choose Thiazolidinone Auxiliaries when your synthetic route demands the recovery of the auxiliary with >95% efficiency, when the target molecule contains sensitive functional groups that require extremely mild cleavage conditions, or when you need to access non-Evans syn diastereomers without changing the absolute stereochemistry of the starting auxiliary,.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Oxo-1,3-oxazolidine-4-carbonitrile

A Guide to the Safe Handling of 2-Oxo-1,3-oxazolidine-4-carbonitrile Hazard Assessment: A Synthesis of Structural Analogs To ensure the highest degree of safety, this guide synthesizes data from structurally related comp...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to the Safe Handling of 2-Oxo-1,3-oxazolidine-4-carbonitrile

Hazard Assessment: A Synthesis of Structural Analogs

To ensure the highest degree of safety, this guide synthesizes data from structurally related compounds. The 2-oxazolidinone ring, found in compounds like 2-Oxazolidinone (CAS 497-25-6), is known to cause skin and serious eye irritation, and may cause an allergic skin reaction.[1] It can also be harmful if swallowed.[1]

The critical feature of the target compound is the carbonitrile (-C≡N) group. Organic nitriles are a well-known class of chemicals that can be toxic. Their primary hazard is the potential to release cyanide (CN⁻) in the body or under certain environmental conditions (e.g., strong acids), which can lead to severe health effects. Therefore, it is imperative to treat 2-Oxo-1,3-oxazolidine-4-carbonitrile with a high degree of caution, assuming it possesses the hazards of both the oxazolidinone ring and the nitrile functional group.

Anticipated Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3]

  • Eye Damage/Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2]

  • Sensitization: May cause an allergic skin reaction.[1]

  • Additional Unclassified Hazards: Potential for cyanide-related toxicity.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for handling 2-Oxo-1,3-oxazolidine-4-carbonitrile.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile gloves (minimum 4 mil thickness).Provides robust protection against skin contact. The outer glove should be removed and disposed of immediately after handling, while the inner glove is removed upon leaving the work area.
Eye Protection Chemical safety goggles and a full-face shield.Goggles provide a seal against splashes and dust. A face shield offers an additional layer of protection for the entire face.
Body Protection A chemically resistant laboratory coat and a disposable apron.Protects personal clothing from contamination. The apron provides an extra barrier when handling larger quantities or when there is a higher risk of splashes.
Respiratory Protection All handling must be performed within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of any airborne particles or vapors.

Causality Behind PPE Choices: The recommendation for double-gloving and a face shield in addition to goggles is a direct consequence of the combined hazards. The potential for skin irritation and sensitization from the oxazolidinone structure, coupled with the high toxicity risk from the nitrile group, necessitates a more stringent barrier than for less hazardous materials.

Operational and Disposal Plans: A Step-by-Step Guide

A meticulous and well-documented plan for handling and disposal is essential for laboratory safety and regulatory compliance.

Caption: A workflow for the safe handling and disposal of 2-Oxo-1,3-oxazolidine-4-carbonitrile.

Experimental Protocol: Step-by-Step Handling

  • Preparation:

    • Thoroughly review this guide and the SDS for related compounds like 2-Oxo-1,3-oxazolidine-4-carboxylic acid.[2][4]

    • Designate a specific area within a certified chemical fume hood for the procedure.

    • Ensure an eyewash station and safety shower are readily accessible.[5]

    • Don all required PPE as specified in the table above.

  • Handling:

    • Perform all manipulations, including weighing and transferring, within the fume hood to minimize exposure.[3]

    • Avoid generating dust.[3] If the compound is a solid, use a micro-spatula for transfers.

    • Keep the container tightly closed when not in use.

    • Wash hands thoroughly after handling, even if gloves were worn.[6]

  • Disposal:

    • Do not dispose of this chemical in the regular trash or down the drain.[5]

    • Solid Waste: All disposable materials that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips) must be collected in a clearly labeled, sealed container for hazardous waste. The label must include the full chemical name.

    • Liquid Waste: Any solutions containing this compound, as well as solvent rinses from glassware, must be collected in a separate, appropriately labeled hazardous waste container.

    • Decontamination: Glassware should be rinsed with a suitable solvent (e.g., ethanol or acetone) in the fume hood. This rinseate must be collected as hazardous liquid waste. After this initial decontamination, the glassware can be washed normally.

    • All chemical waste must be disposed of through a licensed professional waste disposal service, in accordance with local, state, and federal regulations.[6]

By adhering to these rigorous safety protocols, researchers can mitigate the risks associated with handling 2-Oxo-1,3-oxazolidine-4-carbonitrile, ensuring a safe and productive research environment.

References

  • PubChem. (n.d.). 2-Oxo-1,3-oxazolidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • SynThink. (n.d.). (4S)-2-oxo-1,3-oxazolidine-4-carboxylic acid. Retrieved from [Link]

  • Angene Chemical. (2024, April 17). Safety Data Sheet. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2020, February 25). Safety Data Sheet: 2-Oxazolidinone. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Oxoimidazolidine-4-carboxylic acid. Retrieved from [Link]

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